molecular formula C28H25ClF3N7O2 B1684430 Nilotinib Hydrochloride Monohydrate CAS No. 923288-90-8

Nilotinib Hydrochloride Monohydrate

Cat. No.: B1684430
CAS No.: 923288-90-8
M. Wt: 584.0 g/mol
InChI Key: YCBPQSYLYYBPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nilotinib Hydrochloride Monohydrate is the monohydrate monohydrochloride form of nilotinib, an orally bioavailable aminopyrimidine-derivative Bcr-Abl tyrosine kinase inhibitor with antineoplastic activity. Designed to overcome imatinib resistance resulting from Bcr-Abl kinase mutations, upon administration, nilotinib binds to and stabilizes the inactive conformation of the kinase domain of the Abl portion of the Bcr-Abl fusion protein, resulting in the inhibition of the constitutive kinase activity of Bcr-Abl protein. This inhibits the Bcr-Abl-mediated proliferation of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) cells. Nilotinib also inhibits the receptor tyrosine kinases platelet-derived growth factor receptor (PDGF-R;  PDGFR), mast/stem cell growth factor receptor Kit (c-Kit), and, to a lesser extent, colony-stimulating factor 1 receptor (CSF-1R;  CSF1R), and discoidin domain-containing receptor 1 (DDR1).
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and is indicated for chronic myelogenous leukemia and has 7 investigational indications. This drug has a black box warning from the FDA.

Properties

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O.ClH.H2O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBPQSYLYYBPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClF3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238967
Record name Nilotinib hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923288-90-8
Record name Nilotinib hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nilotinib hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)-phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NILOTINIB HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JHU0N1R6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Nilotinib Hydrochloride Monohydrate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[1][2] Marketed under the brand name Tasigna®, its efficacy is intrinsically linked to the physicochemical properties of its active pharmaceutical ingredient (API), Nilotinib Hydrochloride Monohydrate.[2][3] This technical guide provides an in-depth analysis of these properties, offering crucial data for researchers, scientists, and drug development professionals. Understanding its solubility, stability, and solid-state characteristics is paramount for formulation design, manufacturing process control, and ensuring optimal bioavailability. The compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability, which presents significant challenges in drug formulation.[4][5]

General Physicochemical Properties

This compound is a white to slightly yellowish or greenish-yellow powder.[3][6] It is the monohydrochloride, monohydrate salt of the nilotinib base and does not possess a chiral center, hence it is not optically active.[3][4]

PropertyValueReference
Chemical Name 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, monohydrochloride, monohydrate[3]
Molecular Formula C₂₈H₂₂F₃N₇O · HCl · H₂O[3]
Molecular Weight 583.99 g/mol [4]
CAS Registry No. 923288-90-8[3]
Appearance White to slightly yellowish to slightly greenish yellow powder[3][6]
BCS Class Class IV (Low Solubility, Low Permeability)[4][5]
Optical Activity None (no asymmetric carbon)[4]

Solubility Profile and Related Parameters

The solubility of this compound is markedly pH-dependent, a critical factor for its absorption in the gastrointestinal tract. Its aqueous solubility decreases significantly as the pH increases.[4][7]

Table 2.1: Solubility in Various Solvents

SolventSolubility DescriptionReference
Dimethyl Sulfoxide (DMSO) Freely soluble / Very soluble[3][4]
Ethanol Sparingly soluble[3][4]
Methanol Sparingly soluble[3][4]
Water Practically insoluble[3]
Acetonitrile Very slightly soluble[3]
n-Octanol Very slightly soluble[3]
Buffer (pH ≥ 4.5) Practically insoluble[4][7]

Table 2.2: Ionization and Partitioning Characteristics

ParameterValueConditionsReference
pKa₁ 2.1-[3][4]
pKa₂ 5.4-[3][4]
Log D -1.1n-Octanol / 0.1 N HCl buffer at 37°C[4]
pH (0.02% solution) 4.3in Water/Ethanol (50:50 v/v)[3][4]
pH (0.1% suspension) 5.3in Water[3][4]

Solid-State Characterization

The solid-state form of an API affects its stability, dissolution rate, and manufacturability. Nilotinib Hydrochloride can exist in various crystalline forms, including hydrates and other polymorphs.[5][8] The monohydrate is a well-characterized form where one mole of water is integral to the crystal lattice structure.[5]

3.1. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal behavior of the crystal form, including dehydration and melting events.

Table 3.1: Thermal Properties of this compound

TechniqueEventOnset Temperature (°C)Peak Temperature (°C)ObservationReference
DSC Dehydration~97.8~133.4Endothermic peak corresponding to the loss of lattice water.[9][10]
TGA Water Loss-~140Weight loss of ~3.2% w/w, equivalent to one mole of water.[5]
DSC Melt / Decomposition~194.2~199.1Endothermic event following dehydration.[9]

Note: An initial small endotherm around 50°C may also be observed, corresponding to the loss of surface water.[5]

3.2. Crystallographic Data

Powder X-ray Diffraction (PXRD) is the primary method for identifying the crystalline form of the API. The monohydrate form has a distinct and reproducible diffraction pattern.

Table 3.2: Characteristic PXRD Peaks for this compound

2θ Angle (°)
8.66
11.42
17.37
19.23
25.50

(Reference:[11])

3.3. Stability Profile

Stability studies indicate that this compound is stable under thermal and photolytic conditions.[12][13] However, it is susceptible to degradation in acidic, basic, and oxidative environments.[12] Forced degradation studies show that hydrolysis of the amide group can occur under acidic and basic conditions.[12] Long-term stability data supports an expiry of 24 months when stored at temperatures not exceeding 25°C.[4]

Spectroscopic Profile

Various spectroscopic techniques are employed to confirm the identity and structure of the molecule.

  • Infrared (IR) Spectroscopy: Used as a primary identification method, confirming the presence of key functional groups.[3]

  • UV-Visible Spectroscopy: The molecule exhibits a maximum absorbance (λmax) in the range of 250-270 nm, which can be used for quantification.[14] A specific UV spectroscopic method has been developed with a λmax of 303 nm.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate and confirm the chemical structure of the nilotinib molecule.[3][12]

Mechanism of Action and Signaling Pathway

Nilotinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase, the hallmark of CML.[1][16] It binds to the ATP-binding site of the ABL kinase domain, stabilizing its inactive conformation.[16][17] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive the uncontrolled proliferation and survival of leukemia cells.[16][18][19] The primary pathways inhibited are the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[19][20]

BCR_ABL_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways cluster_outcome Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2 GRB2/GAB2/SOS BCR_ABL->GRB2 Activates ATP ATP ATP->BCR_ABL Phosphorylation Nilotinib Nilotinib Nilotinib->BCR_ABL  Inhibits ATP Binding RAS RAS GRB2->RAS PI3K PI3K GRB2->PI3K RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK AKT_mTOR AKT/mTOR Pathway PI3K->AKT_mTOR Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis AKT_mTOR->Apoptosis

Caption: BCR-ABL signaling pathway and the inhibitory action of Nilotinib.

Experimental Protocols

Standardized protocols are essential for the consistent and accurate characterization of this compound.

Experimental_Workflow cluster_Characterization Physicochemical Characterization Sample API Sample Received (Nilotinib HCl H₂O) PXRD Powder X-ray Diffraction (Polymorph ID) Sample->PXRD Thermal DSC / TGA (Thermal Behavior) Sample->Thermal DVS Dynamic Vapor Sorption (Hygroscopicity) Sample->DVS Solubility Solubility Studies (pH-dependency) Sample->Solubility Spectroscopy FTIR / UV-Vis / NMR (Identity & Structure) Sample->Spectroscopy Analysis Data Compilation & Analysis PXRD->Analysis Thermal->Analysis DVS->Analysis Solubility->Analysis Spectroscopy->Analysis Report Comprehensive Physicochemical Profile Analysis->Report

Caption: Workflow for the physicochemical characterization of an API sample.

6.1. Powder X-ray Diffraction (PXRD)

  • Instrument: PANalytical X'Pert Pro or equivalent.

  • Radiation: CuKα1 (1.5406 Å) radiation.

  • Voltage/Current: 45 kV and 40 mA.

  • Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

  • Scan Range: Typically 2° to 40° in 2θ.

  • Scan Speed: Variable, e.g., 2°/min.

  • Data Analysis: The resulting diffractogram is compared with reference patterns of known polymorphic forms.[5]

6.2. Differential Scanning Calorimetry (DSC)

  • Instrument: Mettler Toledo DSC or TA Instruments Q2000.

  • Sample Pans: ~3-5 mg of the sample is weighed into a 40 µL aluminum pan and hermetically sealed.[5][21]

  • Heating Rate: A standard rate of 10 °C/min is used.[9][21]

  • Temperature Range: Typically from ambient temperature (e.g., 30 °C) to above the melting point (e.g., 250-300 °C).[21]

  • Atmosphere: A nitrogen purge at a flow rate of 50 mL/min is maintained to provide an inert environment.[21]

  • Data Analysis: The thermogram is analyzed for endothermic and exothermic events, such as dehydration, glass transitions, and melting/decomposition.[10]

6.3. Thermogravimetric Analysis (TGA)

  • Instrument: TA Instruments Q600 or equivalent.

  • Sample Size: Approximately 5-10 mg of the sample is placed in an open TGA pan.

  • Heating Rate: A linear heating rate, often 10 °C/min, is applied.

  • Temperature Range: From ambient to a temperature sufficient to ensure complete degradation (e.g., 300°C or higher).

  • Atmosphere: Performed under a controlled nitrogen atmosphere.

  • Data Analysis: The TGA curve is analyzed for weight loss steps, which are quantified to determine the water content and decomposition profile.[5]

6.4. Dynamic Vapor Sorption (DVS)

  • Instrument: TA Instruments Q5000SA or similar.

  • Method: The sample is subjected to a program of varying relative humidity (RH) at a constant temperature (e.g., 25°C). A full cycle typically involves a sorption phase (e.g., 0% to 90% RH) followed by a desorption phase (90% to 0% RH) in 10% RH increments.[5]

  • Equilibrium Condition: The instrument proceeds to the next RH step after the sample weight has stabilized (e.g., dm/dt ≤ 0.01% per minute).

  • Data Analysis: A sorption-desorption isotherm is generated to classify the hygroscopicity of the material and assess the physical stability of the hydrate (B1144303) form.[5]

6.5. Solubility Determination

  • Method: An equilibrium solubility method is used. An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2 to 7.4) and other relevant solvents.

  • Conditions: The vials are agitated in a temperature-controlled environment (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).[4][5]

  • Analysis: The suspensions are filtered, and the concentration of the dissolved drug in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[14]

Conclusion

The physicochemical properties of this compound are complex and require thorough characterization. Its BCS Class IV nature, characterized by low, pH-dependent solubility, is a dominant factor influencing its biopharmaceutical performance. The solid-state properties, particularly the existence of a stable monohydrate form, are crucial for ensuring product consistency and quality. The comprehensive data and protocols outlined in this guide serve as a vital resource for scientists and researchers engaged in the development, formulation, and manufacturing of nilotinib-based drug products.

References

Nilotinib Hydrochloride Monohydrate solubility profile in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Aqueous Solubility Profile of Nilotinib (B1678881) Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib, a potent and selective Bcr-Abl tyrosine kinase inhibitor, is a cornerstone in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (CML).[1][2] Marketed as Tasigna®, its active pharmaceutical ingredient is Nilotinib Hydrochloride Monohydrate.[3][4] Chemically, it is 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide monohydrochloride monohydrate.[3][5]

From a biopharmaceutical perspective, nilotinib is classified as a Biopharmaceutical Classification System (BCS) Class IV compound, signifying both low aqueous solubility and low intestinal permeability.[4][6] This profile presents significant challenges for oral drug formulation and bioavailability. This technical guide provides a comprehensive overview of the aqueous solubility of this compound, details relevant experimental protocols for its determination, and illustrates its primary mechanism of action.

General Properties of this compound

Property Description Reference
Appearance White to slightly yellowish or slightly greenish-yellow powder [1][3][6]
Molecular Formula C₂₈H₂₂F₃N₇O·HCl·H₂O [3]
Molecular Weight 583.99 g/mol [6]
pKa pKa1: 2.1, pKa2: 5.4 [3][5][6]

| BCS Class | Class IV (Low Solubility, Low Permeability) |[4][6] |

Aqueous Solubility Profile

The aqueous solubility of this compound is critically dependent on pH, a characteristic feature for weakly basic compounds. Its solubility is significantly higher in acidic conditions and decreases sharply as the pH increases.[3][4][7]

pH-Dependent Solubility

With two pKa values at 2.1 and 5.4, nilotinib's ionization state changes across the physiological pH range of the gastrointestinal tract.[3][5][6] In the low pH environment of the stomach (pH 1-2), the molecule is more protonated and thus more soluble.[8] As it transitions to the higher pH of the small intestine (pH 5 to 7), its solubility dramatically decreases, and it is considered practically insoluble at a pH of 4.5 and above.[1][4][6] This pH-dependent solubility is a primary factor limiting its oral absorption.[4]

Solubility in Various Solvents

The solubility of this compound has been characterized in a range of aqueous and organic solvents. This information is crucial for developing appropriate analytical methods and formulation strategies.

Qualitative Solubility of this compound

Solvent Solubility Reference
Water Practically Insoluble [3]
Aqueous Buffers (pH ≥ 4.5) Practically Insoluble [1][4][6]
Dimethyl Sulfoxide (DMSO) Very Soluble / Soluble [3][5][6]
Ethanol Sparingly Soluble / Slightly Soluble [1][3][6]
Methanol (B129727) Sparingly Soluble / Slightly Soluble [1][3][6]
Acetonitrile Very Slightly Soluble [3][6]

| n-Octanol | Very Slightly Soluble |[3][6] |

Quantitative Solubility Data

Quantitative solubility data for nilotinib is limited in the public domain and often depends on the specific solid-state form (polymorph) and experimental conditions.

Quantitative Solubility of Nilotinib Polymorphs

Medium Polymorph Form I Polymorph Form II Fold Increase (II vs I) Reference
0.1 M HCl (pH 1.0) - - 2.1x [9]

| Phosphate Buffer (pH 6.8) | - | - | 2.0x |[9] |

Note: Absolute solubility values for each polymorph were not provided in the source material.

Experimental Protocols

Accurate determination of nilotinib's solubility requires robust and well-defined protocols. Below are methodologies for equilibrium solubility determination and dynamic dissolution analysis.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic equilibrium solubility of this compound at various pH values.

  • Preparation of Buffer Solutions : Prepare a series of buffers (e.g., phosphate, citrate) covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). Verify the final pH of each buffer.

  • Sample Addition : Add an excess amount of this compound powder to separate vials containing a fixed volume of each buffer solution. The amount should be sufficient to ensure a saturated solution with undissolved solids remaining.

  • Equilibration : Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation : After equilibration, allow the vials to stand to let undissolved solids settle. Withdraw an aliquot from the supernatant. Immediately filter the aliquot through a fine-pored filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Dilution : Dilute the filtered sample with an appropriate solvent (e.g., a mixture of methanol and water) to a concentration within the calibrated range of the analytical method.[10]

  • Quantification : Analyze the concentration of dissolved nilotinib in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method is commonly used for the accurate quantification of nilotinib.[11]

  • Column : Reversed-phase C18 column (e.g., 50 mm x 2.0 mm ID, 4 µm particle size).[11]

  • Mobile Phase : A gradient of methanol with 1 mM NH₄OH and water.[11]

  • Flow Rate : 0.4 mL/min.[11]

  • Column Temperature : 40°C.[11]

  • Detection : UV absorbance at 265 nm.[11]

  • Injection Volume : 10 µL.[11]

B. UV-Vis Spectrophotometry A simpler, though potentially less specific, method involves UV spectrophotometry.

  • Solvent : A 1:1 mixture of methanol and water is suitable for dissolving nilotinib and preparing dilutions.[10]

  • Wavelength of Maximum Absorbance (λmax) : 263 nm.[10]

  • Procedure : Prepare a standard stock solution of known concentration. Create a calibration curve by measuring the absorbance of a series of dilutions. Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.[10]

Dynamic Dissolution Testing (pH-Switch Model)

To better simulate the transit of the drug through the gastrointestinal tract, a pH-switch dissolution model can be employed.[11]

  • Gastric Phase : Add the nilotinib formulation to a vessel containing simulated gastric fluid (SGF, e.g., pH 1.6) at 37°C with constant stirring.[11]

  • Sampling : Periodically withdraw samples for a set duration (e.g., 30 minutes) to measure the dissolution rate in the acidic environment.

  • Intestinal Phase : After the gastric phase, adjust the pH of the dissolution medium to simulate intestinal conditions (e.g., pH 5.2, then 6.8) by adding a concentrated buffer solution.[11]

  • Continued Sampling : Continue to withdraw and analyze samples to observe the drug's behavior (e.g., precipitation or maintenance of a supersaturated state) upon the pH increase.[11]

Mechanism of Action and Signaling Pathway

Nilotinib is a highly selective inhibitor of the Bcr-Abl tyrosine kinase, the oncogenic driver in CML.[12][13] It binds to and stabilizes the inactive conformation of the kinase domain of the Abl protein, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways that lead to cell proliferation and survival.[1][5][14]

The following diagram illustrates the simplified Bcr-Abl signaling pathway and the inhibitory action of nilotinib.

Nilotinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_line BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Proteins BCR_ABL->Substrate phosphorylates ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrates Substrate->P_Substrate Downstream Downstream Signaling (e.g., STAT5, PI3K/Akt) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL inhibits

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

Conclusion

The aqueous solubility of this compound is intrinsically low and highly pH-dependent, posing a significant hurdle for its oral delivery. As a BCS Class IV compound, its absorption is limited by both poor solubility and poor permeability.[4][6] A thorough understanding of its solubility profile, guided by robust experimental protocols, is essential for the development of enabling formulations, such as amorphous solid dispersions or nanoparticle systems, designed to enhance its bioavailability.[11] The potent and specific inhibition of the Bcr-Abl signaling pathway underscores its therapeutic importance, justifying continued research into overcoming its biopharmaceutical challenges.

References

Bcr-Abl Kinase Inhibition by Nilotinib Hydrochloride Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilotinib (B1678881) Hydrochloride Monohydrate, a second-generation tyrosine kinase inhibitor (TKI), represents a significant advancement in the targeted therapy of Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML). Developed to overcome the resistance observed with the first-generation inhibitor, imatinib (B729), Nilotinib is a potent and selective inhibitor of the Bcr-Abl kinase, the constitutively active oncoprotein driving CML pathogenesis. This technical guide provides an in-depth examination of Nilotinib's mechanism of action, the signaling pathways it disrupts, quantitative measures of its efficacy, mechanisms of resistance, and detailed experimental protocols for its preclinical evaluation.

Introduction: The Bcr-Abl Oncoprotein

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11). This translocation fuses the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene with the breakpoint cluster region (BCR) gene, creating the BCR-ABL1 fusion gene.

The resulting Bcr-Abl protein is a constitutively active, cytoplasmic tyrosine kinase. Unlike its normal cellular counterpart, c-Abl, which is tightly regulated, Bcr-Abl is perpetually "switched on." This uncontrolled kinase activity leads to the phosphorylation of numerous downstream substrates, activating a cascade of signaling pathways that drive the malignant phenotype of CML: uncontrolled cell proliferation, resistance to apoptosis, and altered cell adhesion.[1]

Mechanism of Action of Nilotinib

Nilotinib functions as an ATP-competitive inhibitor. It was rationally designed to bind with high affinity and selectivity to the ATP-binding site within the kinase domain of the Bcr-Abl protein.[2] By occupying this site, Nilotinib prevents the binding of ATP, thereby blocking the transfer of a phosphate (B84403) group to tyrosine residues on downstream substrates. This inhibition effectively shuts down the aberrant signaling cascade initiated by Bcr-Abl.[3]

Structural studies reveal that Nilotinib, like imatinib, binds to and stabilizes the inactive "DFG-out" conformation of the Abl kinase domain.[4] However, it forms more optimized interactions within the binding pocket, leading to a significantly higher potency—approximately 20- to 50-fold greater than imatinib against wild-type Bcr-Abl.[3][5] This increased potency is also crucial for its activity against many of the Bcr-Abl mutations that confer resistance to imatinib.[6]

Bcr-Abl Downstream Signaling

The constitutive activity of Bcr-Abl leads to the activation of several critical downstream signaling pathways that are central to the CML phenotype. Nilotinib's inhibition of Bcr-Abl effectively blocks these pathways.

  • RAS/RAF/MEK/ERK (MAPK) Pathway : This pathway is crucial for cell proliferation. Bcr-Abl activates RAS through the GRB2/SOS adapter protein complex, leading to a phosphorylation cascade that culminates in the activation of ERK, which then translocates to the nucleus to regulate transcription factors involved in cell growth.[3][7]

  • PI3K/AKT/mTOR Pathway : This pathway is a major driver of cell survival and inhibits apoptosis. Bcr-Abl can activate PI3K, which in turn activates AKT. AKT then phosphorylates and inactivates pro-apoptotic proteins like BAD and promotes cell survival through the mTOR complex.[3][7]

  • JAK/STAT Pathway : Bcr-Abl also directly phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. Activated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of anti-apoptotic genes like Bcl-xL.[1]

Bcr_Abl_Signaling cluster_ras RAS/MAPK Pathway (Proliferation) cluster_pi3k PI3K/AKT Pathway (Survival) cluster_stat JAK/STAT Pathway (Survival) BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 NILOTINIB Nilotinib NILOTINIB->BCR_ABL RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Inhibition of Apoptosis (Cell Survival) mTOR->Survival STAT5_dimer STAT5 Dimer (Nuclear Translocation) STAT5->STAT5_dimer Anti_Apoptosis Anti-Apoptotic Gene Transcription STAT5_dimer->Anti_Apoptosis Resistance_Mechanisms cluster_mechanisms Mechanisms of Nilotinib Resistance Nilotinib Nilotinib Cell CML Cell Nilotinib->Cell Enters Cell Cell->Nilotinib Efflux Mutation Bcr-Abl Kinase Mutation (e.g., T315I) Mutation->Nilotinib Prevents Binding Amplification Bcr-Abl Gene Amplification Amplification->Nilotinib Overwhelms Drug Efflux Drug Efflux Pump (e.g., P-glycoprotein) Efflux->Nilotinib Reduces [Drug]i Bypass Bypass Signaling (e.g., Src Kinases) Bypass->Nilotinib Circumvents Inhibition Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Bcr-Abl Enzyme, Substrate, and Buffer into Plate Start->Step1 Step2 Add Serial Dilutions of Nilotinib Step1->Step2 Step3 Pre-incubate (Allow Inhibitor Binding) Step2->Step3 Step4 Initiate Reaction with ATP Step3->Step4 Step5 Incubate at 30°C Step4->Step5 Step6 Stop Reaction Step5->Step6 Step7 Quantify Substrate Phosphorylation Step6->Step7 Step8 Data Analysis: Calculate % Inhibition and IC50 Step7->Step8 End End Step8->End

References

The Advent of a Targeted Therapy: A Technical Guide to the Discovery and Synthesis of Nilotinib Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor, represents a significant milestone in the targeted therapy of Chronic Myeloid Leukemia (CML).[1][2] Developed by Novartis and sold under the brand name Tasigna, it was rationally designed to overcome the resistance and intolerance observed with the first-line treatment, imatinib (B729).[1][2][3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical significance of Nilotinib Hydrochloride Monohydrate. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and Rationale

The development of nilotinib was a direct response to the clinical challenges posed by imatinib resistance in CML patients.[1] The primary molecular target in CML is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[1][5][6][7] While imatinib proved effective, a significant number of patients developed resistance, often due to point mutations in the Bcr-Abl kinase domain that hinder imatinib binding.

Recognizing this, scientists at Novartis embarked on a rational drug design campaign based on the crystal structure of the Abl-imatinib complex.[1][3] The goal was to create a molecule with a higher binding affinity and the ability to inhibit a wide range of imatinib-resistant Bcr-Abl mutants.[1] This effort led to the discovery of nilotinib (formerly AMN107), a phenylamino-pyrimidine derivative structurally related to imatinib but exhibiting 10- to 30-fold greater potency in inhibiting Bcr-Abl tyrosine kinase activity.[1][3][4][8]

Mechanism of Action: Targeting the Bcr-Abl Kinase

Nilotinib functions as a selective inhibitor of the Bcr-Abl tyrosine kinase.[3][6][9] It binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme.[1][5][10] This competitive inhibition prevents the phosphorylation of substrate proteins that are crucial for downstream signaling pathways, thereby blocking the signal transduction that leads to cell proliferation and promoting apoptosis in Bcr-Abl-expressing cells.[1][5]

Beyond Bcr-Abl, nilotinib also demonstrates inhibitory activity against other tyrosine kinases, including KIT, PDGFR, LCK, EPHA3, EPHA8, DDR1, DDR2, and ZAK.[3] Its potent and selective action against Bcr-Abl, including many mutated forms, underpins its efficacy in patients who have developed resistance to imatinib.[1] However, it is notably ineffective against the T315I mutation.[10][11]

Signaling Pathway

The Bcr-Abl oncoprotein activates several downstream signaling pathways critical for leukemogenesis. These include the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival.[12][13][14] Nilotinib's inhibition of Bcr-Abl effectively shuts down these aberrant signaling cascades.

Bcr_Abl_Pathway cluster_membrane Cell Membrane Bcr_Abl Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 Bcr_Abl->GRB2 P PI3K PI3K Bcr_Abl->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Inhibition of Apoptosis) mTOR->Survival Nilotinib Nilotinib Nilotinib->Bcr_Abl

Bcr-Abl signaling pathway and its inhibition by Nilotinib.

Synthesis of this compound

Several synthetic routes for nilotinib have been developed. A common and efficient approach involves the condensation of key intermediates. The following sections detail a representative synthesis pathway and the associated experimental protocols.

Synthetic Workflow

The synthesis of nilotinib can be conceptualized as a multi-step process that culminates in the formation of the final active pharmaceutical ingredient.

Synthesis_Workflow cluster_synthesis Nilotinib Synthesis A 4-Methyl-3-nitrobenzoic acid B Chlorination A->B C 4-Methyl-3-nitrobenzoyl chloride B->C E Condensation C->E D 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline D->E F Nitro Reduction E->F G Guanidination F->G H Cyclization G->H I Nilotinib Base H->I J Salt Formation I->J K Nilotinib HCl Monohydrate J->K

A generalized workflow for the synthesis of Nilotinib.
Detailed Experimental Protocols

The following protocols are based on established synthetic routes.[15][16][17]

Step 1: Synthesis of 4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide

  • Chlorination of 4-methyl-3-nitrobenzoic acid: To a solution of 4-methyl-3-nitrobenzoic acid in a suitable solvent (e.g., toluene), add a chlorinating agent such as thionyl chloride or oxalyl chloride. Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC or HPLC). Remove the excess chlorinating agent and solvent under reduced pressure to obtain 4-methyl-3-nitrobenzoyl chloride.

  • Condensation: Dissolve 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline in an appropriate solvent (e.g., dichloromethane) and cool in an ice bath. Slowly add a solution of 4-methyl-3-nitrobenzoyl chloride in the same solvent. Add a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl generated. Stir the reaction mixture at room temperature until completion. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Add a reducing agent, such as stannous chloride (SnCl2) in the presence of concentrated HCl, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[15][17]

  • Monitor the reaction until the nitro group is completely reduced to an amino group.

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain 3-amino-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide.

Step 3: Guanidination and Cyclization to form Nilotinib Base

  • Treat the amino compound from Step 2 with cyanamide (B42294) in the presence of an acid (e.g., hydrochloric acid) in a solvent like n-butanol at elevated temperatures. This forms the guanidino intermediate.[15]

  • Condense the resulting guanidino-benzamide derivative with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in a high-boiling solvent such as n-butanol at reflux temperature.[15]

  • Upon completion of the reaction, cool the mixture to allow the nilotinib base to precipitate.

  • Filter the solid, wash with appropriate solvents (e.g., water and methanol), and dry under vacuum to yield pure nilotinib base.[15]

Step 4: Formation of this compound

  • Dissolve the nilotinib base in a suitable solvent system, such as a mixture of ethanol and water.

  • Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol).[18]

  • Heat the mixture to ensure complete dissolution and then cool slowly to induce crystallization.

  • Filter the resulting crystals, wash with a cold solvent, and dry under controlled conditions to obtain this compound.

Quantitative Data

Nilotinib's potency and efficacy have been extensively characterized through in vitro assays and clinical trials.

Table 1: In Vitro Inhibitory Activity (IC50 Values)
Target KinaseIC50 (nM)Reference
Bcr-Abl< 30[19]
Bcr-Abl (in K562 cells)30[11]
Bcr-Abl (wildtype, recombinant)15 - 60[11][20]
c-KIT210[20]
PDGFR69[20]
CSF-1R125 - 250[20]
DDR13.7[20]
Table 2: Pharmacokinetic Properties of Nilotinib
ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~3 - 4 hours[21][22]
Elimination Half-life~17 hours[10][21]
MetabolismPrimarily via CYP3A4 (oxidation and hydroxylation)[10][21][22]
Excretion>90% in feces[10]
Effect of High-Fat MealIncreased bioavailability (up to 82%)[22][23]
Table 3: Summary of Key Clinical Trial Results
StudyPhasePatient PopulationKey FindingReference
ENESTndIIINewly diagnosed Ph+ CML-CPNilotinib showed superior efficacy over imatinib in achieving earlier and deeper molecular responses.[24][25]
ENEST1st-Newly diagnosed CML-CPAt 18 months, 38.4% of patients achieved a deep molecular response (MR4).[24]
Phase IIIINewly diagnosed CP-CML (400 mg BID)At 5 years, estimated event-free survival was 89% and overall survival was 93%.[26]
Pediatric StudyIIPediatric Ph+ CML-CP (resistant/intolerant)48% of patients achieved a major molecular response by 12 cycles.[27]
Alzheimer's DiseaseIIMild dementia due to Alzheimer'sNilotinib was found to be safe and well-tolerated.[28]

Conclusion

The discovery and development of this compound exemplify the power of rational drug design in addressing clinical challenges. By specifically targeting the molecular driver of CML, nilotinib has provided a potent and effective therapeutic option for patients, particularly those who have developed resistance to earlier treatments. The synthetic pathways developed for its production are robust, allowing for the large-scale manufacturing of this life-saving medication. Ongoing research continues to explore the full therapeutic potential of nilotinib, including its application in other malignancies and neurodegenerative diseases. This guide provides a foundational understanding for scientists and researchers dedicated to advancing the field of targeted therapeutics.

References

Nilotinib Hydrochloride Monohydrate: A Comprehensive Technical Review of Targets Beyond Bcr-Abl

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor (TKI), is a cornerstone in the management of Chronic Myeloid Leukemia (CML) due to its potent and selective inhibition of the Bcr-Abl fusion protein.[1][2] However, the therapeutic efficacy and toxicological profile of Nilotinib are not solely dictated by its on-target activity. A growing body of evidence reveals that Nilotinib interacts with a range of other kinases, leading to a variety of "off-target" effects. This technical guide provides an in-depth analysis of the molecular targets of Nilotinib Hydrochloride Monohydrate beyond Bcr-Abl. It summarizes quantitative data on its inhibitory activity, presents detailed experimental methodologies for target profiling, and visualizes the key signaling pathways affected. A thorough understanding of this polypharmacology is crucial for optimizing its current therapeutic applications and for guiding the development of next-generation TKIs with improved selectivity and novel indications.

Introduction

Nilotinib was rationally designed based on the structure of imatinib (B729) to achieve greater potency and to overcome resistance mediated by Bcr-Abl mutations.[3][4] Its mechanism of action involves binding to the ATP-binding site of the kinase domain, stabilizing the inactive conformation and thereby preventing downstream signaling cascades that drive cellular proliferation and survival.[5][6] While its success in CML is well-documented, the clinical profile of Nilotinib, including its adverse effects and potential efficacy in other malignancies, can be partly attributed to its engagement with other protein kinases.[7][8] This guide focuses on these alternative targets, providing a technical resource for researchers in oncology, immunology, and drug development.

Key Off-Target Kinases of Nilotinib

Nilotinib exhibits inhibitory activity against several other tyrosine kinases, many of which are implicated in oncogenesis and immune regulation. The following sections detail these interactions.

Receptor Tyrosine Kinases (RTKs)

Nilotinib demonstrates significant inhibitory action against several receptor tyrosine kinases crucial for various cellular processes.

  • c-Kit: This receptor tyrosine kinase is a key driver in gastrointestinal stromal tumors (GIST) and certain types of leukemia.[9] Nilotinib's inhibition of c-Kit provides a rationale for its investigation in these cancers.[10]

  • Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ): PDGFRs are involved in cell growth, proliferation, and angiogenesis.[7][11] Dysregulation of PDGFR signaling is a hallmark of several cancers, making it a relevant target for Nilotinib.[6]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): This receptor plays a critical role in the survival, proliferation, and differentiation of macrophages.[12] Inhibition of CSF-1R by Nilotinib may contribute to its immunomodulatory effects.

  • Discoidin Domain Receptors (DDR1 and DDR2): These are unique receptor tyrosine kinases that are activated by collagen.[13] DDR1 has been implicated in cancer cell invasion and metastasis, and Nilotinib has been shown to inhibit its kinase activity.[13][14]

Non-Receptor Tyrosine Kinases

Beyond RTKs, Nilotinib also targets intracellular non-receptor tyrosine kinases.

  • Src Family Kinases (e.g., LCK): The Src family of kinases are pivotal in various signaling pathways, including immune cell activation. Nilotinib inhibits Lymphocyte-specific protein tyrosine kinase (LCK), a key mediator of T-cell receptor (TCR) signaling, which underlies its immunosuppressive effects on T-lymphocytes.[1][15]

  • MAPK11 (p38β) and MAPK12 (p38α): Mitogen-activated protein kinases are central to cellular responses to stress, inflammation, and apoptosis. Nilotinib has been found to bind to p38α and p38β.[8][16]

  • ZAK (Sterile Alpha and TIR Motif Containing 1): Nilotinib has been shown to bind with very high affinity to ZAK kinase, a member of the MAPKKK family.[8]

Quantitative Data: Inhibitory Profile of Nilotinib

The following tables summarize the in vitro inhibitory potency of Nilotinib against its key non-Bcr-Abl kinase targets. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting a specific biological or biochemical function.

Target KinaseIC50 (nM)Cell Line/Assay ConditionsReference
c-Kit210Autophosphorylation assay[17]
PDGFRα/β69Autophosphorylation assay[17]
CSF-1R125 - 250Autophosphorylation assay[17]
DDR13.7Autophosphorylation assay[17]
LCK550In vitro kinase assay[1]
LCK5200In vitro kinase assay[1]
p38α (MAPK12)356Kinase activity assay[16]
p38β (MAPK11)14 - 75Kinase activity assay[16]

Note: IC50 values can vary significantly based on the experimental conditions, including the specific assay format, substrate concentrations, and the source of the enzyme.

Signaling Pathways Targeted by Nilotinib

Nilotinib's interaction with its off-target kinases leads to the modulation of several critical signaling pathways.

c-Kit and PDGFR Signaling

Inhibition of c-Kit and PDGFR by Nilotinib disrupts downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.[7][18][19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nilotinib Nilotinib cKit_PDGFR c-Kit / PDGFR Nilotinib->cKit_PDGFR Inhibits RAS RAS cKit_PDGFR->RAS PI3K PI3K cKit_PDGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription

Nilotinib blocks c-Kit and PDGFR signaling pathways.

DDR1 Signaling

Nilotinib's inhibition of DDR1 prevents collagen-induced activation and downstream signaling, which has been shown to involve the phosphorylation of BCR, ultimately impacting β-catenin transcriptional activity and tumor cell invasion.[13][14][15]

G cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates Nilotinib Nilotinib Nilotinib->DDR1 Inhibits BCR BCR DDR1->BCR Phosphorylates Beta_Catenin β-catenin BCR->Beta_Catenin Regulates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Transcription Gene Transcription (Invasion, Metastasis) TCF_LEF->Transcription

Nilotinib inhibits the DDR1-BCR signaling axis.

T-Cell Receptor (TCR) Signaling

Nilotinib's inhibition of LCK disrupts the initial steps of T-cell activation following antigen presentation. This interference with TCR signaling leads to reduced T-cell proliferation and cytokine production.[1][15]

G cluster_membrane T-Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD3 TCR/CD3 Complex LCK LCK TCR_CD3->LCK Activates ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates Nilotinib Nilotinib Nilotinib->LCK Inhibits LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Transcription Gene Transcription (Cytokine Production, Proliferation) Downstream->Transcription

Nilotinib disrupts T-cell receptor signaling via LCK inhibition.

Experimental Protocols

The characterization of Nilotinib's activity against various kinases relies on a range of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the IC50 of Nilotinib against a purified kinase.

Objective: To measure the concentration of Nilotinib required to inhibit 50% of the activity of a target kinase.

Materials:

  • Recombinant purified target kinase (e.g., c-Kit, PDGFR, LCK)

  • Specific peptide substrate for the kinase

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader

Procedure:

  • Prepare Nilotinib Dilutions: Create a serial dilution of Nilotinib in DMSO. A typical starting concentration is 10 mM. Further dilute these stock solutions in kinase reaction buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is constant across all wells (typically ≤1%).

  • Assay Plate Preparation: To each well of a 96-well plate, add the kinase, the specific peptide substrate, and the diluted Nilotinib or vehicle control (DMSO).

  • Initiate Kinase Reaction: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Stop Reaction and Detection: Terminate the kinase reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of kinase inhibition for each Nilotinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

G start Start prep_nilotinib Prepare Nilotinib Serial Dilutions start->prep_nilotinib prep_plate Prepare Assay Plate: Add Kinase, Substrate, and Nilotinib/Vehicle prep_nilotinib->prep_plate start_reaction Initiate Reaction with ATP prep_plate->start_reaction incubation Incubate at Controlled Temperature start_reaction->incubation stop_detect Stop Reaction and Add Detection Reagent incubation->stop_detect read_plate Read Plate (e.g., Luminescence) stop_detect->read_plate analyze_data Data Analysis: Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end G start Start isolate_pbmcs Isolate PBMCs from Whole Blood start->isolate_pbmcs cfse_stain Stain PBMCs with CFSE isolate_pbmcs->cfse_stain culture_treat Plate Cells and Treat with Nilotinib/Vehicle cfse_stain->culture_treat stimulate Stimulate T-Cells (e.g., PHA, anti-CD3/CD28) culture_treat->stimulate incubate Incubate for 3-5 Days stimulate->incubate flow_cytometry Stain with Antibodies and Analyze by Flow Cytometry incubate->flow_cytometry analyze_data Data Analysis: Determine Proliferation Index and IC50 flow_cytometry->analyze_data end End analyze_data->end

References

In-Vitro Activity of Nilotinib Against Imatinib-Resistant Mutants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in-vitro activity of Nilotinib (B1678881), a second-generation tyrosine kinase inhibitor (TKI), against imatinib-resistant BCR-ABL mutants. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on Nilotinib's potency, details relevant experimental protocols, and visualizes critical biological pathways and workflows.

Introduction: The Challenge of Imatinib (B729) Resistance

Imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML) by targeting the constitutively active BCR-ABL tyrosine kinase.[1][2][3] However, the emergence of resistance, primarily through point mutations in the BCR-ABL kinase domain, has posed a significant clinical challenge.[4][5][6][7][8] These mutations can impair imatinib binding, leading to disease progression.[8][9]

Nilotinib, a phenylamino-pyrimidine derivative, was rationally designed to have a higher binding affinity and greater potency against BCR-ABL than imatinib.[1][3] It is effective against a wide range of imatinib-resistant BCR-ABL mutants, with the notable exception of the T315I mutation.[9][10][11] This guide delves into the in-vitro data that substantiates Nilotinib's efficacy in overcoming imatinib resistance.

Quantitative Analysis: In-Vitro Potency of Nilotinib

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Nilotinib and Imatinib against various BCR-ABL mutants, as determined by cellular proliferation assays using Ba/F3 murine pro-B cells engineered to express these mutants.

BCR-ABL MutantImatinib IC50 (nM)Nilotinib IC50 (nM)Sensitivity to Nilotinib
Wild-Type280 - 60015 - 30High
M244V-< 70High
G250E> 3000< 70High
Q252H-< 70High
Y253F-< 200Medium
Y253H> 3000< 450Low
E255K> 3000< 200Medium
E255V> 3000< 450Low
F311L-< 70High
T315I> 3000> 2000Insensitive
F317L-< 70High
M351T-< 70High
F359V> 3000< 200Medium
L387M-< 70High
H396P-< 70High
H396R-< 70High
F486S--High

Note: IC50 values are compiled from multiple sources and can vary based on specific experimental conditions.[10][12][13][14] Sensitivity categories are based on O'Hare et al. (2007) where for nilotinib: sensitive, ≤50 nM; intermediate, ≤500 nM; insensitive, >500 nM.[13]

Experimental Protocols

Robust and reproducible in-vitro assays are fundamental to evaluating the efficacy of TKIs. Below are detailed methodologies for key experiments.

Generation of Cell Lines Expressing BCR-ABL Mutants

This protocol describes the generation of stable cell lines to test the efficacy of Nilotinib against specific mutations.

  • Vector Construction : The cDNA of the desired human BCR-ABL mutant is cloned into a murine stem cell virus (MSCV)-based retroviral vector.

  • Retrovirus Production : The retroviral vector is transfected into a packaging cell line (e.g., HEK293T) to produce replication-incompetent retroviruses.

  • Transduction of Ba/F3 Cells : The Ba/F3 murine pro-B cell line, which is dependent on IL-3 for survival, is transduced with the retroviral supernatant.

  • Selection and Expansion : Transduced cells are selected in a medium lacking IL-3 but containing the appropriate selection antibiotic. Only cells successfully expressing the constitutively active BCR-ABL kinase will survive and proliferate.

  • Verification : The expression of the specific BCR-ABL mutant is confirmed by Western blotting and sequencing.

Cell Viability/Proliferation Assay

This assay quantifies the effect of Nilotinib on the proliferation of BCR-ABL-expressing cells.

  • Cell Seeding : Ba/F3 cells expressing a specific BCR-ABL mutant are seeded into 96-well plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Drug Preparation and Addition : Nilotinib is dissolved in DMSO to create a stock solution and then serially diluted in the culture medium to achieve a range of final concentrations (e.g., 0-10,000 nM). 100 µL of the diluted drug is added to the appropriate wells.

  • Incubation : The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment : Cell viability is assessed using a colorimetric assay such as MTT or a luminescent assay like CellTiter-Glo.

    • For MTT : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The formazan (B1609692) crystals are then dissolved in 150 µL of DMSO, and the absorbance is read at 570 nm.

  • Data Analysis : The absorbance values are normalized to the untreated control wells. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Visualizing a Key Signaling Pathway and Experimental Workflow

BCR-ABL Signaling Pathway and TKI Inhibition

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT->Proliferation STAT5->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL

Caption: BCR-ABL signaling and Nilotinib's mechanism of inhibition.

Experimental Workflow for In-Vitro TKI Testing

TKI_Testing_Workflow start Start vector_construction 1. Construct Retroviral Vector with BCR-ABL Mutant start->vector_construction virus_production 2. Produce Retrovirus in Packaging Cells vector_construction->virus_production transduction 3. Transduce Ba/F3 Cells virus_production->transduction selection 4. Select and Expand Mutant Cell Line transduction->selection cell_seeding 5. Seed Cells into 96-Well Plates selection->cell_seeding drug_treatment 6. Treat with Serial Dilutions of Nilotinib cell_seeding->drug_treatment incubation 7. Incubate for 48-72h drug_treatment->incubation viability_assay 8. Perform Cell Viability Assay (MTT) incubation->viability_assay data_analysis 9. Analyze Data and Calculate IC50 viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing Nilotinib's in-vitro activity.

Conclusion

The in-vitro data strongly support the role of Nilotinib as a potent inhibitor of a wide array of imatinib-resistant BCR-ABL mutants. Its significantly lower IC50 values against most of these mutants, with the exception of T315I, underscore its importance as a second-line therapy for CML. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel TKIs to address the ongoing challenge of drug resistance in cancer therapy.

References

The Preclinical Journey of Nilotinib Hydrochloride Monohydrate: An In-depth Technical Guide to its Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism and pharmacokinetic profile of nilotinib (B1678881) hydrochloride monohydrate in key preclinical models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) of nilotinib, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathways and experimental workflows.

Pharmacokinetic Profile of Nilotinib in Preclinical Species

Nilotinib exhibits significant inter-species variability in its pharmacokinetic parameters. The following tables summarize key data from single-dose intravenous and oral administration studies in various animal models.

Table 1: Pharmacokinetic Parameters of Nilotinib Following a Single Intravenous (IV) Dose
SpeciesDose (mg/kg)Half-Life (t½) (h)Clearance (CL) (L/h/kg)Volume of Distribution (Vss) (L/kg)Reference
Mouse (C57BL/6) 102.1--[1]
Rat 1--0.55 - 3.9[2]
Dog (Beagle) 3-Moderate0.55 - 3.9[2]
Monkey (Cynomolgus) --Moderate0.55 - 3.9[2]
Guinea Pig 102.111.9-[1]
Prairie Dog 106.5--[1]

Note: '-' indicates data not available in the cited sources.

Table 2: Pharmacokinetic Parameters of Nilotinib Following a Single Oral (PO) Dose
SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-Life (t½) (h)Oral Bioavailability (F%)Reference
Mouse (C57BL/6) 10~18,0000.52.9450[1]
Rat --0.5 - 4-17 - 44[2]
Dog (Beagle) --0.5 - 4-17 - 44[2]
Monkey (Cynomolgus) 104101.675.1613[1]
Guinea Pig 10<10---[1]
Prairie Dog 2016737.27.5724[1]

Note: '-' indicates data not available in the cited sources.

Table 3: Plasma Protein Binding of Nilotinib in Preclinical Species and Humans
SpeciesPlasma Protein Binding (%)
Mouse, Rat, Dog, Monkey >97.5
Human >97.5

Metabolism of Nilotinib

The metabolism of nilotinib is primarily hepatic and is mediated mainly by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor. The primary metabolic pathways are oxidation and hydroxylation.[3][4] Unchanged nilotinib is the main circulating component in plasma.[3] Several metabolites have been identified in preclinical species and humans, though none are considered to significantly contribute to the overall pharmacological activity of the drug.[4][5]

The following diagram illustrates the main metabolic pathways of nilotinib.

nilotinib_metabolism nilotinib Nilotinib oxidation Oxidation nilotinib->oxidation CYP3A4 hydroxylation Hydroxylation nilotinib->hydroxylation CYP3A4 excretion Excretion (Primarily Fecal) nilotinib->excretion metabolites Various Oxidative and Hydroxylated Metabolites (e.g., P36.5, P41.6) oxidation->metabolites hydroxylation->metabolites metabolites->excretion experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Analysis cluster_data Data Processing formulation Drug Formulation (IV or Oral) administration Dose Administration (IV or Oral Gavage) formulation->administration animal_prep Animal Preparation (Fasting, Anesthesia if needed) animal_prep->administration blood_sampling Serial Blood Sampling administration->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (NCA) lcms_analysis->pk_analysis signaling_pathway nilotinib Nilotinib nilotinib->inhibition bcr_abl Bcr-Abl downstream Downstream Signaling (Proliferation, Survival) bcr_abl->downstream c_kit c-Kit c_kit->downstream pdgfr PDGFR pdgfr->downstream inhibition->bcr_abl inhibition->c_kit inhibition->pdgfr

References

Structural Analysis of Nilotinib Bound to the Abl Kinase Domain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nilotinib (marketed as Tasigna) is a second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of Chronic Myeloid Leukemia (CML).[1] Its development was a significant step forward in overcoming the resistance observed with the first-generation TKI, Imatinib (B729). Nilotinib was rationally designed based on the structure of the Imatinib-Abl complex to achieve higher potency and specificity for the Bcr-Abl kinase, the oncoprotein driving CML.[2][3] This guide provides an in-depth technical overview of the structural and quantitative aspects of the Nilotinib-Abl kinase domain interaction, intended for researchers, scientists, and professionals in the field of drug development.

Nilotinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the Abl kinase domain. A key characteristic of its mechanism is its high affinity for the inactive "DFG-out" conformation of the kinase.[1] In this conformation, the Aspartate-Phenylalanine-Glycine (DFG) motif of the activation loop is oriented away from the ATP-binding site. By stabilizing this inactive state, Nilotinib prevents the kinase from adopting its active conformation, thereby blocking the phosphorylation of downstream substrates and inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive CML.[1]

Quantitative Analysis of Nilotinib-Abl Kinase Interaction

Nilotinib exhibits significantly greater potency against the wild-type Bcr-Abl kinase compared to Imatinib.[4][5] Its efficacy extends to a wide range of Imatinib-resistant Bcr-Abl mutations, with the notable exception of the T315I "gatekeeper" mutation.[4][6] The following tables summarize the in vitro inhibitory potency of Nilotinib against its primary target, the Abl kinase, as well as other key kinases.

Table 1: In Vitro Inhibitory Potency of Nilotinib against Bcr-Abl Kinase

TargetIC50 (nM)Reference(s)
Wild-type Bcr-Abl< 30[5]
M244V< 70[6]
G250E< 70[6]
Q252H< 70[6]
Y253F< 200[6]
Y253H< 450[4][6]
E255K< 200[4][6]
E255V< 450[4][6]
F311L< 70[6]
T315I> 10,000[4][6]
F317L< 70[6]
M351T< 70[6]
F359V< 450[4][6]
H396P< 70[6]
H396R< 70[6]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[7]

Table 2: Selectivity Profile of Nilotinib against Other Kinases

KinaseIC50 (nM)Reference(s)
c-Kit (wild-type)35[2]
PDGFRα< 25[2]
PDGFRβ-
SrcInsensitive[8]

Structural Insights into the Nilotinib-Abl Kinase Complex

The crystal structure of Nilotinib in complex with the human Abl kinase domain (PDB ID: 3CS9) reveals the molecular basis for its high potency and specificity. Nilotinib binds to the inactive, "DFG-out" conformation of the kinase, similar to Imatinib.[3] This binding mode is crucial for its inhibitory activity.

Key molecular interactions between Nilotinib and the Abl kinase domain include:

  • Hydrogen Bonds: The aminopyrimidine core of Nilotinib forms crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone amide of Met318. Additionally, hydrogen bonds are formed with the side chains of Glu286 and Asp381.[3][9]

  • Hydrophobic Interactions: The trifluoromethylphenyl and methyl-imidazole groups of Nilotinib engage in extensive hydrophobic interactions with residues lining the ATP-binding pocket. These interactions contribute significantly to the high binding affinity of the inhibitor.

The structural differences between Nilotinib and Imatinib, particularly in the regions that interact with the P-loop and the activation loop, are thought to be responsible for Nilotinib's ability to inhibit many Imatinib-resistant mutants.[3]

Experimental Protocols

Expression and Purification of the Abl Kinase Domain for Structural Studies

This protocol describes a general method for the bacterial expression and purification of the human Abl kinase domain.

a. Expression:

  • The human Abl kinase domain (residues 229-511) is subcloned into a bacterial expression vector, such as pET-28a, often with an N-terminal His-tag for purification.[8]

  • For improved solubility and to prevent toxic levels of kinase activity in the host cells, the Abl kinase is often co-expressed with a tyrosine phosphatase, such as YopH.[8][10]

  • The expression vector is transformed into a suitable E. coli strain, like BL21(DE3).

  • Cultures are grown at 37°C to an OD600 of approximately 1.2, then cooled to 18°C before induction with IPTG (e.g., 0.2 mM) for overnight expression.[8]

b. Purification:

  • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris pH 8.0, 500 mM NaCl, 5% glycerol, 25 mM imidazole).[8]

  • Cell lysis is performed by sonication or high-pressure homogenization.

  • The soluble lysate is cleared by centrifugation and applied to a Ni-NTA affinity column.

  • The column is washed with lysis buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

  • The His-tagged Abl kinase domain is eluted with a high concentration of imidazole (e.g., 250-500 mM).

  • If required, the His-tag can be cleaved using a specific protease (e.g., TEV protease).[10]

  • Further purification can be achieved by size-exclusion chromatography to obtain a homogenous protein sample.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a typical ELISA-based method for determining the IC50 of Nilotinib against the Abl kinase.

a. Reagents and Materials:

  • Recombinant human Abl kinase domain

  • Biotinylated peptide substrate

  • Nilotinib stock solution (in DMSO)

  • ATP solution

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Streptavidin-coated 96-well plates

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

b. Procedure:

  • Coat the streptavidin plate with the biotinylated peptide substrate and wash to remove unbound substrate.

  • Prepare serial dilutions of Nilotinib in kinase reaction buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤ 1%).

  • Add the Nilotinib dilutions or vehicle control (DMSO) to the appropriate wells.

  • Add the recombinant Abl kinase to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP. The ATP concentration should be close to the Km for the kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Stop the reaction by adding a stop solution containing EDTA.

  • Wash the plate and add the anti-phosphotyrosine-HRP antibody. Incubate to allow for binding to the phosphorylated substrate.

  • Wash away the unbound antibody and add the TMB substrate.

  • Stop the color development with a stop solution and read the absorbance at the appropriate wavelength.

c. Data Analysis:

  • Calculate the percentage of kinase inhibition for each Nilotinib concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the Nilotinib concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

X-ray Crystallography of the Nilotinib-Abl Kinase Complex

This protocol provides a general framework for the crystallization and structure determination of the Nilotinib-Abl complex.

a. Crystallization:

  • The purified Abl kinase domain is concentrated to a suitable concentration (e.g., 5-10 mg/mL).

  • Nilotinib is added to the protein solution in a slight molar excess and incubated to allow for complex formation.

  • Crystallization screening is performed using various commercially available or custom-made screens via sitting-drop or hanging-drop vapor diffusion methods.

  • Crystals are grown by equilibrating the protein-inhibitor drop against a reservoir solution.

b. Data Collection and Structure Determination:

  • Crystals are cryo-protected and flash-frozen in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The data are processed and scaled.

  • The structure is solved by molecular replacement using a known Abl kinase structure as a search model.

  • The model of the Nilotinib-Abl complex is built into the electron density map and refined to yield the final structure.

Visualizations

Signaling Pathway

BCR_Abl_Signaling BCR_Abl BCR-Abl (Constitutively Active Kinase) Grb2 Grb2 BCR_Abl->Grb2 PI3K PI3K BCR_Abl->PI3K STAT5 STAT5 BCR_Abl->STAT5 Nilotinib Nilotinib Nilotinib->BCR_Abl SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) STAT5->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Survival

Caption: Nilotinib inhibits BCR-Abl, blocking downstream signaling pathways.

Experimental Workflow

Kinase_Inhibitor_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_in_vivo In Vivo Analysis Target_ID Target Identification (BCR-Abl) Protein_Prod Protein Expression & Purification Target_ID->Protein_Prod Biochem_Assay Biochemical Assay (IC50 Determination) Protein_Prod->Biochem_Assay Structural_Studies Structural Studies (X-ray, NMR) Protein_Prod->Structural_Studies Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Biochem_Assay->Cell_Assay Structural_Studies->Cell_Assay Resistance_Studies Resistance Profiling (Mutant Cell Lines) Cell_Assay->Resistance_Studies Animal_Models Animal Models (Xenografts) Resistance_Studies->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

Caption: A typical workflow for the preclinical evaluation of a kinase inhibitor.

References

In-Depth Technical Guide to the Research Applications of Nilotinib Hydrochloride Monohydrate (CAS 923288-90-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib (B1678881) Hydrochloride Monohydrate, a potent second-generation tyrosine kinase inhibitor (TKI), has emerged as a critical therapeutic agent in oncology and is under active investigation for its potential in neurodegenerative diseases. This technical guide provides a comprehensive overview of its research applications, mechanism of action, and relevant experimental protocols to support drug discovery and development efforts.

Physicochemical Properties

PropertyValue
CAS Number 923288-90-8
Molecular Formula C₂₈H₂₂F₃N₇O · HCl · H₂O
Molecular Weight 583.99 g/mol
Appearance White to slightly yellowish or greenish-yellowish powder
Solubility pH-dependent; solubility decreases with increasing pH. Practically insoluble in aqueous solutions with a pH of 4.5 or higher. Sparingly soluble in ethanol (B145695) and methanol.
pKa pKa1 = 2.1, pKa2 = 5.4

Mechanism of Action

Nilotinib functions as a selective inhibitor of several critical tyrosine kinases implicated in oncogenesis and other disease processes. Its primary target is the aberrant Bcr-Abl kinase, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[1] Nilotinib binds to the ATP-binding site of the Bcr-Abl protein, stabilizing its inactive conformation.[1] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that drive uncontrolled cell proliferation and survival in CML cells.[1]

Beyond Bcr-Abl, nilotinib also demonstrates potent inhibitory activity against other tyrosine kinases, including:

  • c-KIT: A receptor tyrosine kinase involved in the pathogenesis of gastrointestinal stromal tumors (GIST).

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): Implicated in various malignancies and fibrotic diseases.[2]

  • Discoidin Domain Receptor 1 (DDR1): A collagen receptor tyrosine kinase that is being explored as a therapeutic target in various cancers and inflammatory diseases.[3]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R): Plays a role in the regulation of macrophages and osteoclasts.[4]

The targeted inhibition of these kinases underscores the broad therapeutic potential of nilotinib.

Research Applications

Chronic Myeloid Leukemia (CML)

Nilotinib is a cornerstone in the treatment of Ph+ CML, particularly for patients who have developed resistance or intolerance to the first-generation TKI, imatinib (B729).[5] Its higher potency allows it to overcome many of the Bcr-Abl kinase domain mutations that confer imatinib resistance.[4]

Mechanisms of Nilotinib Resistance in CML: Despite its efficacy, resistance to nilotinib can emerge through several mechanisms:

  • BCR-ABL Dependent Mechanisms:

    • Point mutations: Mutations in the Bcr-Abl kinase domain can alter the drug-binding site, reducing the efficacy of nilotinib. The T315I mutation is a notable example that confers resistance to both imatinib and nilotinib.

    • Gene amplification: Increased expression of the BCR-ABL gene can lead to higher levels of the oncoprotein, requiring higher drug concentrations for effective inhibition.[6]

  • BCR-ABL Independent Mechanisms:

    • Activation of alternative signaling pathways: Upregulation of pathways such as those mediated by Src family kinases (e.g., Lyn) can provide survival signals to cancer cells, bypassing the need for Bcr-Abl signaling.[6]

    • Drug efflux pumps: Overexpression of efflux transporters like P-glycoprotein (MDR1) can actively pump nilotinib out of the cell, reducing its intracellular concentration and efficacy.[6]

    • Upregulation of anti-apoptotic genes: Increased expression of genes like GCS and SK-1 and downregulation of pro-apoptotic genes like Bax can contribute to a failure to induce apoptosis.[7][8]

Parkinson's Disease and Other Neurodegenerative Disorders

A growing body of research is exploring the therapeutic potential of nilotinib in neurodegenerative diseases, most notably Parkinson's disease. The rationale stems from the role of the c-Abl tyrosine kinase in pathological processes within the brain. In Parkinson's disease, c-Abl is implicated in the pathways leading to neuronal cell death and the accumulation of toxic protein aggregates, such as α-synuclein.[9]

Clinical trials have been initiated to evaluate the safety, tolerability, and potential efficacy of low-dose nilotinib in patients with Parkinson's disease.[10][11][12] These studies aim to determine if nilotinib can modulate neuroinflammatory responses, enhance the clearance of toxic proteins through autophagy, and ultimately slow disease progression.[3]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Nilotinib (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Target Kinase/Cell LineIC₅₀ (nM)Notes
BCR-ABL (Wild-Type) 20 - 60[4]
c-KIT 210[4]
PDGFR 69[4]
DDR1 3.7[4]
CSF-1R 125 - 250[4]
KITV560del (Ba/F3 cells) 26[2]Exon 11 mutation
KITK462E (GIST882 cells) 160[2]Exon 13 mutation
KITV560G (HMC-1560 cells) 108[2]Exon 11 mutation
KITV560del/V654A (Ba/F3 cells) 192[2]Double mutation (Imatinib-resistant)
KITV559D/D820Y (Ba/F3 cells) 297[2]Double mutation (Imatinib-resistant)
PDGFRA + PDGFRB (A31 cells) 71[2]
PDGFRB (Tel Ba/F3 cells) 57[2]

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effect of nilotinib on CML cell lines (e.g., K562).

Materials:

  • CML cell line (e.g., K562)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Nilotinib Hydrochloride Monohydrate

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[15]

  • Compound Preparation: Prepare a stock solution of nilotinib in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation to allow cell attachment, add serial dilutions of nilotinib to the wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[15]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[14][15]

  • Solubilization: Carefully remove the medium and add 130-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm or 570 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

In Vivo CML Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of nilotinib in a subcutaneous CML xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • CML cell line (e.g., Kcl-22)[17]

  • Matrigel

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of Kcl-22 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]

  • Drug Administration: Administer nilotinib orally (e.g., 10-20 mg/kg, once or twice daily) to the treatment group.[17] Administer the vehicle to the control group.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²)/2.

  • Endpoint: Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

  • Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effect of nilotinib.

Clinical Trial Protocol Summary: Nilotinib in Parkinson's Disease (NCT02954978)

This is a summary of a Phase 2, randomized, double-blind, placebo-controlled trial.[10]

  • Objective: To assess the safety, tolerability, and effects on exploratory biomarkers of nilotinib in patients with moderately severe Parkinson's disease.[10]

  • Study Design: Participants were randomized (1:1:1) to receive a placebo, 150 mg nilotinib, or 300 mg nilotinib orally once daily for 12 months, followed by a 3-month washout period.[10][18]

  • Participants: 75 individuals with moderately advanced Parkinson's disease.[18]

  • Primary Outcome Measures: Safety and tolerability.[11]

  • Secondary and Exploratory Outcome Measures: Changes in clinical disability (e.g., MDS-UPDRS scores), pharmacokinetics, and levels of biomarkers in cerebrospinal fluid (CSF) and blood (e.g., dopamine (B1211576) metabolites, α-synuclein, tau).[10][11]

Visualizations

Signaling Pathways

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL RAS RAS BCR_ABL->RAS Activates PI3K PI3K BCR_ABL->PI3K Activates STAT5 STAT5 BCR_ABL->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation STAT5->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

Caption: Nilotinib inhibits the BCR-ABL kinase, blocking downstream signaling pathways.

Experimental Workflows

In_Vitro_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture CML Cells (e.g., K562) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Nilotinib_Prep Prepare Nilotinib Dilutions Treatment Treat Cells with Nilotinib Nilotinib_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for evaluating nilotinib's in vitro efficacy using an MTT assay.

In_Vivo_Workflow cluster_model_dev Model Development cluster_treatment_phase Treatment Phase cluster_endpoint Endpoint Analysis cluster_data_analysis Data Analysis Cell_Implantation Implant CML Cells in Mice Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Drug_Admin Administer Nilotinib or Vehicle Randomization->Drug_Admin Tumor_Measurement Measure Tumors Drug_Admin->Tumor_Measurement Tumor_Measurement->Drug_Admin Repeated Cycles Euthanasia Euthanize Mice Tumor_Measurement->Euthanasia Growth_Curves Plot Tumor Growth Curves Tumor_Measurement->Growth_Curves Tumor_Excision Excise Tumors Euthanasia->Tumor_Excision Further_Analysis Histology, etc. Tumor_Excision->Further_Analysis

Caption: Workflow for in vivo evaluation of nilotinib in a CML xenograft model.

References

Methodological & Application

Application Note & Protocol: Preparation of Nilotinib Hydrochloride Monohydrate Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nilotinib Hydrochloride Monohydrate is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, widely used in cancer research and for the treatment of chronic myeloid leukemia (CML).[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream cellular and biochemical assays. This compound exhibits pH-dependent aqueous solubility, being practically insoluble in solutions with a pH of 4.5 or higher.[1][3][4][5] Consequently, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for research purposes.[3] This document provides a comprehensive protocol for the preparation, storage, and handling of this compound stock solutions using anhydrous DMSO.

Quantitative Data Summary

The physical, chemical, and solubility properties of this compound are summarized below.

Table 1: Physicochemical Properties and Solubility

Property Value References
Chemical Name 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzamide, monohydrochloride, monohydrate [4]
Molecular Formula C₂₈H₂₂F₃N₇O·HCl·H₂O [4]
Molecular Weight 583.99 g/mol [3][5][6]
Appearance White to slightly yellowish to slightly greenish yellow powder [1][4][5]
Solubility in DMSO ≥50 mg/mL. Soluble up to 100 mg/mL (171.23 mM). [3][7]
Solubility in Water Practically insoluble (pH-dependent; solubility decreases as pH increases) [4][5][7]

| Solubility in Ethanol | Sparingly soluble to insoluble |[4][5][7] |

Experimental Protocol

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The same procedure can be adapted for other concentrations by adjusting the mass of the compound accordingly.

Materials and Equipment

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Sonicator bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Protocol Steps

1. Calculation of Required Mass

To prepare a stock solution of a specific concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000

  • Example for a 10 mM Stock Solution in 1 mL:

    • Mass (mg) = 10 mM × 1 mL × 583.99 g/mol / 1000

    • Mass (mg) = 5.84 mg

2. Reconstitution Procedure

  • Preparation: Bring the this compound powder and anhydrous DMSO to room temperature before opening to prevent moisture absorption.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated amount of Nilotinib powder (e.g., 5.84 mg) into the tared tube.[3]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.[3] It is recommended to use fresh, high-purity DMSO, as absorbed moisture can reduce the compound's solubility.[7]

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.[3] If dissolution is slow, brief sonication or gentle warming in a water bath (not exceeding 37°C) can be used to facilitate the process.[2][3]

  • Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter before proceeding.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[3]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the compound and its stock solution.

Table 2: Storage and Stability Guidelines

Form Storage Temperature Recommended Duration Key Considerations References
Solid Powder -20°C Up to 24-36 months Protect from light. Store in a tightly sealed container. [3][7]
DMSO Stock Solution -20°C Up to 3 months Aliquot to avoid freeze-thaw cycles. Protect from light. [3]

| DMSO Stock Solution | -80°C | Up to 12 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |[7] |

Visualizations

Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for preparing the stock solution and the inhibitory action of Nilotinib.

G A 1. Calculate Required Mass B 2. Weigh Nilotinib Powder A->B C 3. Add Anhydrous DMSO B->C D 4. Dissolve Completely (Vortex/Sonicate) C->D E 5. Aliquot into Single-Use Tubes D->E F 6. Store at -20°C to -80°C E->F

Caption: Workflow for Nilotinib Stock Solution Preparation.

G cluster_0 BcrAbl Bcr-Abl Kinase Substrate Substrate BcrAbl->Substrate ATP→ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Proliferation Leukemic Cell Proliferation pSubstrate->Proliferation Nilotinib Nilotinib Nilotinib->BcrAbl Inhibits

References

Application Notes and Protocols for Testing Nilotinib Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that primarily targets the BCR-ABL kinase, the hallmark of Chronic Myeloid Leukemia (CML).[1] It binds with high affinity to the ATP-binding site of the BCR-ABL protein, stabilizing its inactive conformation and blocking downstream signaling pathways that lead to cell proliferation and reduced apoptosis.[2][3][4][5] Nilotinib has also demonstrated inhibitory activity against other tyrosine kinases such as KIT, PDGFR, and CSF1R.[6] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of Nilotinib in cancer cell lines, focusing on its anti-proliferative and pro-apoptotic effects.

Mechanism of Action

Nilotinib was rationally designed based on the structure of imatinib (B729) to be a more potent inhibitor of the BCR-ABL tyrosine kinase.[4] The BCR-ABL fusion gene, resulting from the Philadelphia chromosome translocation, produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.[2][7] Nilotinib effectively blocks the autophosphorylation of BCR-ABL, thereby inhibiting downstream signaling pathways.[4] Research has shown that treatment of BCR-ABL-expressing cells with Nilotinib leads to decreased phosphorylation of STAT5 and CrkL, a reduction in the expression of anti-apoptotic proteins like Bcl-xL, and an induction of pro-apoptotic proteins and cell cycle inhibitors like Bim and p27, ultimately leading to PARP cleavage and apoptosis.[8]

Nilotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 P CrkL CrkL BCR-ABL->CrkL P PI3K/AKT PI3K/AKT BCR-ABL->PI3K/AKT P RAS/MAPK RAS/MAPK BCR-ABL->RAS/MAPK P Nilotinib Nilotinib Nilotinib->BCR-ABL ATP ATP ATP->BCR-ABL Proliferation Proliferation STAT5->Proliferation CrkL->Proliferation Anti-Apoptosis Survival PI3K/AKT->Anti-Apoptosis RAS/MAPK->Proliferation

Experimental Protocols

This section provides detailed protocols for assessing Nilotinib's efficacy through cell viability, apoptosis, and cell cycle analysis.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of Nilotinib that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell line (e.g., K-562, SUP-B15)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Nilotinib (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)[1]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and check viability using a hemocytometer and trypan blue.

    • Dilute the cell suspension to a seeding density of 5,000 - 10,000 cells/well.

    • Dispense 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.[1]

    • Add 100 µL of sterile PBS to the outer wells to minimize evaporation.[1]

    • Incubate the plate for 24 hours (37°C, 5% CO2) to allow cells to attach (for adherent cells).[1]

  • Drug Treatment:

    • Prepare a serial dilution of Nilotinib in complete growth medium from the DMSO stock. A common range is 1 nM to 10 µM.[1]

    • Include a vehicle control with the same final DMSO concentration as the highest drug concentration (typically ≤ 0.1%).[1]

    • Carefully remove the medium from the wells and replace it with 100 µL of the corresponding Nilotinib dilution or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[1]

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Use non-linear regression to determine the IC50 value.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Target cancer cell line

  • 6-well plates

  • Nilotinib

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at a concentration of 5 x 10^5 cells/well and incubate for 24 hours.[9]

    • Treat the cells with Nilotinib at various concentrations (e.g., IC50 and 2x IC50) and a vehicle control for 24-48 hours.

  • Cell Staining:

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 500 µL of 1X Annexin-V binding buffer.[9]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of Nilotinib on cell cycle progression.

Materials:

  • Target cancer cell line

  • 6-well plates

  • Nilotinib

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat cells with Nilotinib as described in the apoptosis assay protocol.

  • Cell Fixation:

    • Harvest the cells and wash with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Cell Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: IC50 Values of Nilotinib in Various Cancer Cell Lines

Cell LineCancer TypeNilotinib IC50 (nM)
K-562Chronic Myeloid LeukemiaEnter Value
SUP-B15Acute Lymphoblastic LeukemiaEnter Value
Ba/F3 (p210)Murine Pro-B cellsEnter Value
HepG2Hepatocellular CarcinomaEnter Value

Table 2: Effect of Nilotinib on Apoptosis in K-562 Cells (48h Treatment)

TreatmentConcentration (nM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control-Enter ValueEnter ValueEnter Value
NilotinibIC50Enter ValueEnter ValueEnter Value
Nilotinib2x IC50Enter ValueEnter ValueEnter Value

Table 3: Effect of Nilotinib on Cell Cycle Distribution in K-562 Cells (48h Treatment)

TreatmentConcentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control-Enter ValueEnter ValueEnter Value
NilotinibIC50Enter ValueEnter ValueEnter Value
Nilotinib2x IC50Enter ValueEnter ValueEnter Value

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (Logarithmic Growth Phase) Cell_Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Drug_Dilution Nilotinib Serial Dilution Drug_Treatment Drug Treatment (24-72h) Drug_Dilution->Drug_Treatment Cell_Seeding->Drug_Treatment Viability Viability Drug_Treatment->Viability Apoptosis Apoptosis Drug_Treatment->Apoptosis Cell_Cycle Cell_Cycle Drug_Treatment->Cell_Cycle IC50_Calc IC50 Calculation Data_Summary Data Summary & Reporting IC50_Calc->Data_Summary Flow_Cytometry Flow Cytometry Analysis Flow_Cytometry->Data_Summary Viability->IC50_Calc Apoptosis->Flow_Cytometry Cell_Cycle->Flow_Cytometry

References

Application Notes: Quantification of Nilotinib in Human Plasma using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nilotinib (B1678881) is a second-generation tyrosine kinase inhibitor pivotal in the treatment of chronic myeloid leukemia (CML). Therapeutic drug monitoring of nilotinib is crucial to optimize treatment efficacy and manage toxicity. This document provides a detailed application note and protocol for the quantification of nilotinib in human plasma samples using a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. This method is sensitive, selective, reproducible, and rapid, making it suitable for pharmacokinetic studies and routine clinical practice.

Principle

The method involves the extraction of nilotinib and an internal standard (IS) from human plasma, followed by separation and quantification using reversed-phase HPLC with UV detection. Protein precipitation is the primary sample preparation technique detailed, with solid-phase extraction (SPE) and liquid-liquid extraction (LLE) discussed as alternatives.

Materials and Reagents

  • Nilotinib reference standard

  • Internal Standard (e.g., Rilpivirine or Dasatinib)[1]

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water

  • Potassium dihydrogen phosphate (B84403)

  • Orthophosphoric acid or other suitable acid/base for pH adjustment

  • Human plasma (drug-free for calibration standards and quality controls)

  • 0.45 µm membrane filters

Equipment

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Tracer Excel 120 ODS C18, 5 µm, 150 x 4.6 mm)[1]

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Chromatographic Conditions

A summary of a validated HPLC method for nilotinib quantification is presented in the table below.[1][2]

ParameterCondition
Mobile Phase Potassium dihydrogen phosphate buffer (0.037 M, pH 5.5), Methanol, and Acetonitrile in a ratio of 45:45:10 (v/v/v)[1]
Column Tracer Excel 120 ODS C18 (5 µm; 150 × 4.6 mm)[1]
Flow Rate 1.7 mL/min[1]
Injection Volume 20 µL
Detection Wavelength 254 nm[1] or 260 nm[2]
Column Temperature Ambient
Run Time Approximately 10 minutes[1]

Experimental Protocols

Preparation of Solutions

Stock Solutions:

  • Prepare a stock solution of nilotinib (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.

  • Prepare a stock solution of the internal standard (e.g., Rilpivirine at 1 mg/mL) in a similar solvent.

  • Store stock solutions at -20°C or -80°C in the dark.

Working Solutions:

  • On the day of analysis, prepare working solutions of nilotinib by diluting the stock solution with methanol or mobile phase to create a series of concentrations for calibration standards and quality control (QC) samples.

  • Prepare a working solution of the internal standard at an appropriate concentration (e.g., 20 µg/mL).[1]

Calibration Standards and Quality Control (QC) Samples:

  • Prepare calibration standards by spiking drug-free human plasma with the nilotinib working solutions to achieve a concentration range that covers the expected therapeutic levels (e.g., 125 to 7000 ng/mL).[1]

  • Prepare at least three levels of QC samples (low, medium, and high) in the same manner as the calibration standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and widely used method for extracting nilotinib from plasma.

G

Protocol:

  • Thaw frozen plasma samples to room temperature.

  • Pipette 500 µL of plasma (calibrator, QC, or patient sample) into a microcentrifuge tube.

  • Add 75 µL of the internal standard working solution (e.g., 20 µg/mL Rilpivirine).[1]

  • Vortex the mixture for 30 seconds.

  • Add 1 mL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex again for 30 seconds.

  • Centrifuge the tubes at a high speed (e.g., 8900 x g) for 20 minutes at room temperature to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

  • Vortex to ensure complete dissolution.

  • Inject a portion of the reconstituted sample (e.g., 20 µL) into the HPLC system.

Alternative Sample Preparation Methods

While protein precipitation is efficient, other techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can offer cleaner extracts, potentially reducing matrix effects.

Solid-Phase Extraction (SPE): SPE provides a more selective sample cleanup. A common approach involves using a hydrophilic-lipophilic balance (HLB) cartridge.

G

Protocol Outline:

  • Conditioning: Activate the SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

  • Loading: Load the pre-treated plasma sample (e.g., plasma diluted with water and containing the internal standard) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water, followed by a low percentage of methanol in water) to remove interferences.

  • Elution: Elute nilotinib and the internal standard with a stronger solvent (e.g., 100% methanol).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for HPLC analysis.

Liquid-Liquid Extraction (LLE): LLE is another classic technique for sample cleanup. It involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.

Protocol Outline:

  • Add an internal standard to the plasma sample.

  • Add a suitable extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

  • Vortex to facilitate extraction and then centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Data
Linearity Correlation coefficient (r²) > 0.99r² > 0.999 over a range of 125-7000 ng/mL[1]
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)99.65% to 100.65%[2]
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)Intraday and interday CV < 4.1%[1]
Recovery Consistent, precise, and reproducibleMedian recovery ≥65.1%[1]
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.125 ng/mL[1]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.90 ng/mL[1]
Selectivity/Specificity No significant interfering peaks at the retention times of the analyte and IS.Chromatograms of blank plasma should be free of interferences.
Stability Analyte should be stable under various storage and processing conditions (freeze-thaw, short-term, long-term).Assessed by analyzing QC samples after exposure to different conditions.

Data Presentation

All quantitative data from the validation and sample analysis should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Calibration Curve Data

Concentration (ng/mL) Mean Peak Area Ratio (Analyte/IS)
125 ...
250 ...
700 ...
900 ...
2000 ...
3000 ...
5000 ...

| 7000 | ... |

Table 2: Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Measured Conc. (Mean ± SD, n=5) Accuracy (%) Precision (CV %)
Low 250 ... ... ...
Medium 900 ... ... ...

| High | 5000 | ... | ... | ... |

Table 3: Recovery Data

QC Level Concentration (ng/mL) Mean Recovery (%)
Low 250 81.0[1]
Medium 900 74.0[1]

| High | 5000 | 65.1[1] |

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantification of nilotinib in human plasma. The detailed protocol for protein precipitation offers a balance of simplicity, speed, and efficiency. For applications requiring higher sensitivity or cleaner extracts, SPE or LLE should be considered. Proper method validation is essential to ensure the accuracy and reliability of the results for clinical and research applications.

References

Application Notes and Protocols: Western Blot Analysis of p-CrkL Inhibition by Nilotinib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation leads to the formation of the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase.[1][2] The CRK-like protein (CrkL), an adapter protein with SH2 and SH3 domains, is a prominent substrate of the BCR-ABL oncoprotein.[3][4] The phosphorylation of CrkL at tyrosine 207 (p-CrkL) is a critical downstream event in the BCR-ABL signaling pathway and serves as a reliable biomarker for BCR-ABL kinase activity.[5][6] Nilotinib is a potent, second-generation tyrosine kinase inhibitor (TKI) that specifically targets the ATP-binding site of the BCR-ABL protein, thereby inhibiting its autophosphorylation and the subsequent phosphorylation of its downstream targets, including CrkL.[1][2][7][8] This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the inhibition of CrkL phosphorylation in response to Nilotinib treatment.

Signaling Pathway and Mechanism of Action

The constitutively active BCR-ABL kinase phosphorylates numerous downstream substrates, activating signaling pathways that drive cell proliferation and survival, such as the RAS/MEK/MAPK and PI3K/AKT/mTOR pathways.[2] CrkL is directly phosphorylated by BCR-ABL, and this phosphorylation event is a key indicator of BCR-ABL kinase activity.[3][6] Nilotinib acts as a competitive inhibitor at the ATP-binding site of the ABL kinase domain, which stabilizes the inactive conformation of the enzyme and prevents the phosphorylation of its substrates.[2][8] Consequently, a reduction in p-CrkL levels serves as a direct pharmacodynamic marker of Nilotinib's target engagement and efficacy.[6]

BCR_ABL_Pathway cluster_cytoplasm BCR_ABL BCR-ABL CrkL CrkL BCR_ABL->CrkL Phosphorylates p_CrkL p-CrkL (Tyr207) CrkL->p_CrkL Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) p_CrkL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits

BCR-ABL signaling and Nilotinib's mechanism of inhibition.

Data Presentation

The following table summarizes representative quantitative data on the dose-dependent inhibition of CrkL phosphorylation by Nilotinib in a BCR-ABL positive cell line (e.g., K562). Data is presented as the mean percentage of p-CrkL relative to the untreated control, normalized to total CrkL levels.

Nilotinib Concentration (nM)Treatment Time (hours)Mean p-CrkL Level (% of Control)Standard Deviation
0 (Vehicle)24100± 5.2
102485± 4.8
502455± 3.9
1002420± 2.5
500245± 1.1
100024<1± 0.5

Experimental Protocols

This section details the complete workflow for assessing p-CrkL inhibition by Nilotinib using Western blot.

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Nilotinib Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF Membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-CrkL) E->F G 7. Secondary Antibody Incubation (HRP) F->G H 8. Detection (ECL) G->H I 9. Stripping & Reprobing (Total CrkL) H->I J 10. Data Analysis I->J

Western blot workflow for p-CrkL detection.
A. Cell Culture and Treatment

  • Cell Line: Use a BCR-ABL positive cell line, such as K562 (human chronic myeloid leukemia).

  • Culture Conditions: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Seeding: Seed the cells at a density of 1 x 10^6 cells/mL in appropriate culture plates (e.g., 6-well plates).[5]

  • Nilotinib Preparation: Prepare a stock solution of Nilotinib in DMSO. For a 5 mM stock, reconstitute 5 mg in 1.89 ml DMSO.[7] Store aliquots at -20°C, protected from light.[7]

  • Treatment: Treat cells with increasing concentrations of Nilotinib (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified duration (e.g., 2 to 24 hours).[2][7] Include a vehicle control (DMSO) at a final concentration consistent across all wells, not exceeding 0.1%.[5]

B. Cell Lysis and Protein Quantification
  • Cell Harvesting: After treatment, transfer the cell suspension to centrifuge tubes and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[5]

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Lyse the cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) freshly supplemented with a protease and phosphatase inhibitor cocktail.[5] It is crucial to include phosphatase inhibitors to preserve the phosphorylation state of proteins.[9][10]

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing occasionally.[5]

  • Clarification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[5][6]

  • Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA protein assay kit.[5]

C. SDS-PAGE and Protein Transfer
  • Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[5]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[5] Run the gel at 100-120 V until the dye front reaches the bottom.[5]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[5] PVDF membranes are recommended for stripping and reprobing.[11] Perform the transfer using a wet or semi-dry transfer system.[5][6]

D. Immunoblotting
  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5][6] Note: Avoid using non-fat dry milk for blocking, as it contains phosphoproteins (casein) that can cause high background.[6][10]

  • Primary Antibody Incubation (p-CrkL): Incubate the membrane with a primary antibody against phospho-CrkL (Tyr207) (e.g., Rabbit anti-phospho-CrkL (Tyr207) antibody) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation.[5][12]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[5][6]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:2000 in 5% BSA/TBST for 1 hour at room temperature.[5][6]

  • Washing: Repeat the washing step as described in D.3.

  • Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.[5][6]

E. Stripping and Reprobing for Total CrkL

To normalize the p-CrkL signal, the membrane should be stripped and reprobed for total CrkL, which serves as a loading control.[5]

  • Stripping: After detecting p-CrkL, wash the membrane and incubate it in a stripping buffer. A common stripping buffer contains 62.5 mM Tris-HCl (pH 6.7), 2% SDS, and 100 mM β-mercaptoethanol. Incubate for 30 minutes at 50°C with agitation.[13]

  • Washing: Wash the membrane extensively with TBST (e.g., six times for 5 minutes each) to remove the stripping buffer.[13]

  • Blocking: Block the membrane again as described in D.1.

  • Primary Antibody Incubation (Total CrkL): Incubate the membrane with a primary antibody against total CrkL (e.g., 1:1000 dilution) overnight at 4°C.[5]

  • Subsequent Steps: Repeat the secondary antibody incubation, washing, and detection steps as described above (D.4 - D.6).

F. Data Analysis
  • Quantification: Quantify the band intensities for both p-CrkL and total CrkL using densitometry software.[6]

  • Normalization: For each sample, normalize the p-CrkL signal to the corresponding total CrkL signal to determine the relative change in phosphorylation.

  • Comparison: Compare the normalized p-CrkL levels in Nilotinib-treated samples to the vehicle-treated control to determine the percentage of inhibition.

References

Application Notes and Protocols for UV-Visible Spectrophotometric Quantification of Nilotinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative determination of Nilotinib, a tyrosine kinase inhibitor, using UV-Visible spectrophotometry. This method offers a simple, cost-effective, and accurate alternative to more complex chromatographic techniques for routine analysis of Nilotinib in bulk drug and pharmaceutical formulations. The protocols outlined below have been synthesized from validated methods and are presented with clarity to ensure reproducibility.

Introduction

Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, and is a first-line treatment for chronic myeloid leukemia (CML).[1][2] Accurate and reliable quantification of Nilotinib is crucial for quality control during drug manufacturing and for various research applications. UV-Visible spectrophotometry provides a convenient and accessible analytical tool for this purpose. This document details two validated methods, summarizing their key performance parameters and providing step-by-step experimental protocols.

Mechanism of Action: Nilotinib Signaling Pathway

Nilotinib functions as a targeted therapy by inhibiting the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[1] By binding to the ATP-binding site of the Bcr-Abl protein, Nilotinib blocks its downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[3]

Nilotinib_Signaling_Pathway cluster_cell CML Cell BCR_ABL BCR-ABL Tyrosine Kinase ADP ADP BCR_ABL->ADP P_Substrate Phosphorylated Substrates BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Downstream Substrates Substrate->BCR_ABL Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Apoptosis Inhibition of Apoptosis P_Substrate->Apoptosis Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition

Caption: Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling.

Quantitative Data Summary

Two distinct UV-Visible spectrophotometric methods for Nilotinib quantification are summarized below. These methods differ primarily in the solvent system used and the resulting wavelength of maximum absorbance (λmax).

ParameterMethod 1Method 2
Solvent Methanol (B129727):Water (1:1)Acetonitrile (B52724):Water (1:1 v/v)
λmax 263 nm[4]303 nm[5]
Linearity Range 7 - 12 µg/mL[4]0 - 50 µg/mL[5]
Correlation Coefficient (R²) 0.9984[4]0.9998[5]
Limit of Detection (LOD) 0.28 µg/mL[4]1.557 µg/mL[5]
Limit of Quantification (LOQ) 0.85 µg/mL[4]4.719 µg/mL[5]
Accuracy (% Recovery) 100.05%[4]99 - 101%[5]
Precision (%RSD) < 2%< 2%[5]

Experimental Protocols

The following section provides detailed methodologies for the two cited UV-Visible spectrophotometric methods for Nilotinib quantification.

Method 1: Methanol:Water (1:1) Solvent System

This method utilizes a mixture of methanol and water as the solvent and has been validated for the quantification of Nilotinib hydrochloride.[4]

1. Materials and Reagents:

  • Nilotinib Hydrochloride Reference Standard

  • Methanol (HPLC Grade)

  • Distilled Water

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

2. Instrumentation:

  • UV-Visible Spectrophotometer (Double Beam)

  • 1 cm quartz cuvettes

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of Nilotinib Hydrochloride reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with Methanol:Water (1:1) solvent.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

4. Preparation of Calibration Standards:

  • From the standard stock solution (100 µg/mL), pipette appropriate volumes into a series of 10 mL volumetric flasks.

  • Dilute to the mark with Methanol:Water (1:1) to obtain concentrations in the range of 7-12 µg/mL (e.g., 7, 8, 9, 10, 11, and 12 µg/mL).[4]

5. Wavelength of Maximum Absorbance (λmax) Determination:

  • Prepare an 8 µg/mL solution of Nilotinib from the stock solution.[4]

  • Scan the solution from 200-400 nm using Methanol:Water (1:1) as a blank.

  • The wavelength of maximum absorbance should be determined, which is reported to be 263 nm.[4]

6. Construction of Calibration Curve:

  • Measure the absorbance of each calibration standard at 263 nm against the Methanol:Water (1:1) blank.

  • Plot a graph of absorbance versus concentration.

  • Determine the linear regression equation and the correlation coefficient (R²).

7. Analysis of Pharmaceutical Formulation (Capsules):

  • Weigh and finely powder the contents of at least 20 capsules to ensure homogeneity.

  • Accurately weigh a quantity of the powder equivalent to 200 mg of Nilotinib and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of Methanol:Water (1:1) and sonicate for 30 minutes with intermittent shaking.

  • Make up the volume to 100 mL with the same solvent.

  • Filter the solution through a 0.45 µm membrane filter.

  • Further dilute the filtrate with Methanol:Water (1:1) to obtain a final concentration within the calibration range.

  • Measure the absorbance of the final solution at 263 nm and calculate the concentration of Nilotinib using the regression equation.

Method 2: Acetonitrile:Water (1:1 v/v) Solvent System

This method employs a mixture of acetonitrile and water as the solvent and is suitable for the quantification of Nilotinib Hydrochloride Monohydrate.[5]

1. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Distilled Water

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

2. Instrumentation:

  • UV-Visible Spectrophotometer (Double Beam)

  • 1 cm quartz cuvettes

3. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with Acetonitrile:Water (1:1 v/v) solvent.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

4. Preparation of Calibration Standards:

  • From the standard stock solution (100 µg/mL), prepare a series of dilutions in 10 mL volumetric flasks using Acetonitrile:Water (1:1 v/v) to obtain concentrations in the range of 0-50 µg/mL.[5]

5. Wavelength of Maximum Absorbance (λmax) Determination:

  • Prepare a 10 µg/mL solution of Nilotinib from the stock solution.[5]

  • Scan the solution from 200-400 nm using Acetonitrile:Water (1:1 v/v) as a blank.

  • The wavelength of maximum absorbance should be identified, which is reported to be 303 nm.[5]

6. Construction of Calibration Curve:

  • Measure the absorbance of each calibration standard at 303 nm against the Acetonitrile:Water (1:1 v/v) blank.

  • Plot a graph of absorbance versus concentration.

  • Determine the linear regression equation and the correlation coefficient (R²).

7. Analysis of Pharmaceutical Formulation (Capsules):

  • Follow the same procedure as described in Method 1, section 7, for the preparation of the sample from capsules.

  • Use Acetonitrile:Water (1:1 v/v) as the solvent for dissolution and dilution.

  • Ensure the final concentration of the sample solution falls within the established calibration range (0-50 µg/mL).

  • Measure the absorbance of the final solution at 303 nm and calculate the concentration of Nilotinib using the regression equation.

Experimental Workflow

The general workflow for the UV-Visible spectrophotometric quantification of Nilotinib is illustrated below.

experimental_workflow prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_std->prep_cal det_lambda Determine λmax prep_std->det_lambda measure_abs_cal Measure Absorbance of Calibration Standards prep_cal->measure_abs_cal det_lambda->measure_abs_cal plot_cal Plot Calibration Curve (Absorbance vs. Conc.) measure_abs_cal->plot_cal quantify Quantify Nilotinib in Sample plot_cal->quantify prep_sample Prepare Sample Solution (from Formulation) measure_abs_sample Measure Absorbance of Sample Solution prep_sample->measure_abs_sample measure_abs_sample->quantify

Caption: General workflow for Nilotinib quantification by UV-Vis spectrophotometry.

Conclusion

The UV-Visible spectrophotometric methods described provide a reliable and straightforward approach for the quantification of Nilotinib in both bulk and pharmaceutical dosage forms. The choice between the two methods may depend on the available solvents and the specific formulation being analyzed. It is recommended to perform method validation according to ICH guidelines to ensure the suitability of the chosen method for its intended application.

References

Application Notes and Protocols for the In Vitro Establishment of a Nilotinib-Resistant Chronic Myeloid Leukemia (CML) Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing a nilotinib-resistant Chronic Myeloid Leukemia (CML) cell line in a laboratory setting. Understanding the mechanisms of resistance to tyrosine kinase inhibitors (TKIs) like nilotinib (B1678881) is a critical aspect of developing more effective therapeutic strategies for CML.[1] Nilotinib, a second-generation TKI, is highly effective in treating CML, including cases resistant to imatinib.[1][2] However, acquired resistance to nilotinib presents a significant clinical challenge.[1] The development of resistant cell lines in vitro is a fundamental first step in investigating these resistance mechanisms.[1]

Overview of Nilotinib Resistance in CML

Resistance to nilotinib in CML can be broadly categorized into two main types: BCR-ABL1-dependent and BCR-ABL1-independent mechanisms.[1]

  • BCR-ABL1-Dependent Mechanisms: The most common cause of resistance is the acquisition of point mutations within the BCR-ABL1 kinase domain.[1][3] These mutations can hinder the binding of nilotinib to the ABL kinase domain.[1][3] The T315I mutation is a well-known example that confers resistance to most available TKIs, with the exception of ponatinib.[1][3] Overexpression of the BCR-ABL1 oncoprotein can also contribute to resistance.[1]

  • BCR-ABL1-Independent Mechanisms: CML cells can also develop resistance through mechanisms that do not involve alterations to the BCR-ABL1 kinase itself.[3] These can include:

    • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump nilotinib out of the cell, reducing its intracellular concentration.[3][4]

    • Activation of Alternative Signaling Pathways: Cancer cells can bypass their dependency on BCR-ABL1 signaling by activating other pro-survival pathways.[3] Overexpression of Src family kinases, particularly Lyn, has been observed in nilotinib-resistant cells.[3][4] The PI3K/AKT/mTOR and JAK/STAT pathways are other signaling cascades that can contribute to resistance.[3]

Experimental Protocols

This section details the protocols for generating and characterizing a nilotinib-resistant CML cell line.

2.1. Materials and Reagents

  • Cell Line: A nilotinib-sensitive CML cell line (e.g., K562, LAMA84, AR230).[3][4]

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]

  • Nilotinib: Pharmaceutical grade, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Cell Viability Assay Kit: (e.g., MTT, MTS, or similar).

  • Apoptosis Assay Kit: (e.g., Annexin V-FITC/Propidium Iodide).

  • Reagents for protein and RNA extraction, PCR, and Western blotting.

  • Sterile cell culture flasks, plates, and other necessary labware.

2.2. Protocol for Establishing a Nilotinib-Resistant Cell Line

The establishment of a nilotinib-resistant cell line is achieved through a dose-escalation method, where cells are continuously exposed to gradually increasing concentrations of the drug.

  • Determine the Initial IC50 of Nilotinib: Before starting the resistance induction, it is essential to determine the half-maximal inhibitory concentration (IC50) of nilotinib for the parental cell line. This is done using a cell viability assay.[1]

  • Initial Exposure: Begin by culturing the parental cells in the presence of a sub-lethal concentration of nilotinib, typically starting at the IC10 or IC20 value.[1]

  • Monitoring Cell Viability and Proliferation: Continuously monitor the cells for viability and proliferation. Initially, a significant decrease in cell viability is expected.[1] Allow the cells to recover and resume normal growth in the presence of the drug.

  • Dose Escalation: Once the cells have adapted to the current nilotinib concentration and are proliferating steadily, gradually increase the drug concentration. The increment of increase should be small to avoid massive cell death.

  • Repeat and Select: Repeat the process of monitoring and dose escalation over a period of several months.[4] This long-term culture under selective pressure will lead to the emergence of a resistant cell population.

  • Establishment of the Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of nilotinib that is significantly higher than the IC50 of the parental cell line.[4] The final concentration can be chosen based on clinically relevant doses.[4]

2.3. Protocol for Characterization of the Nilotinib-Resistant Cell Line

Once a resistant cell line is established, it is crucial to characterize its phenotype and investigate the underlying resistance mechanisms.

  • Confirmation of Resistance:

    • Cell Viability Assays (MTT/MTS): Perform dose-response curves to determine the IC50 values for both the parental and resistant cell lines. A significant increase in the IC50 value confirms the resistant phenotype.[1]

    • Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to assess the level of apoptosis induced by nilotinib in both sensitive and resistant cells. Resistant cells will show significantly lower levels of apoptosis at a given drug concentration.[1]

  • Investigation of Resistance Mechanisms:

    • BCR-ABL1 Kinase Domain Mutation Analysis: Sequence the BCR-ABL1 kinase domain to identify any point mutations that may be responsible for resistance.

    • Gene and Protein Expression Analysis:

      • Quantitative PCR (qPCR): Analyze the mRNA expression levels of genes known to be involved in drug resistance, such as BCR-ABL1, MDR1 (ABCB1), and genes in the Src kinase and PI3K/AKT pathways.[5][6]

      • Western Blotting: Investigate the protein expression levels of BCR-ABL1, P-glycoprotein, and key proteins in alternative signaling pathways (e.g., Lyn, STAT5, AKT).[4]

Data Presentation

The following tables summarize quantitative data from studies that have established nilotinib-resistant CML cell lines.

Table 1: IC50 Values of Nilotinib in Sensitive and Resistant CML Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold ResistanceReference
K5622 - 540~8-20[4][7]
K56222.86120.7~5.3[7]
K56212,320 (µM)24,742 (µM)2.01[5][6][7]
AR23011515[4]

Table 2: Changes in Gene Expression in Nilotinib-Resistant K562 Cells

GeneFold Change in Expression (Resistant vs. Parental)Potential Role in ResistanceReference
BCR-ABL13.85-fold increaseIncreased drug target[8]
GCS2.45-fold increaseLimits apoptosis[8]
SK-12.04-fold increaseLimits apoptosis[8]
BAX25% decreasePro-apoptotic gene[8]
HO-1UpregulatedRegulates cell survival and apoptosis[5][6]
mdr1UpregulatedDrug efflux[5][6]
caspase-3DownregulatedKey apoptosis effector[5][6]

Visualizations

Experimental Workflow for Establishing a Nilotinib-Resistant CML Cell Line

G cluster_setup Initial Setup cluster_induction Resistance Induction cluster_validation Validation & Characterization start Parental CML Cell Line (e.g., K562) ic50 Determine Baseline Nilotinib IC50 start->ic50 expose Culture with sub-lethal Nilotinib (IC10-IC20) ic50->expose monitor Monitor Viability & Proliferation expose->monitor escalate Gradually Increase Nilotinib Concentration monitor->escalate Cells adapt & proliferate escalate->monitor Repeat for months resistant_line Established Nilotinib- Resistant Cell Line escalate->resistant_line Stable growth at high Nilotinib concentration confirm_resistance Confirm Resistance (IC50, Apoptosis Assay) resistant_line->confirm_resistance mechanism_study Investigate Mechanisms (Mutation Analysis, Gene/ Protein Expression) confirm_resistance->mechanism_study

Caption: Workflow for generating a nilotinib-resistant CML cell line.

Key BCR-ABL1-Independent Nilotinib Resistance Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nilotinib_in Nilotinib pgp P-gp (ABCB1) bcr_abl BCR-ABL1 nilotinib_in->bcr_abl Inhibits nilotinib_out Nilotinib pgp->nilotinib_out Efflux src Src Kinases (e.g., Lyn) bcr_abl->src pi3k PI3K bcr_abl->pi3k stat5 STAT5 bcr_abl->stat5 src->stat5 Activates akt AKT pi3k->akt Activates survival Cell Survival & Proliferation stat5->survival akt->survival

Caption: BCR-ABL1-independent resistance pathways to nilotinib.

References

Application Notes and Protocols for Real-time Quantitative PCR (RQ-PCR) Monitoring of BCR-ABL1 Transcripts in Nilotinib-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis.[1][2][3] Nilotinib is a potent and selective second-generation tyrosine kinase inhibitor (TKI) that effectively targets the BCR-ABL1 protein.[1][4][5] It binds to the ATP-binding site of the ABL kinase domain, blocking its activity and inhibiting downstream signaling pathways.[1][6]

Monitoring the levels of BCR-ABL1 transcripts using Real-time Quantitative PCR (RQ-PCR) is the standard of care for assessing treatment response and monitoring minimal residual disease (MRD) in CML patients.[7][8][9][10] This application note provides a detailed protocol for the in vitro assessment of Nilotinib's efficacy by quantifying the reduction of BCR-ABL1 transcripts in CML cell lines. The methodologies described herein are essential for preclinical drug evaluation and for researchers investigating the molecular effects of TKIs.

Signaling Pathway Overview

The BCR-ABL1 fusion protein activates a number of downstream signaling pathways crucial for leukemogenesis. These include the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, which promote cell proliferation, survival, and inhibit apoptosis.[2][3][11][12][13] Nilotinib's inhibition of BCR-ABL1 autophosphorylation effectively shuts down these aberrant signals.[1][14]

BCR_ABL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 GRB2 GRB2 BCR_ABL1->GRB2 PI3K PI3K BCR_ABL1->PI3K STAT5 STAT5 BCR_ABL1->STAT5 ADP ADP SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTOR->Proliferation STAT5->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL1 ATP ATP

BCR-ABL1 signaling and Nilotinib inhibition.

Experimental Protocols

Cell Culture and Nilotinib Treatment
  • Cell Line: Use a Philadelphia chromosome-positive (Ph+) CML cell line, such as K562, which expresses the p210 BCR-ABL1 transcript.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Nilotinib Treatment:

    • Seed cells at a density of 2 x 10⁵ cells/mL in a 6-well plate.

    • Prepare a stock solution of Nilotinib in DMSO.

    • Treat cells with varying concentrations of Nilotinib (e.g., 0, 10, 50, 100 nM) for 24, 48, and 72 hours. Include a DMSO-only vehicle control.

    • Harvest cells by centrifugation for subsequent RNA extraction.

RNA Extraction
  • Lysis: Lyse the harvested cell pellet using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's instructions.

  • Purification: Follow the manufacturer's protocol for RNA purification, including DNase treatment to remove any contaminating genomic DNA.

  • Quantification and Quality Control:

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by agarose (B213101) gel electrophoresis or a bioanalyzer.

Reverse Transcription (cDNA Synthesis)
  • Reaction Setup: In a sterile, nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.

  • Reverse Transcriptase: Add a suitable reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and its corresponding buffer.

  • Incubation: Incubate the reaction mixture according to the enzyme manufacturer's protocol (e.g., 65°C for 5 min, followed by 37°C for 60 min, and then 70°C for 15 min to inactivate the enzyme).

  • Storage: Store the resulting cDNA at -20°C.

Real-time Quantitative PCR (RQ-PCR)
  • Reaction Mix: Prepare the RQ-PCR reaction mix containing:

    • cDNA template

    • Forward and reverse primers for BCR-ABL1 (p210) and a control gene (ABL1 is commonly used).

    • A hydrolysis probe (e.g., TaqMan) for each target.

    • A suitable qPCR master mix containing Taq polymerase, dNTPs, and MgCl₂.

  • Thermal Cycling: Perform the RQ-PCR on a calibrated real-time PCR instrument with the following typical cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40-45 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

  • Data Collection: Collect fluorescence data at the end of each extension step.

Data Presentation

Table 1: Primer and Probe Sequences for RQ-PCR
Target GeneSequence (5' to 3')Type
BCR-ABL1 (p210)
Forward PrimerTCCACTCAGCCACTGGATTTAAGPrimer
Reverse PrimerGATGTACTCAGCACCCTGTACTGATPrimer
ProbeFAM-CCCTTCAGCGGCCAGTAGCATCTGACT-TAMRAProbe
ABL1 (Control)
Forward PrimerTGGAGATAACACTCTAAGCATAACTAAAGGTPrimer
Reverse PrimerGATGTAGTTGCTTGGGACCCAPrimer
ProbeVIC-CCATTTTTGGTTTGGGCTTCACACCATT-TAMRAProbe
Table 2: Sample RQ-PCR Data for Nilotinib-Treated K562 Cells (48h)
Nilotinib (nM)Avg. Cq (BCR-ABL1)Avg. Cq (ABL1)ΔCq (BCR-ABL1 - ABL1)ΔΔCq (vs. Control)Fold Change (2-ΔΔCq)% BCR-ABL1/ABL1IS
0 (Control)22.521.01.50.01.00100%
1024.821.13.72.20.2222%
5027.220.96.34.80.044%
10029.521.08.57.00.0080.8%

Data Analysis and Interpretation

The relative quantification of BCR-ABL1 transcripts is typically performed using the ΔΔCq (delta-delta Ct) method.

  • Normalization: Normalize the Cq value of BCR-ABL1 to the Cq value of the endogenous control gene (ABL1) for each sample: ΔCq = Cq(BCR-ABL1) - Cq(ABL1)

  • Relative Quantification: Calculate the difference between the ΔCq of the treated sample and the ΔCq of the untreated control: ΔΔCq = ΔCq(Treated) - ΔCq(Control)

  • Fold Change: Determine the fold change in gene expression: Fold Change = 2-ΔΔCq

For clinical reporting, results are often expressed as a percentage on the International Scale (IS).[8][15] This requires calibration against a certified reference material and the application of a laboratory-specific conversion factor. A major molecular response (MMR) is defined as a ≥3-log reduction in BCR-ABL1 transcripts from the standardized baseline, corresponding to a BCR-ABL1/ABL1 ratio of ≤0.1% IS.[7][16]

Visualizations

Experimental Workflow

Experimental_Workflow A CML Cell Culture (e.g., K562) B Nilotinib Treatment (Dose & Time Course) A->B C Cell Harvesting B->C D Total RNA Extraction & QC C->D E Reverse Transcription (cDNA Synthesis) D->E F RQ-PCR for BCR-ABL1 & Control Gene (ABL1) E->F G Data Analysis (ΔΔCq Method) F->G H Results Interpretation (Fold Change, %IS) G->H

Workflow for RQ-PCR analysis of Nilotinib effect.
Data Interpretation Logic

Data_Interpretation_Logic start RQ-PCR Results (Cq values for BCR-ABL1 & ABL1) calc_delta_cq Calculate ΔCq (Cq_BCR-ABL1 - Cq_ABL1) start->calc_delta_cq calc_delta_delta_cq Calculate ΔΔCq (ΔCq_Treated - ΔCq_Control) calc_delta_cq->calc_delta_delta_cq calc_fold_change Calculate Fold Change (2^-ΔΔCq) calc_delta_delta_cq->calc_fold_change decision BCR-ABL1 Level Significantly Reduced? calc_fold_change->decision effective Nilotinib is Effective decision->effective Yes not_effective Nilotinib is Not Effective or Resistance is Present decision->not_effective No

Logical flow of data interpretation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Cq values or no amplification Poor RNA quality/quantityRe-extract RNA, ensure high purity and integrity.
Inefficient reverse transcriptionUse fresh reagents, optimize enzyme and primer concentrations.
PCR inhibitors presentRe-purify RNA or cDNA.
Poor PCR efficiency Suboptimal primer/probe designValidate primer/probe set; redesign if necessary.
Incorrect annealing temperaturePerform a temperature gradient PCR to optimize.
High variability between replicates Pipetting errorsUse calibrated pipettes; ensure proper mixing.
Low template concentrationIncrease cDNA input.

Conclusion

This application note provides a comprehensive framework for utilizing RQ-PCR to monitor the efficacy of Nilotinib in downregulating BCR-ABL1 transcripts in a laboratory setting. Adherence to these standardized protocols is critical for generating reliable and reproducible data, which is fundamental for both basic research and the development of novel therapeutic strategies for CML. Regular molecular monitoring remains the cornerstone of CML management, and these in vitro techniques are invaluable for preclinical assessment.[8][17][18][19]

References

Application Notes: Analysis of Nilotinib-Induced Apoptosis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nilotinib (B1678881) is a potent second-generation tyrosine kinase inhibitor (TKI) that effectively targets the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML).[1] By inhibiting the constitutive kinase activity of BCR-ABL, Nilotinib disrupts downstream signaling pathways that promote cell proliferation and survival, ultimately leading to the induction of apoptosis, or programmed cell death, in sensitive cancer cells.[1] Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method to assess the extent of apoptosis induced by Nilotinib treatment. These application notes provide a comprehensive overview, experimental protocols, and data presentation guidelines for researchers, scientists, and drug development professionals studying Nilotinib's pro-apoptotic effects.

Mechanism of Nilotinib-Induced Apoptosis

Nilotinib's primary mechanism of action involves the competitive inhibition of the ATP-binding site of the BCR-ABL tyrosine kinase.[1] This inhibition blocks the autophosphorylation of BCR-ABL and the subsequent activation of downstream pro-survival signaling pathways. A key consequence of BCR-ABL inhibition is the accumulation of the pro-apoptotic protein Bim (Bcl-2 interacting mediator of cell death).[2] Bim is a BH3-only protein that can directly activate the pro-apoptotic Bcl-2 family members Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase cascade, culminating in apoptosis.

In addition to the canonical BCR-ABL/Bim pathway, Nilotinib can also induce apoptosis through a p53-independent mechanism involving the downregulation of Mouse double minute 2 homolog (MDM2) and the X-linked inhibitor of apoptosis protein (XIAP).[3] Inhibition of MDM2 leads to a decrease in XIAP levels, resulting in the activation of caspases and subsequent apoptosis.[3]

Data Presentation

The following tables summarize quantitative data on the induction of apoptosis by Nilotinib in various cancer cell lines as determined by flow cytometry using Annexin V and Propidium Iodide staining.

Table 1: Dose-Dependent Induction of Apoptosis by Nilotinib in Human Leukemia Cell Lines

Cell LineNilotinib Concentration (µM)Treatment Duration (hours)Early Apoptotic Cells (Annexin V+/PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%)Total Apoptotic Cells (%)
K562 0 (Control)485.55 ± 0.93-5.55 ± 0.93
1.5648--10.17 ± 1.03
3.1248--16.40 ± 1.41
6.2548--49.50 ± 1.25
SUP-B15 0 (Control)24--<5
0.524--~10
124--~20
224--~40
524--~60
JURL-MK2 0 (Control)48<5<2<7
0.148~15~5~20
0.548~25~10~35
Kasumi-1 0 (Control)---Baseline
10---~2-fold increase
30---~3.5-fold increase
MV4-11 0 (Control)---Baseline
10---~2.5-fold increase
30---~4-fold increase

Data compiled from multiple sources.[3][4][5][6] Note that presentation formats in original sources may vary (e.g., fold change); this table provides a consolidated view.

Experimental Protocols

Protocol 1: Treatment of Cells with Nilotinib

  • Cell Culture: Culture the desired cancer cell line (e.g., K562, SUP-B15) in the appropriate complete culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. A typical seeding density is 0.5-1 x 10⁶ cells/mL.

  • Nilotinib Preparation: Prepare a stock solution of Nilotinib in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Add the diluted Nilotinib solutions to the cell cultures. Include a vehicle control group treated with the same concentration of DMSO as the highest Nilotinib concentration used.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry

  • Cell Harvesting: Following treatment, harvest the cells. For suspension cells, transfer the cell suspension to centrifuge tubes. For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or a non-enzymatic cell dissociation solution. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with cold phosphate-buffered saline (PBS). Repeat the wash step.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the tube to mix.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for setting compensation and gates, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.

Mandatory Visualizations

G cluster_0 Experimental Workflow A Cell Culture B Nilotinib Treatment A->B C Cell Harvesting B->C D Annexin V & PI Staining C->D E Flow Cytometry Analysis D->E F Data Interpretation E->F

Caption: Experimental workflow for analyzing Nilotinib-induced apoptosis.

G cluster_0 BCR-ABL Dependent Pathway cluster_1 p53-Independent Pathway Nilotinib Nilotinib BCR_ABL BCR-ABL Kinase Nilotinib->BCR_ABL inhibition MDM2 MDM2 Nilotinib->MDM2 inhibition Bim Bim (pro-apoptotic) BCR_ABL->Bim inhibition Mitochondria Mitochondrial Apoptosis Bim->Mitochondria activation Caspases Caspase Activation Mitochondria->Caspases XIAP XIAP (anti-apoptotic) MDM2->XIAP upregulation XIAP->Caspases inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways of Nilotinib-induced apoptosis.

References

Application Notes & Protocols for the Crystallization of Nilotinib Hydrochloride Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures for the crystallization of various polymorphic and hydrated forms of Nilotinib (B1678881) Hydrochloride. The protocols are intended for researchers, scientists, and professionals in drug development to ensure the controlled and reproducible formation of specific crystal forms, which is critical for the physicochemical properties of the active pharmaceutical ingredient (API).

Introduction to Nilotinib Hydrochloride Polymorphism

Nilotinib is a kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2] It is administered as a hydrochloride salt, which can exist in multiple crystalline forms, including hydrates and anhydrates.[3] Polymorphism, the ability of a substance to exist in two or more crystalline phases, can significantly impact a drug's solubility, dissolution rate, stability, and bioavailability.[4] Therefore, controlling the polymorphic form during crystallization is a crucial aspect of pharmaceutical development.[4] This document outlines protocols for preparing the monohydrate and dihydrate forms of Nilotinib HCl, as well as other related polymorphic forms.

Experimental Protocols

The following sections provide step-by-step protocols for the crystallization of specific Nilotinib Hydrochloride polymorphs.

This protocol describes the formation of the monohydrate crystalline form.

Materials:

  • Nilotinib base

  • Methanol (B129727)

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropyl alcohol

Procedure:

  • Combine 75 g of Nilotinib base with 1820 mL of methanol in a suitable reaction flask.[4]

  • Prepare a solution of 14 g of concentrated HCl in methanol and add it to the reaction mixture.[4]

  • Stir the reaction mass for 30 minutes while maintaining the temperature at 50-55 °C.[4]

  • Cool the mixture to 0-5 °C.[4]

  • Filter the resulting product and wash the filter cake with chilled methanol.[4]

  • For further purification, the product can be maintained in a reaction mixture at 0-5 °C for 3 hours, filtered under vacuum, and washed with chilled isopropyl alcohol.[4]

  • Dry the final product at 30-35 °C under high vacuum for 1 hour to obtain Nilotinib HCl Monohydrate.[4]

This protocol details the procedure for obtaining the dihydrate crystalline form.

Materials:

  • Nilotinib base

  • Methanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Isopropanol

  • Seed material (optional but recommended)

Procedure:

  • In a round bottom flask, combine 25 g of Nilotinib base, 400 mL of methanol, and 43.7 mL of water.[4]

  • Prepare a solution of 4 mL of concentrated HCl in methanol and add it to the reaction mixture.[4]

  • Stir the reaction mass for 30 minutes at a temperature of 60-65 °C.[4]

  • Optionally, add seed material of the dihydrate form to encourage crystallization.[4]

  • Cool the mixture to 0-5 °C and continue stirring the suspension at this temperature for 180 minutes.[4]

  • Filter the product and wash it with chilled isopropanol.[4]

  • Dry the product at 30-35 °C under high vacuum for 1 hour to yield Nilotinib HCl Dihydrate.[4]

This protocol describes a method for preparing the polymorphic Form R5.

Materials:

  • Nilotinib Hydrochloride

  • Acetic acid

  • An ether solvent (e.g., methyl tert-butyl ether) and/or a hydrocarbon solvent (e.g., n-heptane)

Procedure:

  • Obtain a solution of Nilotinib Hydrochloride in acetic acid at a temperature between 25-35 °C.[1]

  • Add a hydrocarbon and/or an ether solvent to the solution.[5]

  • Maintain the mixture at a temperature between 0 °C and 50 °C (e.g., 25-35 °C) with stirring for a sufficient time to ensure crystallization, which could be several hours.[1][5]

  • Isolate the resulting solid by filtration and suction drying to obtain Nilotinib Hydrochloride Form R5.[1]

Data Summary

The following table summarizes the quantitative parameters for the crystallization protocols.

ParameterNilotinib HCl MonohydrateNilotinib HCl Dihydrate
Starting Material 75 g Nilotinib base25 g Nilotinib base
Solvent System 1820 mL Methanol400 mL Methanol, 43.7 mL Water
Reagent 14 g Conc. HCl in Methanol4 mL Conc. HCl in Methanol
Dissolution Temp. 50-55 °C60-65 °C
Crystallization Temp. 0-5 °C0-5 °C
Stirring Time (Cryst.) Not specified180 minutes
Drying Conditions 30-35 °C, high vacuum, 1 hr30-35 °C, high vacuum, 1 hr
Yield 70 g22 g
Purity > 99.9%> 99.9%

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflows and the relationships between different polymorphic forms.

G cluster_0 General Crystallization Workflow start Start Material (Nilotinib Base) dissolution 1. Dissolution (Solvent + HCl) start->dissolution heating 2. Heating & Stirring dissolution->heating cooling 3. Controlled Cooling & Crystallization heating->cooling isolation 4. Isolation (Filtration & Washing) cooling->isolation drying 5. Drying isolation->drying end_product Final Polymorph (e.g., Monohydrate) drying->end_product

Caption: General workflow for Nilotinib Hydrochloride crystallization.

G cluster_drying Polymorphic Conversion via Drying R5 Form R5 R5a Form R5a R5->R5a Drying < 45°C R5b Form R5b R5->R5b Drying 60-80°C R6 Form R6 R5->R6 Drying 100-120°C

Caption: Relationship between Form R5 and its thermal conversion products.[1][5]

References

Troubleshooting & Optimization

How to dissolve Nilotinib Hydrochloride Monohydrate powder for in-vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nilotinib Hydrochloride Monohydrate. This guide is designed for researchers, scientists, and drug development professionals to provide clear instructions and troubleshooting advice for dissolving and using this compound powder in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the highly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is reported to be soluble in DMSO at concentrations as high as 100 mg/mL.[4] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[4]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility of this compound varies significantly across different solvents. It is very soluble in DMSO, sparingly soluble in ethanol (B145695) and methanol, and practically insoluble in water, especially at a pH of 4.5 or higher.[1][2][5]

Q3: How does pH affect the aqueous solubility of this compound?

A3: The aqueous solubility of this compound is highly dependent on pH. Its solubility dramatically decreases as the pH increases.[1][2][6] It is practically insoluble in buffer solutions with a pH of 4.5 and higher.[1][5] Therefore, for any aqueous dilutions, it is critical to use a buffer with a pH below 4.5.

Q4: How should I store this compound powder and its stock solutions?

A4: The powder should be stored at -20°C, protected from light and moisture.[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or at -20°C for up to a month.[4]

Solubility Data

SolventSolubilityReference
DMSO100 mg/mL[4]
DMSO2 mg/mL (clear solution)
EthanolSparingly soluble[1][2]
MethanolSparingly soluble[1][2]
WaterInsoluble/Practically insoluble[2][4]
AcetonitrileVery slightly soluble[1][2]
Acetonitrile:Water (1:1)Sufficient for 1 mg/mL stock[7]
Aqueous Buffers (pH ≥ 4.5)Practically insoluble[1][5]

Experimental Protocol: Preparation of Nilotinib Solutions

This protocol outlines the steps for preparing a concentrated stock solution in DMSO and subsequent dilution for use in in-vitro assays.

  • Weighing the Powder: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Preparing the Stock Solution:

    • Add the appropriate volume of fresh, anhydrous DMSO to the powder to achieve the desired high concentration (e.g., 10-50 mg/mL).

    • Vortex or gently sonicate the mixture until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -80°C for long-term storage.

  • Preparing the Working Solution:

    • Thaw an aliquot of the DMSO stock solution at room temperature.

    • Serially dilute the stock solution in your acidic aqueous buffer (pH < 4.5) or cell culture medium to the final desired concentration for your experiment.

    • Crucial Step: Add the DMSO stock solution to the aqueous medium drop-wise while gently vortexing to minimize precipitation.

    • Visually inspect the final working solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration.

    • Use the freshly prepared working solution immediately for the best results.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh Nilotinib Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot and Store at -80°C dissolve->aliquot thaw 5. Thaw DMSO Stock aliquot->thaw For Experiment dilute 6. Dilute in Acidic Aqueous Buffer (pH < 4.5) thaw->dilute inspect 7. Inspect for Precipitation dilute->inspect use 8. Use Freshly Prepared Solution inspect->use

Caption: Experimental workflow for preparing Nilotinib solutions.

Troubleshooting Guide

Problem: My Nilotinib powder is not dissolving in my aqueous buffer.

  • Cause: This is expected. This compound has very low solubility in aqueous solutions, particularly at a pH of 4.5 or higher.[1][5]

  • Solution:

    • Verify pH: Ensure the pH of your aqueous buffer is acidic (below 4.5).[3]

    • Use a Stock Solvent: Prepare a concentrated stock solution in DMSO, where it is highly soluble.[1][3] You can then dilute this stock solution into your aqueous buffer.

Problem: I am observing precipitation after diluting my DMSO stock solution into my cell culture medium or aqueous buffer.

  • Cause: This common issue, known as "crashing out," occurs when the concentration of Nilotinib in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO.

  • Solution:

    • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of Nilotinib in your working solution.

    • Optimize Dilution: Add the DMSO stock to the aqueous medium slowly and with constant mixing to allow for better dispersion.

    • Check Medium pH: Ensure the pH of your final medium is as low as your experimental system can tolerate to aid solubility.

    • Gentle Warming/Sonication: Gentle warming (e.g., to 37°C) or brief sonication can sometimes help re-dissolve small amounts of precipitate, but be cautious of potential compound degradation with prolonged heating.[3]

Problem: I am seeing unexpected or inconsistent results in my cell-based assays.

  • Cause: Several factors could be at play.

  • Solution:

    • Control for DMSO: Ensure that the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls, as DMSO can have its own effects on cells.

    • Check for Precipitation: Micro-precipitation may not be easily visible. Before adding to cells, centrifuge your final working solution at high speed and use the supernatant.

    • Compound Degradation: Ensure that stock solutions are stored correctly and that working solutions are prepared fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock.

Mechanism of Action: Bcr-Abl Signaling Pathway

Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[5][8] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) cells. Nilotinib binds to the ATP-binding site of the Abl kinase domain, stabilizing its inactive conformation and blocking downstream signaling pathways that lead to cell proliferation and survival.

G cluster_pathway Bcr-Abl Signaling Pathway BcrAbl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2/Sos BcrAbl->Grb2 STAT5 STAT5 BcrAbl->STAT5 PI3K PI3K BcrAbl->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival STAT5->Survival Akt Akt PI3K->Akt Akt->Survival Nilotinib Nilotinib Nilotinib->Inhibition Inhibition->BcrAbl

Caption: Simplified Bcr-Abl signaling pathway and the inhibitory action of Nilotinib.

References

Preventing Nilotinib precipitation in aqueous cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nilotinib. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Nilotinib in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of Nilotinib precipitation in aqueous cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of Nilotinib?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Nilotinib. It has been reported to be soluble in DMSO at concentrations as high as 50 mg/mL.[1][2]

Q2: Why does Nilotinib precipitate when I add it to my cell culture media?

A2: Nilotinib has poor aqueous solubility, especially at the neutral or slightly alkaline pH of typical cell culture media.[1][3] The solubility of Nilotinib is pH-dependent and significantly decreases as the pH increases above 4.5.[3][4] When a concentrated DMSO stock solution is diluted into the aqueous, buffered environment of the media, the Nilotinib can easily exceed its solubility limit and precipitate out of solution.

Q3: What is the maximum aqueous solubility of Nilotinib?

A3: The aqueous solubility of Nilotinib is very low, especially in buffer solutions with a pH of 4.5 or higher, where it is considered practically insoluble.[3][4] Some sources indicate a maximum solubility in water to be around 10-20 µM.[2]

Q4: How should I store my Nilotinib stock solution?

A4: Nilotinib stock solutions in DMSO should be stored at -20°C and protected from light.[1][2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[2] Once in solution, it is recommended to be used within three months to prevent loss of potency.[2]

Troubleshooting Guide: Preventing Nilotinib Precipitation

This guide provides a systematic approach to troubleshooting and preventing Nilotinib precipitation in your cell culture experiments.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding stock solution to media Supersaturation due to high local concentration.Add the stock solution dropwise to the media while gently swirling. Prepare a more dilute intermediate stock solution in an appropriate acidic buffer (pH < 4.5) if your experimental design allows, before final dilution in media.[1]
Final concentration exceeds solubility limit.Lower the final working concentration of Nilotinib in your experiment.[1]
High final DMSO concentration.Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced precipitation and cellular toxicity.[5]
Precipitation observed after incubation pH of the media is too high.Nilotinib's solubility is significantly higher in acidic conditions. While altering media pH is generally not feasible for cell culture, be mindful of this property during solution preparation.[1][4]
Interaction with media components.Some components of the media, especially in serum-containing media, may interact with Nilotinib and reduce its solubility. Consider using a different lot of serum or a serum-free media formulation if possible.[6]
Inconsistent experimental results Degradation of Nilotinib.Prepare fresh Nilotinib solutions for each experiment.[1] The stability of Nilotinib in aqueous solutions can be limited.
Inaccurate concentration of stock solution.Verify the concentration and purity of your Nilotinib stock solution using analytical methods like HPLC if inconsistencies persist.[1]

Experimental Protocols

Protocol 1: Preparation of Nilotinib Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of Nilotinib in DMSO.

  • Weighing: Accurately weigh the desired amount of Nilotinib powder.

  • Dissolving: Add anhydrous DMSO to the Nilotinib powder to achieve the desired concentration (e.g., 10 mM or 50 mg/mL).[2][5]

  • Solubilization: Vortex and/or gently sonicate the solution to ensure the Nilotinib is completely dissolved.[1] Gentle warming can also be applied, but prolonged heating should be avoided to prevent degradation.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.[1][2]

Protocol 2: Diluting Nilotinib for Cell Culture Experiments

This protocol provides a method for diluting the Nilotinib stock solution into your aqueous cell culture medium to minimize precipitation.

  • Thawing: Thaw a single aliquot of the frozen Nilotinib DMSO stock solution at room temperature.

  • Serial Dilution (Optional but Recommended): Prepare a series of intermediate dilutions of the stock solution in DMSO or an appropriate acidic buffer (if compatible with your experiment) to achieve a concentration closer to your final working concentration.

  • Final Dilution: While gently vortexing or swirling your cell culture medium, add the required volume of the Nilotinib stock or intermediate dilution dropwise. This gradual addition helps to avoid localized high concentrations that can lead to immediate precipitation.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum, ideally below 0.1%, to prevent solvent-related effects on your cells.[5]

  • Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use.

Quantitative Data Summary

Parameter Value Solvent/Conditions Reference
Solubility in DMSO Up to 50 mg/mLDMSO[2]
Aqueous Solubility ~10-20 µMWater[2]
Aqueous Solubility Practically insolubleBuffer solutions pH ≥ 4.5[3][4]
Recommended Stock Concentration 5 mMDMSO[2]
Typical Working Concentration 10-1000 nMCell Culture Media[2]

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation weigh 1. Weigh Nilotinib Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot and Store at -20°C dissolve->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw dilute 6. Add Dropwise to Media with Swirling thaw->dilute inspect 7. Visually Inspect for Precipitation dilute->inspect use 8. Use Freshly Prepared Solution inspect->use

Caption: Experimental workflow for preparing Nilotinib solutions.

bcr_abl_pathway cluster_downstream Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) STAT5 STAT5 BCR_ABL->STAT5 Phosphorylates CrkL CrkL BCR_ABL->CrkL Phosphorylates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway BCR_ABL->PI3K_Akt_mTOR Activates Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibits ATP Binding Apoptosis Apoptosis Nilotinib->Apoptosis Induces ATP ATP ADP ADP Proliferation Cell Proliferation & Survival STAT5->Proliferation CrkL->Proliferation PI3K_Akt_mTOR->Proliferation

Caption: Nilotinib's inhibition of the BCR-ABL signaling pathway.

References

Troubleshooting inconsistent IC50 values in Nilotinib experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to inconsistent IC50 values in Nilotinib (B1678881) experiments.

Troubleshooting Guide for Inconsistent IC50 Values

This guide is designed to help you diagnose and resolve common issues encountered during the determination of Nilotinib IC50 values.

Q1: My experimentally determined IC50 value for Nilotinib is significantly higher than expected. What are the potential causes?

A higher-than-expected IC50 value can indicate either a biological resistance mechanism or a technical problem in your experimental setup. Systematically review the following potential causes:

Biological Factors:

  • Cell Line Authenticity: The identity of your cell line may have been compromised. Misidentified or cross-contaminated cell lines are a common source of unexpected results. It is crucial to verify the identity of your cell line using methods like Short Tandem Repeat (STR) profiling.[1][2][3]

  • BCR-ABL Kinase Domain Mutations: This is a primary cause of Nilotinib resistance. Specific point mutations within the BCR-ABL kinase domain can significantly reduce Nilotinib's binding affinity, leading to higher IC50 values.[4][5]

  • Cell Line Characteristics: Different cell lines possess unique genetic backgrounds that can influence drug sensitivity. This includes variations in the expression of drug transporter proteins (e.g., ABCB1, ABCG2), which can efflux the drug from the cell, or the activation of alternative survival pathways.[6]

  • Cell Health and Passage Number: Use only healthy cells in the logarithmic growth phase with high viability (>95%).[7] Cells at high passage numbers can undergo genetic drift, altering their sensitivity to drugs.[8]

Technical Factors:

  • Compound Integrity: Ensure your Nilotinib stock solution has been correctly prepared, stored, and has not degraded.[9] Nilotinib is susceptible to degradation in acidic and basic conditions.[10] Confirm its activity with a known sensitive control cell line.

  • Cell Seeding Density: An inappropriate number of cells per well can affect the assay's outcome.[7] High densities can lead to nutrient depletion and contact inhibition, while very low densities may result in a weak signal.[7][11]

  • Serum Protein Binding: Components in Fetal Bovine Serum (FBS) can bind to Nilotinib, reducing its effective concentration.[12] Consider performing assays in reduced-serum conditions to assess this effect.

Q2: My Nilotinib IC50 values are not reproducible between experiments. How can I improve consistency?

Poor reproducibility is often due to technical variability. Implementing a standardized protocol is key to achieving consistent results.

  • Standardize Protocols: Ensure every step, from media preparation to plate reader settings, is performed identically in each experiment.

  • Use Healthy Cells: Consistently use cells from a similar passage number that are in the logarithmic growth phase.[8]

  • Ensure Homogeneity: Thoroughly mix cell suspensions before plating and drug dilutions before adding them to wells to avoid concentration gradients.

  • Implement Controls: Always include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (a known sensitive cell line) on every plate.

  • Accurate Dilutions: Prepare fresh serial dilutions for each experiment. Ensure accurate pipetting and complete mixing at each dilution step.[7]

  • Consistent Incubation Times: The duration of drug exposure is critical.[7] Standardize the incubation time based on the cell line's doubling time.[7]

  • Consistent Data Analysis: Use the same non-linear regression model (e.g., four-parameter logistic model) to calculate the IC50 from your dose-response curves for all experiments.[7]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting inconsistent IC50 values.

cluster_cells Cell Line Checks cluster_compound Compound Checks cluster_protocol Protocol Checks cluster_analysis Data Analysis Checks Start Inconsistent IC50 Values Observed Check_Cells Step 1: Evaluate Cell Line Integrity Start->Check_Cells Authenticate Authenticate Cell Line (STR Profiling) Check_Cells->Authenticate Check_Compound Step 2: Verify Compound Activity Storage Confirm Proper Storage (-20°C, Protected from Light) Check_Compound->Storage Check_Protocol Step 3: Review Assay Protocol Seeding Optimize & Standardize Seeding Density Check_Protocol->Seeding Check_Analysis Step 4: Standardize Data Analysis Normalization Normalize to Vehicle Control Check_Analysis->Normalization End Consistent IC50 Values Achieved Passage Check Passage Number (Use Low Passage) Authenticate->Passage Health Assess Cell Health (>95% Viability) Passage->Health Health->Check_Compound Solubility Check Solubility & Dilutions Storage->Solubility Positive_Control Test on Sensitive Control Cell Line Solubility->Positive_Control Positive_Control->Check_Protocol Incubation Standardize Incubation Time Seeding->Incubation Reagents Check Reagent Preparation & Expiry Incubation->Reagents Reagents->Check_Analysis Curve_Fit Use Consistent Curve-Fitting Model Normalization->Curve_Fit Curve_Fit->End cluster_pathway BCR-ABL Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., STAT5, RAS/MEK/ERK) BCR_ABL->Downstream Phosphorylation ATP ATP ATP->BCR_ABL Proliferation Cell Proliferation & Survival Downstream->Proliferation Nilotinib Nilotinib Nilotinib->Block cluster_workflow IC50 Determination Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Serial Dilutions of Nilotinib B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent & Incubate D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance F->G H 8. Analyze Data & Calculate IC50 G->H

References

Technical Support Center: Optimizing Nilotinib for Imatinib-Resistant CML

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nilotinib (B1678881) to treat imatinib-resistant Chronic Myeloid Leukemia (CML) cells.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using Nilotinib in CML cells that have developed resistance to Imatinib (B729)?

A1: Imatinib resistance in CML is most commonly caused by point mutations in the BCR-ABL kinase domain, which prevent effective drug binding.[1][2][3][4][5] Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) designed to have a higher binding affinity and potency against BCR-ABL than imatinib.[6][7][8][9][10][11] It is effective against a wide range of imatinib-resistant BCR-ABL mutations, with the notable exception of the T315I mutation.[6][8][12][13][14] In vitro studies have shown Nilotinib to be 20- to 50-fold more potent than Imatinib.[8][14]

Q2: What is a typical starting concentration for Nilotinib in in vitro experiments with imatinib-resistant CML cell lines?

A2: The optimal concentration of Nilotinib can vary depending on the specific cell line and the nature of imatinib resistance. However, a common starting point for in vitro studies is in the nanomolar range. For many imatinib-resistant cell lines (excluding T315I), IC50 values for Nilotinib are often observed between 15 nM and 450 nM.[8][15] It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. A typical concentration range to test could be from 1 nM to 10 µM.[16]

Q3: My imatinib-resistant CML cells are not responding to Nilotinib treatment. What are the possible reasons?

A3: Lack of response to Nilotinib in imatinib-resistant CML cells can be attributed to several factors:

  • Presence of the T315I mutation: This "gatekeeper" mutation confers resistance to both imatinib and nilotinib.[6][7][12][15] It is crucial to sequence the BCR-ABL kinase domain to check for this mutation.

  • BCR-ABL gene amplification or overexpression: An increased amount of the target protein may require higher concentrations of Nilotinib to achieve inhibition.[1][4][17][18]

  • BCR-ABL independent resistance mechanisms: The cancer cells may have activated alternative signaling pathways to promote their survival and proliferation, such as the Src family kinases (e.g., Lyn and Hck).[3][4][5][17]

  • Drug efflux: Overexpression of drug efflux pumps like P-glycoprotein (MDR1) can reduce the intracellular concentration of Nilotinib.[5][17][19]

  • Suboptimal experimental conditions: Issues with drug stability, cell culture conditions, or assay methodology can lead to apparent resistance.

Q4: How can I determine if my cells have a BCR-ABL mutation that confers resistance to Nilotinib?

A4: The most direct method is to perform Sanger sequencing or next-generation sequencing (NGS) of the BCR-ABL kinase domain. This will identify the specific point mutations present in your cell line.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High IC50 value for Nilotinib Presence of a resistant BCR-ABL mutation (e.g., Y253H, E255K/V, F359V/C).[20]Sequence the BCR-ABL kinase domain to identify the mutation. Consult literature for Nilotinib sensitivity for the specific mutation. Consider testing other TKIs like Dasatinib or Ponatinib.
BCR-ABL gene amplification.[4]Perform quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess BCR-ABL gene copy number.
Activation of alternative signaling pathways (e.g., Src kinases).[17]Use Western blotting to check the phosphorylation status of Src family kinases (e.g., p-Lyn, p-Hck). Consider combination therapy with a Src inhibitor.
Loss of Nilotinib efficacy over time Acquisition of new BCR-ABL mutations.Re-sequence the BCR-ABL kinase domain to check for new mutations, particularly T315I.
Clonal evolution and selection of a resistant subpopulation.Perform single-cell cloning and analysis to characterize resistant clones.
Inconsistent results between experiments Drug degradation.Prepare fresh stock solutions of Nilotinib regularly and store them appropriately (protected from light and at the recommended temperature).
Cell line instability.Regularly perform cell line authentication. Ensure consistent cell passage numbers for experiments.
Variations in cell density at the time of treatment.Standardize cell seeding density for all experiments.

Data Presentation: Nilotinib Potency

Table 1: In Vitro IC50 Values of Nilotinib against Imatinib-Resistant BCR-ABL Mutants

BCR-ABL MutationImatinib IC50 (nM)Nilotinib IC50 (nM)Sensitivity to Nilotinib
Wild-Type28015High
M244V>3000<70High
G250E>3000<70High
Q252H>3000<70High
Y253F>3000~200Medium
Y253H>3000~450Low
E255K>3000~200Medium
E255V>3000~450Low
F317L>3000<70High
M351T>3000<70High
F359V>3000~200Medium
T315I>10,000>2,000Insensitive

Data compiled from multiple sources.[8][15][21] Actual IC50 values can vary between cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Nilotinib on CML cells using a colorimetric MTT assay.[22]

Materials:

  • CML cell line (e.g., K562, Ba/F3 expressing BCR-ABL mutant)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Nilotinib (prepare a 10 mM stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of Nilotinib in complete medium. Add 100 µL of the diluted drug to the wells to achieve the final desired concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000, 5000 nM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration well.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Analysis of BCR-ABL Signaling by Western Blot

This protocol describes how to assess the inhibition of BCR-ABL kinase activity by Nilotinib by measuring the phosphorylation of its downstream target, CrkL.

Materials:

  • CML cells treated with Nilotinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-CrkL, anti-CrkL, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat CML cells with various concentrations of Nilotinib for a specified time (e.g., 2-4 hours). Harvest the cells and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total CrkL and a loading control like β-actin.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated CrkL to total CrkL at different Nilotinib concentrations.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Troubleshooting Resistance start Imatinib-Resistant CML Cell Line ic50 Determine Nilotinib IC50 (MTT Assay) start->ic50 seq Sequence BCR-ABL Kinase Domain start->seq wb Western Blot for p-CrkL Inhibition ic50->wb apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis check_resistance If cells are resistant... seq->check_resistance alt_pathways Investigate Alternative Pathways (e.g., p-Src) check_resistance->alt_pathways efflux Assess Drug Efflux Pump Activity check_resistance->efflux

Caption: Workflow for optimizing Nilotinib in imatinib-resistant CML cells.

Signaling_Pathways cluster_0 BCR-ABL Dependent Signaling cluster_1 Mechanisms of Resistance BCR_ABL BCR-ABL CrkL CrkL BCR_ABL->CrkL phosphorylates STAT5 STAT5 BCR_ABL->STAT5 activates PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT activates RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK activates Proliferation Cell Proliferation & Survival CrkL->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Nilotinib Nilotinib Nilotinib->BCR_ABL inhibits T315I T315I Mutation T315I->Nilotinib prevents binding Src_Kinases Src Kinases (Lyn, Hck) Src_Kinases->Proliferation bypass signaling Efflux_Pump Drug Efflux Pump (e.g., P-gp) Efflux_Pump->Nilotinib reduces intracellular concentration

Caption: Key signaling pathways in CML and mechanisms of Nilotinib resistance.

References

Nilotinib Hydrochloride Monohydrate stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of Nilotinib (B1678881) Hydrochloride Monohydrate in experimental settings.

Troubleshooting Guide

This guide addresses common problems encountered when working with Nilotinib Hydrochloride Monohydrate, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Poor Dissolution in Aqueous Buffer pH of the buffer is too high. Nilotinib's aqueous solubility is highly pH-dependent and significantly decreases at a pH of 4.5 or higher.[1][2][3]- Verify and adjust pH: Ensure the pH of your aqueous buffer is below 4.5.[1] - Use an alternative solvent for stock solution: Prepare a high-concentration stock solution in Dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous buffer.[1]
Precipitation After Diluting DMSO Stock in Aqueous Medium Final concentration is too high for the aqueous medium. The solubility of Nilotinib is lower in aqueous solutions compared to DMSO.[1] pH of the aqueous medium is not optimal. - Lower the final concentration: Attempt working with a more diluted solution.[1] - Adjust the final pH: Ensure the pH of the final solution is in the acidic range (below 4.5).[1] - Incorporate a co-solvent: If your experiment allows, a small, optimized percentage of an organic co-solvent like ethanol (B145695) or methanol (B129727) may help maintain solubility.[1]
Solution Appears Cloudy or Has Changed Color Precipitation or chemical degradation. Changes in the physical appearance of the solution can indicate that the compound is no longer fully dissolved or has degraded.- Visual Inspection: While not definitive, any change in color or clarity could suggest degradation or precipitation.[1] - Analytical Confirmation: Use analytical methods like High-Performance Liquid Chromatography (HPLC) to confirm the integrity and concentration of Nilotinib in your solution.[1]
Inconsistent Experimental Results Degradation of Nilotinib in solution. Instability of the compound can lead to variability in its effective concentration.- Prepare fresh solutions: To minimize the impact of degradation, prepare Nilotinib solutions fresh for each experiment.[1] - Proper stock solution storage: If using a DMSO stock solution, store it at -20°C, protect it from light, and aliquot it to avoid multiple freeze-thaw cycles. It is recommended to use these solutions within three months.[1][4] - Control for solvent effects: Ensure the concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including controls.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Nilotinib. It is soluble in DMSO at concentrations as high as 50 mg/mL.[1][4]

Q2: How should I store Nilotinib powder and solutions?

A2:

  • Powder: The lyophilized powder should be stored at -20°C and protected from light. In this form, it is stable for up to 24 months.[1][4]

  • DMSO Stock Solutions: Stock solutions in DMSO should be aliquoted to prevent repeated freeze-thaw cycles and stored at -20°C, desiccated, and protected from light. It is advisable to use these solutions within three months of preparation.[1][4]

  • Aqueous Solutions: Due to the potential for precipitation and degradation, aqueous solutions should ideally be prepared fresh for each experiment.[1]

Q3: Under what conditions is this compound unstable in solution?

A3: Nilotinib is known to degrade under the following conditions:

  • Acidic Hydrolysis: It degrades in the presence of strong acids.[1][5]

  • Basic Hydrolysis: It is susceptible to degradation in basic environments.[1][5]

  • Oxidation: The compound can be degraded by oxidizing agents.[1][5]

Forced degradation studies have shown that Nilotinib is relatively stable under thermal and photolytic stress.[5][6][7][8]

Q4: What is the Biopharmaceutical Classification System (BCS) class of Nilotinib?

A4: Nilotinib is classified as a BCS Class IV compound, which indicates it has both low solubility and low permeability.[1][2][3] This classification highlights the inherent challenges in achieving high aqueous solubility.

Experimental Protocols

Preparation of Nilotinib Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (MW: 583.99 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Accurately weigh 5.84 mg of this compound powder.

  • Dissolving: Add 1 mL of anhydrous DMSO to the powder.

  • Mixing: Vortex or sonicate the mixture until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Stability-Indicating HPLC Method for Nilotinib

This is a general protocol based on published methods and should be optimized for specific laboratory conditions.

Chromatographic Conditions:

  • Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 10 mM potassium dihydrogen phosphate (B84403) or sodium acetate (B1210297), pH adjusted) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common mobile phase composition is a mixture of sodium acetate (pH 5.0) and acetonitrile (B52724) (40:60, v/v).[9][10]

  • Flow Rate: Approximately 0.8-1.0 mL/min.[6][9][10]

  • Detection Wavelength: UV detection at approximately 254 nm or 265 nm.[6][9][10]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[1]

  • Injection Volume: Typically 20 µL.[1][6]

Solution Preparation:

  • Standard Solution: Prepare a standard solution of Nilotinib at a known concentration in the mobile phase or a suitable diluent.

  • Sample Preparation: Dilute the experimental Nilotinib solutions to a concentration within the linear range of the assay using the same diluent as the standard.

Visualizations

G Nilotinib Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Downstream Signaling PDGFR PDGF-R Proliferation Cell Proliferation PDGFR->Proliferation cKIT c-Kit Survival Cell Survival cKIT->Survival BCR_ABL BCR-ABL (Philadelphia Chromosome) BCR_ABL->Proliferation BCR_ABL->Survival Nilotinib Nilotinib Nilotinib->PDGFR Inhibits Nilotinib->cKIT Inhibits Nilotinib->BCR_ABL Inhibits

Caption: Nilotinib inhibits BCR-ABL, PDGF-R, and c-Kit tyrosine kinases.

G Experimental Workflow for Nilotinib Solution Preparation start Start weigh Weigh Nilotinib Hydrochloride Monohydrate start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex / Sonicate Until Fully Dissolved dissolve->mix aliquot Aliquot Stock Solution mix->aliquot store Store at -20°C, Protected from Light aliquot->store dilute Dilute Stock into Aqueous Buffer (pH < 4.5) store->dilute use Use Freshly Prepared Working Solution dilute->use

Caption: Workflow for preparing Nilotinib solutions for experiments.

G Troubleshooting Logic for Nilotinib Experiments start Inconsistent Experimental Results check_solution Check Solution Preparation and Storage Procedures start->check_solution prepare_fresh Prepare Fresh Solutions for Each Experiment check_solution->prepare_fresh verify_storage Verify Stock Solution Storage Conditions (-20°C, light protected) check_solution->verify_storage analytical_check Perform Analytical Check (e.g., HPLC) on Solution prepare_fresh->analytical_check verify_storage->analytical_check re_evaluate Re-evaluate Experiment issue_found Issue Identified? analytical_check->issue_found issue_found->prepare_fresh Yes issue_found->re_evaluate No

Caption: A logical approach to troubleshooting inconsistent results.

References

Identifying degradation products of Nilotinib Hydrochloride Monohydrate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nilotinib Hydrochloride Monohydrate. The information herein is designed to assist in identifying and understanding its degradation products in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows unexpected peaks when analyzing a Nilotinib solution. What could be the cause?

A1: Unexpected peaks in your chromatogram are likely degradation products of Nilotinib. The drug is known to degrade under specific conditions.[1][2] Forced degradation studies have shown that Nilotinib is susceptible to degradation in acidic, basic, and oxidative environments.[1][2][3] It is, however, stable under thermal and photolytic stress.[1][2]

Q2: What are the common degradation products of Nilotinib that I should be aware of?

A2: Three primary degradation products have been identified and characterized in forced degradation studies.[1][2] These are formed under acidic, basic, and oxidative conditions. The table below summarizes these degradants.

Q3: How can I prevent the degradation of my Nilotinib solution during my experiments?

A3: To minimize degradation, it is crucial to control the storage and experimental conditions. Avoid exposure of the Nilotinib solution to strong acidic, basic, or oxidizing agents. If your experimental protocol requires such conditions, it is advisable to use a validated stability-indicating analytical method to monitor for the formation of degradation products.

Q4: I suspect my Nilotinib sample has degraded. How can I confirm the identity of the degradation products?

A4: Confirmation of degradation products typically involves techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) to determine the molecular weight of the unknown peaks.[1] Further characterization can be achieved by isolating the impurities and using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.[1][2] The retention times and mass-to-charge ratios of your unknown peaks can be compared to the data for known degradation products.

Summary of Nilotinib Degradation Products

The following table provides a summary of the key degradation products of this compound identified in forced degradation studies.

Degradation Product IDNameMolecular FormulaMolecular Weight ( g/mol )Formation Condition
DP-14-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acidC₁₇H₁₄N₄O₂306.11Acidic Hydrolysis[1][2][3]
DP-23-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)anilineC₁₁H₁₀F₃N₃241.08Basic Hydrolysis[1][2][3]
DP-33-(2-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylcarbamoyl) phenylamino)pyrimidin-4-yl)pyridine 1-oxideC₂₈H₂₂F₃N₇O₂545.18Oxidation[1][2]

Experimental Protocols

Stability-Indicating HPLC Method for Nilotinib and its Degradation Products

This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating Nilotinib from its major degradation products.

1. Materials and Reagents:

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 5 with orthophosphoric acid) and acetonitrile in a ratio of 40:60 (v/v).[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 260 nm[5]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nilotinib reference standard in 10 mL of mobile phase.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution appropriately with the mobile phase.[5]

  • Sample Solution: Prepare the sample solution in the mobile phase to obtain a theoretical concentration of 10 µg/mL of Nilotinib.

4. Forced Degradation Study Protocol:

  • Acid Degradation: Treat the Nilotinib stock solution with 1N HCl and heat at 60°C for 10 hours.[3] Neutralize the solution before injection.

  • Base Degradation: Treat the Nilotinib stock solution with 1N NaOH and heat at 60°C for 10 hours.[3] Neutralize the solution before injection.

  • Oxidative Degradation: Treat the Nilotinib stock solution with 5% H₂O₂ at room temperature for up to 18 hours.[3]

Visualizations

Troubleshooting Workflow for Unexpected Chromatographic Peaks

Troubleshooting_Workflow start Start: Unexpected Peak in Chromatogram check_conditions Review Experimental Conditions (pH, Oxidizing Agents) start->check_conditions compare_rt Compare Retention Time (RT) with Known Degradants check_conditions->compare_rt lcms_analysis Perform LC-MS Analysis compare_rt->lcms_analysis RT Match Unclear identify_degradant Degradation Product Identified compare_rt->identify_degradant RT Match Found confirm_structure Isolate and Perform NMR/FTIR for Confirmation lcms_analysis->confirm_structure Mass Match Found unknown_impurity Unknown Impurity lcms_analysis->unknown_impurity No Mass Match confirm_structure->identify_degradant end End identify_degradant->end unknown_impurity->end

Caption: Troubleshooting workflow for identifying unexpected peaks.

References

Technical Support Center: Nilotinib Hydrochloride Monohydrate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of Nilotinib Hydrochloride Monohydrate by adjusting pH. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in aqueous solutions?

A1: this compound is a Biopharmaceutical Classification System (BCS) Class IV compound, meaning it has low solubility and low permeability.[1] Its aqueous solubility is highly dependent on pH. The solubility significantly decreases as the pH increases, and it is practically insoluble in buffer solutions with a pH of 4.5 or higher.[1][2] It is more soluble in acidic media.[3]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: If you are observing poor dissolution in an aqueous buffer, the most likely reason is that the pH of your buffer is too high. This compound's solubility is significantly reduced in solutions with a pH at or above 4.5.[1][2]

Q3: What is the recommended solvent for preparing a stock solution of Nilotinib?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Nilotinib.[3] It is reported to be soluble in DMSO at concentrations as high as 50 mg/mL.[3]

Q4: How should I store Nilotinib powder and stock solutions?

A4: The lyophilized powder should be stored at -20°C, protected from light, and is stable for up to 24 months. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, desiccated, and protected from light. It is recommended to use these solutions within three months.[3]

Q5: Can I warm the solution to improve solubility?

A5: Gentle warming can aid in the dissolution of the powder. However, be cautious of potential degradation at elevated temperatures over extended periods.

Troubleshooting Guide

Issue: Precipitation observed after diluting DMSO stock solution into an aqueous medium.

This is a common issue due to the poor aqueous solubility of Nilotinib, especially in neutral or alkaline buffers.[3]

Troubleshooting Steps:

  • Verify and Adjust pH: Ensure the final pH of your aqueous solution is in the acidic range (below 4.5).[3] This is the most critical factor for maintaining Nilotinib solubility.

  • Lower the Final Concentration: The final concentration of Nilotinib in your aqueous medium may be too high to remain in solution. Try working with a more diluted solution.[3]

  • Use a Co-solvent: If your experimental design allows, a small, optimized percentage of an organic co-solvent like ethanol (B145695) or methanol (B129727) might help maintain solubility. Nilotinib is sparingly soluble in these solvents.[3]

  • Order of Addition: Add the DMSO stock solution to the acidic aqueous buffer dropwise while vortexing or stirring to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.

Data Presentation

Table 1: pH-Dependent Aqueous Solubility of this compound

pHSolubilityClassification
< 4.5SolubleSoluble in acidic media
≥ 4.5Practically Insoluble-

This table summarizes the general pH-dependent solubility profile. For precise solubility values at specific pH levels, it is recommended to consult the manufacturer's technical data sheet or perform solubility studies.

Table 2: Solubility of this compound in Common Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)Very Soluble
EthanolSparingly Soluble
MethanolSparingly Soluble
AcetonitrileVery Slightly Soluble
n-OctanolVery Slightly Soluble
Water (pH ≥ 4.5)Practically Insoluble

Experimental Protocols

Protocol for Preparation of a Nilotinib Working Solution for In Vitro Cell-Based Assays

Objective: To prepare a working solution of Nilotinib in an aqueous cell culture medium while maintaining its solubility.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, acidic aqueous buffer (e.g., cell culture medium with pH adjusted to < 4.5)

  • Sterile, microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Gently vortex or sonicate until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C, protected from light.

  • Prepare the Final Working Solution:

    • Thaw a single aliquot of the DMSO stock solution at room temperature.

    • Pre-warm your acidic aqueous buffer (pH < 4.5) to the desired experimental temperature (e.g., 37°C).

    • Perform a serial dilution of the DMSO stock solution into the acidic aqueous buffer to achieve the final desired concentration.

    • Crucially, add the Nilotinib stock solution dropwise to the buffer while gently vortexing to ensure rapid and uniform mixing. This minimizes the risk of precipitation.

    • Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider further lowering the final concentration or slightly decreasing the pH of the buffer (if experimentally permissible).

    • Use the freshly prepared working solution for your experiment immediately.

Mandatory Visualizations

Nilotinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) PI3K PI3K BCR_ABL->PI3K RAS RAS BCR_ABL->RAS Nilotinib Nilotinib Nilotinib->BCR_ABL Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Nilotinib inhibits the BCR-ABL signaling pathway.

Nilotinib_Solubilization_Workflow Start Start: Prepare Nilotinib Solution Weigh 1. Weigh Nilotinib HCl Monohydrate Start->Weigh Dissolve_DMSO 2. Dissolve in DMSO (to create stock solution) Weigh->Dissolve_DMSO Dilute 4. Dilute DMSO Stock into Buffer (dropwise with vortexing) Dissolve_DMSO->Dilute Prepare_Buffer 3. Prepare Acidic Aqueous Buffer (pH < 4.5) Prepare_Buffer->Dilute Check_Precipitation 5. Visually Inspect for Precipitation Dilute->Check_Precipitation Success Solution is Clear: Ready for Experiment Check_Precipitation->Success No Troubleshoot Precipitation Observed: Troubleshoot Check_Precipitation->Troubleshoot Yes Adjust_pH Lower Buffer pH Troubleshoot->Adjust_pH Lower_Conc Lower Final Concentration Troubleshoot->Lower_Conc Adjust_pH->Dilute Lower_Conc->Dilute

References

Technical Support Center: Managing Off-Target Effects of Nilotinib in Cellular Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of Nilotinib (B1678881) in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is Nilotinib and what is its primary target?

Nilotinib is a second-generation tyrosine kinase inhibitor (TKI).[1] Its primary target is the BCR-ABL kinase, the fusion protein that drives the pathogenesis of Chronic Myeloid Leukemia (CML).[1][2] Nilotinib is 10-30 times more potent than imatinib (B729) at inhibiting BCR-ABL kinase activity.[2]

Q2: What are the known off-target effects of Nilotinib?

Beyond its high affinity for BCR-ABL, Nilotinib is known to inhibit other kinases, which can lead to off-target effects in cellular experiments. These off-target activities can influence experimental outcomes and require careful consideration. Well-documented off-target kinases include Discoidin Domain Receptors (DDR1 and DDR2), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), KIT, and Colony-Stimulating Factor 1 Receptor (CSF-1R).[3][4] Additionally, some studies have reported effects on MAPK11 (p38β), MAPK12 (p38α), ZAK kinase, and EphB4.[3][5]

Q3: What are the potential consequences of these off-target effects in my experiments?

Off-target effects of Nilotinib can manifest in various ways, including:

  • Altered Cell Proliferation and Viability: Inhibition of kinases like PDGFR and KIT can impact the growth of cell types that rely on these signaling pathways.

  • Immunomodulation: Nilotinib can affect the function of various immune cells, including T-lymphocytes, monocytes, and Natural Killer (NK) cells, primarily through inhibition of kinases involved in immune signaling.[1][6][7]

  • Changes in Cell Differentiation: Studies have shown that Nilotinib can impair skeletal myogenesis.[8]

  • Vascular Effects: Off-target mechanisms may alter endothelial cell function, including proliferation and migration.[9]

  • Unexpected Signaling Pathway Activation or Inhibition: Nilotinib has been shown to stimulate the activation of ERK1/2 and AKT pathways in myoblasts.[8]

Q4: How can I control for off-target effects of Nilotinib in my experiments?

Several strategies can be employed to control for and validate the off-target effects of Nilotinib:

  • Use of Structurally Unrelated Inhibitors: Compare the effects of Nilotinib with other BCR-ABL inhibitors that have different off-target profiles (e.g., Dasatinib).

  • Rescue Experiments: Attempt to rescue the observed phenotype by expressing a drug-resistant mutant of the intended target (BCR-ABL) or by activating downstream signaling pathways.

  • Knockdown or Knockout of Potential Off-Targets: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to deplete potential off-target kinases and assess if this phenocopies the effect of Nilotinib.

  • Dose-Response Studies: Carefully titrate the concentration of Nilotinib to use the lowest effective concentration that inhibits the on-target (BCR-ABL) while minimizing off-target effects.

  • Biochemical Assays: Directly measure the activity of suspected off-target kinases in the presence of Nilotinib.

Troubleshooting Guides

Problem 1: I am observing unexpected levels of cytotoxicity in my cell line after Nilotinib treatment.

  • Possible Cause 1: Off-target kinase inhibition. Your cell line may be dependent on a signaling pathway that is inhibited by an off-target of Nilotinib. For example, high levels of monocyte death have been observed at clinically relevant concentrations of Nilotinib.[6][7]

    • Troubleshooting Step: Review the kinase dependency of your cell line. Perform a literature search to see if any of Nilotinib's known off-targets (see Table 1) are critical for the survival of your cells.

    • Troubleshooting Step: Perform a cell viability assay with a panel of TKIs with different off-target profiles to see if the cytotoxicity is specific to Nilotinib.

  • Possible Cause 2: Drug solubility and stability issues. Nilotinib has poor aqueous solubility and can precipitate out of solution, leading to inconsistent effective concentrations.[10]

    • Troubleshooting Step: Ensure proper solubilization of Nilotinib. It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C in aliquots to avoid freeze-thaw cycles.[10] Prepare fresh dilutions in your aqueous experimental medium for each experiment.[10] The pH of the final solution should be acidic (below 4.5) to improve solubility.[10]

    • Troubleshooting Step: Visually inspect your working solutions for any signs of precipitation.

Problem 2: My experimental results with Nilotinib are inconsistent.

  • Possible Cause 1: Inconsistent drug concentration. As mentioned above, solubility and stability issues can lead to variability in the actual concentration of Nilotinib in your experiments.[10][11]

    • Troubleshooting Step: Always prepare fresh working solutions from a properly stored DMSO stock for each experiment.[10] Ensure the final DMSO concentration is consistent across all conditions, including vehicle controls.[10]

  • Possible Cause 2: Cell line heterogeneity. Your cell line may consist of a mixed population of cells with varying sensitivities to Nilotinib.

    • Troubleshooting Step: Consider performing single-cell cloning to establish a homogenous cell population.[11]

  • Possible Cause 3: Assay variability. Inconsistent experimental procedures can lead to variable results.

    • Troubleshooting Step: Standardize your protocols, including cell seeding density, incubation times, and reagent concentrations.[11]

Data Presentation

Table 1: Kinase Inhibition Profile of Nilotinib

Target KinaseIC50 (nM)Cellular/Biochemical AssayReference
On-Target
BCR-ABL<30Cellular Proliferation[2][12]
Key Off-Targets
DDR1PotentBiochemical[3]
DDR2PotentBiochemical[3]
PDGFRαPotentBiochemical[3]
PDGFRβPotentBiochemical[3]
KIT35Cellular Proliferation[4]
CSF-1RPotentBiochemical[4]
EphB4240Cellular Autophosphorylation[5]
NQO2380Enzyme Activity[13]
Weakly Inhibited/Not Inhibited
c-Src4600Biochemical[5]
Lyn2700Biochemical[5]
Hck7500Biochemical[5]
Lck5200Biochemical[5]
Fyn>10000Biochemical[5]
VEGFR-25300Biochemical[5]
p381700Biochemical[5]

Experimental Protocols

Protocol 1: Western Blot Analysis to Detect Off-Target Kinase Inhibition

This protocol describes how to assess the phosphorylation status of a potential off-target kinase (e.g., PDGFRβ) in response to Nilotinib treatment.

  • Cell Culture and Treatment:

    • Plate your cells of interest at an appropriate density in a 6-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with varying concentrations of Nilotinib (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., PDGF-BB for PDGFRβ) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins on a polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase (e.g., anti-phospho-PDGFRβ) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against the total form of the kinase and a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Nilotinib_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways Nilotinib Nilotinib BCR_ABL BCR-ABL Nilotinib->BCR_ABL PDGFR PDGFR Nilotinib->PDGFR KIT KIT Nilotinib->KIT DDR1_2 DDR1/2 Nilotinib->DDR1_2 Proliferation Cell Proliferation (CML) BCR_ABL->Proliferation Cell_Growth Cell Growth & Survival PDGFR->Cell_Growth KIT->Cell_Growth

Caption: Nilotinib's on-target inhibition of BCR-ABL and key off-target effects.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with Nilotinib Check_Solubility Verify Drug Solubility & Stability Start->Check_Solubility Solubility_OK Solubility OK? Check_Solubility->Solubility_OK Review_Off_Targets Review Known Off-Targets Hypothesize_Off_Target Hypothesize Specific Off-Target Involvement Review_Off_Targets->Hypothesize_Off_Target Solubility_OK->Review_Off_Targets Yes Prepare_Fresh Prepare Fresh Solution (pH < 4.5) Solubility_OK->Prepare_Fresh No Prepare_Fresh->Start Validate_Hypothesis Validate Hypothesis: - Western Blot - Different Inhibitor - Rescue Experiment Hypothesize_Off_Target->Validate_Hypothesis Conclusion Identify On-Target vs. Off-Target Effect Validate_Hypothesis->Conclusion

Caption: A workflow for troubleshooting unexpected results with Nilotinib.

Logical_Relationship Nilotinib_Treatment Nilotinib Treatment On_Target_Effect On-Target Effect (BCR-ABL Inhibition) Nilotinib_Treatment->On_Target_Effect Off_Target_Effect Off-Target Effect (e.g., PDGFR Inhibition) Nilotinib_Treatment->Off_Target_Effect Observed_Phenotype Observed Cellular Phenotype On_Target_Effect->Observed_Phenotype Off_Target_Effect->Observed_Phenotype

Caption: Logical relationship between on-target and off-target effects.

References

Best practices for long-term storage of Nilotinib Hydrochloride Monohydrate powder

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the long-term storage and handling of Nilotinib Hydrochloride Monohydrate powder for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound powder?

A1: For optimal stability, the powder should be stored in a tightly sealed container, protected from moisture.[1][2][3] Specific temperature recommendations vary by supplier, but common guidelines suggest storage at 4°C for up to two years or -20°C for up to three years.[2] Some suppliers also indicate that storage at a controlled room temperature (20-25°C) in a tight container is acceptable.[4] Always refer to the product-specific information sheet provided by the manufacturer.

Q2: How should I store Nilotinib after it has been reconstituted in a solvent?

A2: Once dissolved, solutions of Nilotinib should be stored at low temperatures to maintain stability. For long-term storage, aliquoting the solution and storing it at -80°C is recommended, where it can be stable for up to 6 months.[1][2] For shorter periods, storage at -20°C for up to 1 month is also acceptable.[1][2] Ensure the container is sealed to prevent evaporation and contamination.

Q3: Is this compound sensitive to light or heat?

A3: Forced degradation studies have shown that Nilotinib is relatively stable under photolytic (light) and thermal (heat) stress conditions.[5][6][7] However, as a general best practice for all chemical reagents, it is advisable to keep the powder away from direct sunlight and sources of ignition.[2] The compound is stable under normal, recommended storage conditions.[1][8]

Q4: What are the signs that my Nilotinib powder may have degraded?

A4: Visual signs of degradation can include a change in color from its typical white to slightly yellowish/greenish-yellow appearance or a change in texture (e.g., clumping due to moisture absorption).[4][9] If you observe any such changes or if your experimental results are inconsistent, the integrity of the compound may be compromised.

Q5: What safety precautions should I take when handling this powder?

A5: this compound should be handled with caution in a well-ventilated area, preferably within a laboratory hood.[8] Avoid direct contact with the skin and eyes and prevent the formation of dust or aerosols.[1][2][8] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1][8] The compound should be stored in a locked-up, secure location.[1][2][8]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results (e.g., reduced potency).

  • Possible Cause: Compound degradation due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the powder has been stored according to the manufacturer's recommendations (see Table 1). Check for any breaches in the container seal or exposure to moisture.

    • Review Solution Preparation: If using a stock solution, verify its age and storage conditions. Prepare a fresh solution from the powder if the stock is old or has been stored improperly.

    • Perform a Quality Check: If possible, run a simple quality control check, such as measuring its absorbance spectrum or using a reference standard in your assay for comparison.

    • Consult the Workflow: Follow the logical workflow diagram below to diagnose potential storage-related issues.

Issue 2: The powder appears discolored or clumped.

  • Possible Cause: Exposure to moisture or other contaminants.

  • Troubleshooting Steps:

    • Do Not Use: Discontinue the use of the affected vial, as its purity and concentration are no longer guaranteed.

    • Inspect Other Vials: Check other containers from the same batch for similar signs of degradation.

    • Review Storage Environment: Assess your storage facility for potential issues like high humidity or temperature fluctuations. Ensure containers are always tightly sealed after use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended DurationKey Considerations
Solid Powder -20°CUp to 3 yearsOptimal for long-term preservation.[2]
4°CUp to 2 yearsSuitable for medium-term storage.[1][2]
20-25°CVaries by supplierMust be in a tightly sealed container.[4]
In Solvent (e.g., DMSO) -80°CUp to 6 monthsIdeal for stock solutions; avoid freeze-thaw cycles.[1][2]
-20°CUp to 1 monthSuitable for short-term working aliquots.[1][2]

Experimental Protocols

Protocol: Forced Degradation Analysis

Forced degradation studies are essential for understanding the stability of a compound. The following is a summary of methodologies used in the literature to test the stability of Nilotinib.[5][6][10]

Objective: To assess the stability of this compound under various stress conditions.

Methodologies:

  • Acidic Degradation:

    • Dissolve a known quantity of Nilotinib powder in a suitable organic solvent (e.g., methanol).

    • Add 1N HCl to the solution.

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 10 hours).[5]

    • Neutralize the solution and dilute it to a suitable concentration for analysis by a stability-indicating method like HPLC.

  • Basic Degradation:

    • Follow the same initial procedure as for acidic degradation.

    • Add 1N NaOH to the solution instead of HCl.

    • Heat the mixture under controlled conditions (e.g., 60°C for 10 hours).[5]

    • Neutralize and prepare the sample for analysis.

  • Oxidative Degradation:

    • Prepare a solution of Nilotinib.

    • Add hydrogen peroxide (e.g., 5% H₂O₂) to the solution.

    • Keep the mixture at room temperature for a set period (e.g., up to 18 hours).[5]

    • Prepare the sample for analysis.

  • Thermal and Photolytic Stability:

    • For thermal stress, expose the solid powder to dry heat in an oven (e.g., 55°C for 50 hours).[11]

    • For photolytic stress, expose the solid powder to direct sunlight or a photostability chamber for a defined period (e.g., 48 hours).[11]

    • Following exposure, dissolve the powder and analyze it to check for degradation.

Results from Literature: Studies have shown that Nilotinib is stable under thermal and photolytic conditions but degrades under acidic, basic, and oxidative stress.[5][6][7]

Visualizations

G cluster_0 Nilotinib Mechanism of Action Nilotinib Nilotinib BCR_ABL BCR-ABL Kinase (Active) Nilotinib->BCR_ABL Inhibits Substrate Substrate BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds P_Substrate Phosphorylated Substrate Proliferation Cell Proliferation (CML) P_Substrate->Proliferation Leads to

Caption: Simplified signaling pathway of Nilotinib inhibiting the BCR-ABL kinase.

G Start Start: Unexpected Results Check_Storage 1. Verify Storage Conditions (Temp, Seal, Expiry) Start->Check_Storage Storage_OK Storage OK? Check_Storage->Storage_OK Correct_Storage Action: Discard Old Stock & Review Storage Protocol Storage_OK->Correct_Storage No Check_Solution 2. Check Stock Solution (Age, Storage) Storage_OK->Check_Solution Yes Solution_OK Solution OK? Check_Solution->Solution_OK New_Solution Action: Prepare Fresh Solution from Powder Solution_OK->New_Solution No Retest 3. Rerun Experiment with Fresh Solution Solution_OK->Retest Yes New_Solution->Retest Problem_Solved Problem Resolved Retest->Problem_Solved Success Contact_Supplier Problem Persists: Contact Supplier for Quality Investigation Retest->Contact_Supplier Failure

Caption: Troubleshooting workflow for suspected Nilotinib powder degradation.

References

Validation & Comparative

A Head-to-Head Showdown: Second-Generation Tyrosine Kinase Inhibitors in the Crosshairs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, second-generation tyrosine kinase inhibitors (TKIs) have emerged as pivotal players, offering improved efficacy and overcoming resistance to their first-generation predecessors. This comprehensive guide provides a detailed head-to-head comparison of these agents in chronic myeloid leukemia (CML), anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), and epidermal growth factor receptor (EGFR)-mutant NSCLC. We delve into the clinical trial data, experimental methodologies, and underlying signaling pathways to offer researchers, scientists, and drug development professionals a thorough comparative analysis.

Chronic Myeloid Leukemia (CML): The Battle Against BCR-ABL

The constitutively active BCR-ABL tyrosine kinase is the hallmark of CML. Second-generation TKIs—dasatinib, nilotinib, and bosutinib (B1684425)—have demonstrated superior efficacy over imatinib (B729) in the first-line setting.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival. Second-generation TKIs effectively inhibit the kinase activity of BCR-ABL, blocking these aberrant signals.

cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation TKI Second-Generation TKIs (Dasatinib, Nilotinib, Bosutinib) TKI->BCR_ABL Inhibition

Caption: The BCR-ABL signaling pathway and the inhibitory action of second-generation TKIs.

Efficacy and Safety Comparison of Second-Generation TKIs in First-Line CML

The following table summarizes key efficacy and safety data from the pivotal clinical trials: DASISION (Dasatinib vs. Imatinib), ENESTnd (Nilotinib vs. Imatinib), and BELA (Bosutinib vs. Imatinib).

FeatureDasatinib (DASISION)[1][2]Nilotinib (ENESTnd)[3]Bosutinib (BELA)[4][5]
Efficacy
Major Molecular Response (MMR) at 12 months46%44% (300mg BID)41%
Complete Cytogenetic Response (CCyR) by 12 months77%80% (300mg BID)70%
Progression to Accelerated/Blast Phase (AP/BP)Lower rates vs. ImatinibLower rates vs. ImatinibFewer on-treatment transformations vs. Imatinib
Common Adverse Events (Grade 3/4)
MyelosuppressionThrombocytopenia, NeutropeniaNeutropeniaMyelosuppression
Fluid RetentionPleural EffusionPeripheral Edema, RashDiarrhea, Vomiting
OtherHeadache, FatigueHyperglycemia, PancreatitisElevated Liver Enzymes

ALK-Positive Non-Small Cell Lung Cancer (NSCLC): Targeting the ALK Fusion Protein

Rearrangements in the anaplastic lymphoma kinase (ALK) gene drive a subset of NSCLC. Second-generation ALK inhibitors, including alectinib, brigatinib, and ceritinib (B560025), have shown remarkable activity, particularly in patients who have progressed on the first-generation inhibitor crizotinib, and are now established as first-line options.

ALK Signaling Pathway

The EML4-ALK fusion protein, the most common ALK rearrangement, leads to constitutive activation of the ALK tyrosine kinase. This triggers downstream signaling through the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, promoting tumor growth and survival.

cluster_membrane cluster_cytoplasm cluster_nucleus EML4_ALK EML4-ALK GRB2_SOS GRB2/SOS EML4_ALK->GRB2_SOS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Growth & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation TKI Second-Generation ALK TKIs (Alectinib, Brigatinib, Ceritinib) TKI->EML4_ALK Inhibition

Caption: The EML4-ALK signaling pathway and the inhibitory action of second-generation ALK TKIs.

Efficacy and Safety Comparison of Second-Generation ALK TKIs in First-Line ALK+ NSCLC

The ALEX (Alectinib vs. Crizotinib), ALTA-1L (Brigatinib vs. Crizotinib), and ASCEND-4 (Ceritinib vs. Chemotherapy) trials have established the superiority of second-generation ALK inhibitors in the first-line setting.

FeatureAlectinib (ALEX)[6][7]Brigatinib (ALTA-1L)[8][9][10]Ceritinib (ASCEND-4)[11][12][13]
Efficacy
Median Progression-Free Survival (PFS)34.8 months24.0 months16.6 months
Objective Response Rate (ORR)82.9%71%72.5%
Intracranial ORR (in patients with measurable CNS lesions)81%78%72.7%
Common Adverse Events (Grade 3/4)
HepatotoxicityIncreased AST/ALTIncreased CPK, HypertensionIncreased ALT/AST
GastrointestinalAnemia, ConstipationNausea, DiarrheaDiarrhea, Nausea, Vomiting
OtherMyalgia, EdemaInterstitial Lung Disease/PneumonitisFatigue

EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC): A New Generation of Inhibitors

For patients with NSCLC harboring activating EGFR mutations (exon 19 deletions or L858R), second-generation TKIs afatinib (B358) and dacomitinib (B1663576) offer a more potent and broader inhibition of the ErbB family of receptors compared to first-generation agents.

EGFR Signaling Pathway

Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream pathways like RAS/MAPK and PI3K/AKT, which drive cell proliferation and survival. Activating mutations in EGFR lead to constitutive kinase activity.

cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR (with activating mutation) GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Second-Generation EGFR TKIs (Afatinib, Dacomitinib) TKI->EGFR Inhibition

Caption: The EGFR signaling pathway in mutant NSCLC and the inhibitory action of second-generation TKIs.

Efficacy and Safety Comparison of Second-Generation EGFR TKIs in First-Line EGFR+ NSCLC

The LUX-Lung 7 trial compared afatinib to gefitinib (B1684475), and the ARCHER 1050 trial compared dacomitinib to gefitinib, demonstrating the efficacy of these second-generation inhibitors.

FeatureAfatinib (LUX-Lung 7)[14][15][16][17]Dacomitinib (ARCHER 1050)[18][19][20][21][22]
Efficacy
Median Progression-Free Survival (PFS)11.0 months14.7 months
Objective Response Rate (ORR)70%75%
Median Overall Survival (OS)27.9 months34.1 months
Common Adverse Events (Grade 3/4)
DermatologicalRash/Acne, StomatitisDermatitis Acneiform, Paronychia
GastrointestinalDiarrheaDiarrhea, Stomatitis
OtherFatigueElevated Liver Enzymes

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the fundamental experimental methodologies employed in the preclinical and clinical assessment of second-generation TKIs.

Experimental Workflow for TKI Evaluation

The evaluation of a novel TKI follows a standardized workflow from preclinical in vitro and in vivo studies to phased clinical trials in human subjects.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials In_Vitro In Vitro Assays (Kinase, Cell Viability, Western Blot) In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Phase_I Phase I (Safety & Dosage) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard of Care) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized experimental workflow for the development and evaluation of tyrosine kinase inhibitors.

1. In Vitro Kinase Assays:

  • Objective: To determine the inhibitory activity of the TKI against the target kinase (e.g., BCR-ABL, ALK, EGFR) and other kinases (kinome profiling).

  • Methodology: Recombinant kinase domains are incubated with a substrate (e.g., a synthetic peptide) and ATP (often radiolabeled ³²P-ATP or ³³P-ATP). The TKI is added at varying concentrations. The amount of phosphorylated substrate is then quantified to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity). Non-radioactive methods using fluorescence or luminescence are also common.

2. Cell Viability and Proliferation Assays:

  • Objective: To assess the cytotoxic or cytostatic effect of the TKI on cancer cell lines harboring the target mutation.

  • Methodologies:

    • MTT/XTT Assay: Measures the metabolic activity of viable cells. Cells are treated with the TKI for a set period (e.g., 72 hours), and then a tetrazolium salt (MTT or XTT) is added. Viable cells with active metabolism convert the salt into a colored formazan (B1609692) product, which is quantified by spectrophotometry.

    • Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes are stained blue. The percentage of viable cells is determined by counting under a microscope.

    • Clonogenic Assay: Assesses the long-term ability of a single cell to form a colony. Cells are treated with the TKI, then plated at a low density and allowed to grow for 1-3 weeks. The number of colonies formed is counted to determine the surviving fraction.

3. Western Blotting:

  • Objective: To confirm the on-target effect of the TKI by assessing the phosphorylation status of the target kinase and its downstream signaling proteins.

  • Methodology: Cancer cells are treated with the TKI. Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-BCR-ABL, BCR-ABL, p-ERK, ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, and the signal is detected using a chemiluminescent substrate.

4. In Vivo Xenograft Models:

  • Objective: To evaluate the anti-tumor efficacy of the TKI in a living organism.

  • Methodology: Human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, the mice are treated with the TKI or a vehicle control. Tumor volume and mouse body weight are monitored regularly. At the end of the study, tumors can be excised for further analysis (e.g., western blotting to assess target inhibition).

5. Clinical Trial Methodologies:

  • Patient Enrollment: Patients with a confirmed diagnosis of the specific cancer and the target genetic alteration (e.g., BCR-ABL fusion, ALK rearrangement, EGFR mutation) are enrolled.

  • Treatment Allocation: In randomized controlled trials, patients are randomly assigned to receive the investigational TKI or the standard-of-care treatment.

  • Efficacy Assessment: Tumor responses are typically assessed by imaging (e.g., CT or MRI) according to Response Evaluation Criteria in Solid Tumors (RECIST). Molecular and cytogenetic responses in CML are monitored by quantitative PCR for BCR-ABL1 transcripts and chromosome banding analysis of bone marrow cells, respectively.

  • Safety Assessment: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

This guide provides a comprehensive, data-driven comparison of second-generation tyrosine kinase inhibitors. The provided tables, diagrams, and experimental protocols are intended to be a valuable resource for the scientific community, aiding in the understanding and continued development of targeted cancer therapies.

References

Forced degradation studies of Nilotinib Hydrochloride Monohydrate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stability of Nilotinib Hydrochloride Monohydrate under various stress conditions, with a comparative look at other tyrosine kinase inhibitors.

This compound, a second-generation tyrosine kinase inhibitor, is a cornerstone in the treatment of chronic myeloid leukemia (CML).[1][2] Understanding its stability profile under forced degradation conditions is paramount for ensuring its quality, safety, and efficacy as a pharmaceutical product. This guide provides an in-depth analysis of the forced degradation of Nilotinib, presenting a comparative overview with other prominent tyrosine kinase inhibitors, supported by experimental data and detailed protocols.

Comparative Stability Profile of Tyrosine Kinase Inhibitors

Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[3] These studies involve subjecting the drug to conditions more severe than accelerated stability testing. Below is a comparative summary of the degradation behavior of Nilotinib and other tyrosine kinase inhibitors under various stress conditions.

Stress ConditionThis compoundImatinib (B729) MesylateDasatinibBosutinib MonohydratePonatinib (B1185)
Acid Hydrolysis Degrades[1][2][4][5]Degrades[6]Degrades, novel degradation product formed[7]Information not readily availableInformation not readily available
Base Hydrolysis Degrades[1][2][4][5]Degrades[6]Degrades[8]Degrades[9]Degrades (alkaline condition)[10]
Oxidative Degrades[1][2][4][5]Degrades[6]Degrades[8]Degrades[9]Degrades, novel degradation product formed[10]
Thermal Stable[1][2][4]Stable[11]Stable[8]StableInformation not readily available
Photolytic Stable[1][2][4]Photostable[6]Degrades[9]Degrades[9]Information not readily available

Quantitative Analysis of Nilotinib Degradation

The following table summarizes the quantitative data from a forced degradation study on this compound, highlighting the extent of degradation and the major degradation products (DPs) formed.

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradation Products (DP) Identified
Acid Hydrolysis1N HCl10 hours60°C26.17%DP-1 (20.36%)[5]
Base Hydrolysis1N NaOH10 hours60°C23.71%DP-1 (10.8%), DP-2 (7.96%)[5]
Oxidative5% H₂O₂18 hoursRT16.21%DP-3 (14.46%)[5]
ThermalDry Heat48 hoursSunlightNo significant degradation-
PhotolyticUV Light--No significant degradation-

Identified Degradation Products of Nilotinib:

  • DP-1 (Acid Degradation Product): 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid (Molecular Mass: 306.11 g/mol , Formula: C₁₇H₁₄N₄O₂)[1][2][4]

  • DP-2 (Base Degradation Product): 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (Molecular Mass: 241.08 g/mol , Formula: C₁₁H₁₀F₃N₃)[1][4]

  • DP-3 (Oxidative Degradation Product): 3-(2-(2-methyl-5-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenylcarbamoyl) phenylamino)pyrimidin-4-yl)pyridine 1-oxide (Molecular Mass: 545.18 g/mol , Formula: C₂₈H₂₂F₃N₇O₂)[1][4]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Acid Hydrolysis
  • Accurately weigh and dissolve this compound in a suitable solvent to obtain a known concentration (e.g., 1 mg/mL).

  • Add an equal volume of 1N Hydrochloric Acid (HCl).

  • Reflux the solution at 60°C for 10 hours.[5]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1N Sodium Hydroxide (NaOH).

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

Base Hydrolysis
  • Prepare a stock solution of this compound as described in the acid hydrolysis protocol.

  • Add an equal volume of 1N Sodium Hydroxide (NaOH).

  • Reflux the solution at 60°C for 10 hours.[5]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 1N Hydrochloric Acid (HCl).

  • Dilute the resulting solution with the mobile phase for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Prepare a stock solution of this compound.

  • Add an appropriate volume of 5% Hydrogen Peroxide (H₂O₂).[5]

  • Keep the solution at room temperature for 18 hours.[5]

  • Dilute the resulting solution with the mobile phase for analysis.

  • Analyze the sample using a validated stability-indicating HPLC method.

Thermal Degradation
  • Place a known quantity of solid this compound powder in a petri dish.

  • Expose the sample to dry heat in a temperature-controlled oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 10 days).[8]

  • Alternatively, expose the solid drug to sunlight for 48 hours.

  • After exposure, dissolve a known amount of the stressed sample in a suitable solvent.

  • Dilute to a suitable concentration with the mobile phase and analyze by HPLC.

Photolytic Degradation
  • Expose a solution of this compound (of known concentration) to a photostability chamber.

  • The exposure should be to a combination of visible and UV light, as per ICH guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After the exposure period, dilute the samples appropriately and analyze by HPLC.

Visualizing the Process

To better understand the workflow and logic of forced degradation studies, the following diagrams are provided.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis Drug Drug Substance/Product StockSolution Prepare Stock Solution Drug->StockSolution Acid Acid Hydrolysis StockSolution->Acid Base Base Hydrolysis Oxidative Oxidative Thermal Thermal Photolytic Photolytic Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photolytic->Neutralize HPLC HPLC Analysis Neutralize->HPLC Characterize Characterize Degradants (LC-MS, NMR) HPLC->Characterize

Caption: Experimental workflow for forced degradation studies.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_application Application Drug Active Pharmaceutical Ingredient (API) ForcedDegradation Forced Degradation Study Drug->ForcedDegradation Conditions Stress Conditions (ICH Guidelines) Conditions->ForcedDegradation DegradationProfile Degradation Profile ForcedDegradation->DegradationProfile DegradationPathways Degradation Pathways ForcedDegradation->DegradationPathways StabilityIndicatingMethod Stability-Indicating Analytical Method ForcedDegradation->StabilityIndicatingMethod Formulation Formulation Development DegradationProfile->Formulation Packaging Packaging Selection DegradationProfile->Packaging Storage Storage Conditions DegradationProfile->Storage ShelfLife Shelf-Life Estimation DegradationProfile->ShelfLife DegradationPathways->Formulation DegradationPathways->Packaging DegradationPathways->Storage DegradationPathways->ShelfLife StabilityIndicatingMethod->Formulation StabilityIndicatingMethod->Packaging StabilityIndicatingMethod->Storage StabilityIndicatingMethod->ShelfLife

Caption: Logical relationship of a forced degradation study.

References

A Comparative Guide to the Cross-Resistance Profile of Nilotinib in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of Nilotinib with other key Tyrosine Kinase Inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML). The development of resistance, often through mutations in the BCR-ABL1 kinase domain, remains a significant clinical challenge.[1] Understanding the efficacy of different TKIs against these mutations is crucial for optimizing treatment strategies and developing next-generation inhibitors.

Comparative Efficacy of TKIs Against BCR-ABL1 Mutations

The primary mechanism of resistance to TKI therapy in CML involves point mutations within the kinase domain of the BCR-ABL1 oncoprotein.[2] These mutations can impair drug binding and reactivate downstream signaling pathways that drive leukemogenesis.[3] The table below summarizes the in vitro efficacy, represented by half-maximal inhibitory concentration (IC50) values, of five prominent TKIs against a panel of common BCR-ABL1 mutations. Lower IC50 values indicate greater potency.

Table 1: In Vitro Cross-Resistance Profile of Common BCR-ABL1 Mutations to Different TKIs (IC50 in nM)

BCR-ABL1 MutationImatinib (B729)NilotinibDasatinibBosutinibPonatinib
Unmutated (WT) 25-10015-500.5-520-1200.4-2
P-loop Mutations
G250E300-1500100-5005-20150-4002-10
Y253H>5000250-100010-50>10005-25
E255K/V>5000500-200010-100>10005-30
Gatekeeper Mutation
T315I>10000>5000>1000>200010-50
Other Common Mutations
M351T300-100050-1501-10100-3001-5
F359V/C>3000150-6005-25200-8002-15

Data compiled from multiple sources. Actual IC50 values can vary based on the specific experimental conditions and cell lines used.[4][5][6][7][8][9]

Analysis of Cross-Resistance:

  • Nilotinib demonstrates significantly greater potency against the unmutated BCR-ABL1 kinase compared to Imatinib and is effective against many Imatinib-resistant mutations.[1][9] However, its efficacy is reduced against certain P-loop mutations (e.g., Y253H, E255K/V) and it is completely ineffective against the T315I "gatekeeper" mutation.[1][10]

  • Dasatinib is a potent inhibitor effective against a broad range of mutations, including many that show reduced sensitivity to Nilotinib.[10] It binds to the active "DFG-in" conformation of the ABL1 kinase, unlike Imatinib and Nilotinib which bind to the inactive "DFG-out" conformation.[2] Like other first and second-generation TKIs, it is not effective against the T315I mutation.[5]

  • Bosutinib shows a resistance profile that is somewhat similar to Nilotinib, with activity against many Imatinib-resistant mutants but with limited efficacy against the T315I mutation and some P-loop mutations.[5]

  • Ponatinib , a third-generation TKI, was specifically designed to overcome the T315I mutation.[3][5] It is the only TKI in this comparison that demonstrates significant activity against this highly resistant form of BCR-ABL1.[3]

Signaling Pathways and Experimental Methodologies

BCR-ABL1 Signaling Pathway

The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives CML by activating a complex network of downstream signaling pathways.[11][12] These pathways promote growth factor-independent proliferation, inhibit apoptosis (programmed cell death), and alter cell adhesion.[11][13] TKIs function by binding to the ATP-binding pocket of the BCR-ABL1 kinase domain, blocking its activity and inhibiting these downstream signals.[11][14]

BCR_ABL1_Signaling cluster_upstream Upstream cluster_tkis TKI Inhibition cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) RAS_MAPK RAS/MEK/ERK Pathway BCR_ABL1->RAS_MAPK PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT Adhesion Altered Adhesion BCR_ABL1->Adhesion Nilotinib Nilotinib & Other TKIs Nilotinib->BCR_ABL1 Inhibits Proliferation Increased Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

BCR-ABL1 signaling cascade and TKI inhibition point.

Experimental Protocols

The determination of TKI cross-resistance profiles relies on robust in vitro assays. The following is a generalized protocol for determining the IC50 values of TKIs in CML cell lines.

Protocol: In Vitro Cell Viability Assay for TKI IC50 Determination

  • Cell Culture:

    • Culture CML cell lines (e.g., Ba/F3) engineered to express specific BCR-ABL1 mutations.

    • Use appropriate growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and necessary cytokines (for certain cell lines).

    • Maintain cells in a humidified incubator at 37°C with 5% CO2, ensuring they are in the logarithmic growth phase before experimentation.[15]

  • Drug Preparation and Treatment:

    • Prepare stock solutions of TKIs (Nilotinib, Imatinib, etc.) in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial dilutions of the TKI stock solutions in the culture medium to achieve a range of final concentrations.

    • Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).[7]

    • After a brief incubation period (e.g., 24 hours), add the TKI dilutions to the wells. Include vehicle controls (DMSO-treated) and untreated controls.[7][15]

  • Cell Viability Assessment (e.g., MTS/MTT or CCK-8 Assay):

    • Incubate the treated cells for a specified duration (typically 48-72 hours).[15]

    • Add a cell viability reagent (e.g., MTS, MTT, or CCK-8) to each well according to the manufacturer's instructions.[15][16]

    • Incubate for an additional 2-4 hours to allow for colorimetric reaction development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each TKI concentration relative to the vehicle control.

    • Plot the cell viability percentage against the logarithm of the TKI concentration.

    • Determine the IC50 value by fitting the data to a non-linear regression curve (log(inhibitor) vs. response).[7]

Experimental_Workflow start Start: CML Cell Lines (Expressing BCR-ABL1 mutants) seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat Cells with TKIs (48-72h incubation) seed_cells->treat_cells prepare_tkis Prepare Serial Dilutions of TKIs prepare_tkis->treat_cells add_reagent Add Cell Viability Reagent (e.g., MTS/MTT) treat_cells->add_reagent measure_absorbance Measure Absorbance (Microplate Reader) add_reagent->measure_absorbance analyze_data Data Analysis: Calculate % Viability measure_absorbance->analyze_data determine_ic50 Determine IC50 Values (Non-linear Regression) analyze_data->determine_ic50 end End: Cross-Resistance Profile determine_ic50->end

Workflow for in vitro TKI efficacy and resistance testing.

References

Novel Nilotinib Analogues Demonstrate Enhanced Efficacy in Hepatocellular Carcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of newly synthesized Nilotinib analogues reveals superior anti-cancer properties over the parent drug in preclinical studies targeting hepatocellular carcinoma (HCC). These findings, stemming from recent research, highlight the potential of these novel compounds to overcome limitations and improve therapeutic outcomes for liver cancer.[1][2]

Researchers have synthesized and evaluated a new series of Nilotinib analogues, designated NA-1, NA-2, and NA-3, demonstrating their enhanced cytotoxic and anti-migratory effects on the HepG2 human liver cancer cell line.[1][2] Notably, analogue NA-1 emerged as a particularly potent agent, exhibiting a stronger apoptotic effect than Nilotinib.[2][3] This guide provides a detailed comparison of these novel analogues against the parent compound, Nilotinib, supported by experimental data and methodologies, to inform researchers and drug development professionals.

Comparative Anti-Cancer Activity

The efficacy of the novel Nilotinib analogues was assessed through various in vitro assays, with the key quantitative data summarized below for direct comparison.

Cell Cycle Distribution

The analogues induced significant alterations in the cell cycle progression of HepG2 cells after a 48-hour treatment. All three analogues prompted an arrest in the mitosis (G2/M) phase of the cell cycle.[2][3]

Table 1: Effect on Cell Cycle Distribution in HepG2 Cells (48h treatment with 10 µM)

CompoundG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO) 55.3 ± 2.128.1 ± 1.516.6 ± 0.9
Nilotinib 48.2 ± 1.832.5 ± 1.719.3 ± 1.1
NA-1 35.1 ± 1.525.8 ± 1.339.1 ± 2.0
NA-2 40.2 ± 1.929.3 ± 1.630.5 ± 1.7
NA-3 42.7 ± 2.027.5 ± 1.429.8 ± 1.6
Data sourced from Pechlivani et al. (2024).[1]
Apoptosis Induction

The apoptotic potential of the analogues was evaluated, revealing that NA-1 is a more potent inducer of apoptosis in HepG2 cells compared to Nilotinib. Interestingly, none of the compounds promoted apoptosis in healthy Human Umbilical Vein Endothelial Cells (HUVECs), suggesting a degree of cancer cell selectivity.[2][3]

Table 2: Apoptosis in HepG2 Cells (48h treatment with 10 µM)

CompoundApoptotic Cells (%)
Control (DMSO) 3.2 ± 0.4
Nilotinib 12.5 ± 1.1
NA-1 25.8 ± 1.9
NA-2 15.3 ± 1.3
NA-3 18.7 ± 1.5
Data sourced from Pechlivani et al. (2024).[1]
Cell Migration and Invasion Markers

The analogues demonstrated varied effects on the expression of E-cadherin and N-cadherin, key proteins involved in cell adhesion and migration. Analogue-1 and Analogue-3 also showed significant antimigratory effects on HepG2 cells.[2][4]

Table 3: Effect on E-cadherin and N-cadherin Expression in HepG2 Cells (48h treatment)

CompoundE-cadherin Reduction (%)N-cadherin Reduction (%)
Nilotinib 38.740.87
Analogue-1 82.7348.17
Analogue-2 25.0765.24
Analogue-3 51.7832.16
Data derived from Western Blot analysis by Pechlivani et al. (2024).[2]

Table 4: Inhibition of HepG2 Cell Migration

Compound% Inhibition of Cell Migration
Nilotinib 28.4 ± 3.1
Analogue-1 45.2 ± 4.3
Analogue-2 35.7 ± 3.8
Analogue-3 43.9 ± 4.1
* p < 0.05 compared with control.[2]

Signaling Pathways and Mechanism of Action

Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase.[1][3] Its analogues are designed to retain this activity while potentially interacting with other pathways relevant to HCC. In HCC, Nilotinib has also been shown to induce autophagy through the activation of AMP-activated protein kinase (AMPK), a mechanism mediated by protein phosphatase 2A (PP2A).[5][6] This suggests a multi-faceted approach by which Nilotinib and its analogues can exert their anti-cancer effects.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Bcr-Abl Bcr-Abl Oncoprotein RAS RAS Bcr-Abl->RAS PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 Nilotinib_Analogues Nilotinib Analogues Nilotinib_Analogues->Bcr-Abl Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors_ERK Gene Expression (Proliferation, Survival) ERK->Transcription_Factors_ERK Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Transcription_Factors_STAT5 Gene Expression (Anti-apoptosis) STAT5->Transcription_Factors_STAT5 Activation

Bcr-Abl signaling pathway and its inhibition by Nilotinib analogues.

AMPK_Autophagy_Pathway Nilotinib Nilotinib PP2A PP2A Nilotinib->PP2A Inhibition AMPK AMPK PP2A->AMPK Dephosphorylation (Inactivation) Autophagy Autophagy AMPK->Autophagy Activation Cell_Death Cell Death Autophagy->Cell_Death

Nilotinib-induced autophagy in HCC via the PP2A/AMPK axis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Culture

HepG2 human hepatocellular carcinoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Cycle Analysis

HepG2 cells were seeded in 6-well plates and treated with Nilotinib or its analogues (10 µM) for 48 hours. After treatment, cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C overnight. The fixed cells were then washed with PBS and incubated with RNase A and propidium (B1200493) iodide (PI) in the dark for 30 minutes at room temperature. Cell cycle distribution was analyzed by flow cytometry.

Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit. HepG2 cells were treated as described for the cell cycle analysis. After 48 hours, both floating and adherent cells were collected, washed with cold PBS, and resuspended in binding buffer. Cells were stained with Annexin V-FITC and PI according to the manufacturer's instructions and analyzed by flow cytometry.

Western Blot Analysis

To assess the expression of E-cadherin and N-cadherin, HepG2 cells were incubated with Nilotinib or its analogues for 48 hours.[2] Total protein was extracted from the cell lysates.[7] 20 µg of total protein from each sample was separated by 8% SDS-PAGE and transferred to a nitrocellulose membrane.[7] The membranes were blocked and then incubated with primary antibodies against E-cadherin, N-cadherin, and β-actin (as a loading control) overnight at 4°C.[7] After washing, membranes were incubated with a secondary antibody.[7] The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[7]

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture HepG2 Cell Culture Compound_Treatment Treatment with Nilotinib Analogues (48h) Cell_Culture->Compound_Treatment Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) Compound_Treatment->Apoptosis Western_Blot Western Blot (E-cadherin, N-cadherin) Compound_Treatment->Western_Blot Migration Migration Assay (Wound Healing/Transwell) Compound_Treatment->Migration Data_Quantification Data Quantification & Statistical Analysis Cell_Cycle->Data_Quantification Apoptosis->Data_Quantification Western_Blot->Data_Quantification Migration->Data_Quantification

General workflow for evaluating Nilotinib analogues in HCC cells.

Conclusion

The novel Nilotinib analogues, particularly NA-1, exhibit promising anti-cancer activity in hepatocellular carcinoma cell lines, surpassing the parent compound in key areas such as apoptosis induction and inhibition of cell migration markers.[2][3] These preclinical findings underscore the potential for developing new tyrosine kinase inhibitors with improved efficacy for the treatment of HCC. Further investigations, including in vivo studies, are warranted to fully elucidate their therapeutic potential and mechanism of action.

References

In-Vitro Showdown: Nilotinib vs. Dasatinib in the Fight Against Bcr-Abl Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the second-generation tyrosine kinase inhibitors (TKIs) Nilotinib (B1678881) and Dasatinib (B193332) have emerged as potent alternatives for patients who develop resistance to Imatinib (B729). This guide provides a detailed in-vitro comparison of their efficacy against various Bcr-Abl mutations, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of CML. While Imatinib, the first-generation TKI, revolutionized CML treatment, its effectiveness can be compromised by point mutations in the Abl kinase domain. Nilotinib and Dasatinib were designed to overcome this resistance, exhibiting greater potency and activity against a broader spectrum of Bcr-Abl mutations.[1][2]

Comparative Efficacy: A Quantitative Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the in-vitro IC50 values for Nilotinib and Dasatinib against wild-type Bcr-Abl and a panel of clinically relevant mutations, compiled from multiple studies. Lower IC50 values indicate higher potency.

Bcr-Abl MutationNilotinib IC50 (nM)Dasatinib IC50 (nM)Fold Change vs. Wild-Type (Nilotinib)Fold Change vs. Wild-Type (Dasatinib)
Wild-Type ~20-30<1 - 3--
P-loop Mutations
G250E4941.6-2.5>1
Q252H67112.2-3.4>3
Y253F13344.4-6.7>1
Y253H350 - 450411.7-22.5>1
E255K150 - 20045-10>1
E255V350 - 450511.7-22.5>1
Gatekeeper Mutation
T315I>2000 - 5000>500 - 3000>66>166
Other Clinically Relevant Mutations
M244V3731.2-1.91
F317L59282-39.3
M351T3331.1-1.71
F359V150 - 20055-101.7

Note: IC50 values are approximate and can vary depending on the specific experimental conditions and cell lines used. The data presented is a synthesis of reported values to illustrate relative potencies.[1][3][4][5]

As the data indicates, both Nilotinib and Dasatinib are significantly more potent than Imatinib against wild-type Bcr-Abl. Dasatinib generally exhibits lower IC50 values across a range of mutations compared to Nilotinib.[1][2] However, certain mutations confer differential sensitivity. For instance, mutations like Y253H and E255V show significantly higher resistance to Nilotinib while remaining sensitive to Dasatinib.[3][6] Conversely, mutations such as F317L are more sensitive to Nilotinib.[3][6] Critically, neither drug is effective against the T315I "gatekeeper" mutation.[1][3]

Understanding the Bcr-Abl Signaling Network

The Bcr-Abl oncoprotein activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Both Nilotinib and Dasatinib exert their effects by inhibiting the kinase activity of Bcr-Abl, thereby blocking these downstream signals.

Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL Bcr-Abl RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation JAK_STAT->Proliferation Inhibitor Nilotinib / Dasatinib Inhibitor->BCR_ABL Inhibition

Bcr-Abl signaling cascade and points of inhibition.

Experimental Protocols

To ensure the reproducibility and accuracy of in-vitro comparative studies, detailed and consistent experimental protocols are paramount. Below are methodologies for key experiments used to evaluate the efficacy of Nilotinib and Dasatinib.

In-Vitro Bcr-Abl Kinase Assay

This assay directly measures the inhibitory effect of the compounds on the enzymatic activity of the Bcr-Abl kinase.

Materials:

  • Recombinant Bcr-Abl enzyme

  • Peptide substrate (e.g., Abltide)

  • ATP (with a detectable label, e.g., [γ-³²P]ATP)

  • Nilotinib and Dasatinib stock solutions (in DMSO)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

  • 96-well plates

  • Scintillation counter or filter-binding apparatus

Procedure:

  • Prepare serial dilutions of Nilotinib and Dasatinib in kinase reaction buffer.

  • In a 96-well plate, add the recombinant Bcr-Abl enzyme to each well.

  • Add the diluted inhibitor solutions to the respective wells and incubate for 15-30 minutes at room temperature to allow for drug-enzyme binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and labeled ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.

  • Wash the membrane to remove unincorporated ATP.

  • Quantify the amount of phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each drug concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

Cell Proliferation Assay (Ba/F3 Cells)

This cell-based assay assesses the ability of the inhibitors to suppress the growth of cells that are dependent on Bcr-Abl kinase activity for their proliferation and survival. Murine Ba/F3 pro-B cells, which are dependent on interleukin-3 (IL-3) for growth, can be rendered IL-3 independent by stable transfection with Bcr-Abl, making them an excellent model system.[8][9]

Materials:

  • Ba/F3 cells stably expressing wild-type or mutated Bcr-Abl

  • Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • 96-well cell culture plates

  • Nilotinib and Dasatinib stock solutions (in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Culture the Bcr-Abl expressing Ba/F3 cells in complete culture medium without IL-3.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.

  • Prepare serial dilutions of Nilotinib and Dasatinib in the culture medium.

  • Add the diluted inhibitor solutions to the appropriate wells. Include a vehicle control (DMSO) and a no-drug control.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Allow the plates to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][10]

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Drugs, Cells, Buffers) start->prepare_reagents assay_setup Assay Setup (Kinase or Cell-based) prepare_reagents->assay_setup incubation Incubation with Inhibitors assay_setup->incubation data_acquisition Data Acquisition (e.g., Luminescence, Radioactivity) incubation->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis comparison Compare Efficacy of Nilotinib and Dasatinib data_analysis->comparison

A generalized workflow for in-vitro inhibitor comparison.

Conclusion

Both Nilotinib and Dasatinib represent significant advancements in the treatment of CML, offering potent inhibitory activity against a wide range of Imatinib-resistant Bcr-Abl mutations. In-vitro studies demonstrate that while Dasatinib is generally more potent across many mutations, specific mutations may exhibit greater sensitivity to Nilotinib. The choice between these inhibitors in a clinical or research setting may be guided by the specific Bcr-Abl mutation present. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and future Bcr-Abl inhibitors.

References

A Comparative Guide to Bioanalytical Methods for Nilotinib Quantification: LC-MS/MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Nilotinib (B1678881) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a detailed comparison of the two most prevalent bioanalytical methods for Nilotinib analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

This document outlines the performance characteristics of each method, supported by experimental data from published studies. Detailed experimental protocols for both techniques are provided to facilitate method implementation and validation.

Performance Comparison

The choice between LC-MS/MS and HPLC-UV for Nilotinib analysis depends on the specific requirements of the study, considering factors such as required sensitivity, sample throughput, and available instrumentation. LC-MS/MS is generally considered the gold standard due to its superior sensitivity and selectivity, while HPLC-UV offers a cost-effective and accessible alternative for routine analysis.

ParameterLC-MS/MSHPLC-UV
Linearity Range 5 - 5000 ng/mL[1][2]50 - 2500 ng/mL[3], 250 - 5000 ng/mL[4]
Lower Limit of Quantification (LLOQ) 5 ng/mL[1][2]5 ng/mL[3], 31.63 ng/mL[5], 250 ng/mL[4]
Accuracy (%) 92.1 - 109.5%[1][2]98.2 - 107.7%[3]
Intra-day Precision (%RSD) 2.5 - 7.8%[1][2]< 7.1%[3]
Inter-day Precision (%RSD) 0 - 5.6%[1][2]< 7.1%[3]
Recovery (%) Not explicitly stated, but stable internal standard ratio suggests consistency[1]98.2 - 107.7%[3]

Experimental Protocols

LC-MS/MS Method for Nilotinib in Human Plasma

This protocol is based on a validated method for the quantification of Nilotinib in human plasma.[1][2]

a. Sample Preparation:

  • To 0.2 mL of human plasma, add an internal standard (e.g., [C13, N15]-labeled Nilotinib).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

b. Liquid Chromatography:

  • Column: Hydro-Synergi column[1]

  • Mobile Phase: A gradient of 0.1% formic acid in methanol (B129727) and 0.1% formic acid in water[1]

  • Flow Rate: 0.2 mL/min[1]

c. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), positive mode[1]

  • Detection: Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[1]

  • Monitored m/z transitions:

    • Nilotinib: 530.4 [M+H]+[1]

    • Internal Standard: (dependent on the choice of IS)

HPLC-UV Method for Nilotinib in Human Plasma

This protocol is based on a validated method and offers a simpler, more economical alternative to LC-MS/MS.[3]

a. Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., Dasatinib).

  • Perform solid-phase extraction (SPE) for sample clean-up.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

b. High-Performance Liquid Chromatography:

  • Column: Capcell Pak C18 MG II[3]

  • Mobile Phase: A mixture of 0.5% Na2PO4H2O (pH 2.5), acetonitrile, and methanol (55:25:20, v/v/v)[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV absorbance at 250 nm[3]

Visualizing the Bioanalytical Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each bioanalytical method.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS_add Add Internal Standard Plasma->IS_add Precipitation Protein Precipitation (Acetonitrile) IS_add->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Mass Detection (MS/MS) Ionization->Detection Data Data Detection->Data Data Acquisition & Processing

LC-MS/MS workflow for Nilotinib bioanalysis.

HPLCUV_Workflow cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis Plasma_hplc Plasma Sample IS_add_hplc Add Internal Standard Plasma_hplc->IS_add_hplc SPE Solid-Phase Extraction (SPE) IS_add_hplc->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection_hplc Inject into HPLC System Reconstitution->Injection_hplc Separation_hplc Chromatographic Separation Injection_hplc->Separation_hplc Detection_hplc UV Detection Separation_hplc->Detection_hplc Data_hplc Data_hplc Detection_hplc->Data_hplc Data Acquisition & Processing

HPLC-UV workflow for Nilotinib bioanalysis.

Method Comparison Logic

The selection of an appropriate bioanalytical method is a critical decision in the drug development process. The following diagram illustrates a logical framework for choosing between LC-MS/MS and HPLC-UV for Nilotinib analysis based on key project requirements.

Method_Selection_Logic Start Start: Nilotinib Quantification Needed High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity High_Throughput High Sample Throughput Needed? High_Sensitivity->High_Throughput No LCMS_Available LC-MS/MS Available? High_Sensitivity->LCMS_Available Yes High_Throughput->LCMS_Available Yes HPLC_Available HPLC-UV Available? High_Throughput->HPLC_Available No LCMS_Available->HPLC_Available No LCMS_Method Select LC-MS/MS Method LCMS_Available->LCMS_Method Yes HPLC_Method Select HPLC-UV Method HPLC_Available->HPLC_Method Yes Consider_Alternative Consider Alternative or Outsourcing HPLC_Available->Consider_Alternative No

Logical flow for selecting a bioanalytical method.

Other Potential Bioanalytical Methods

While LC-MS/MS and HPLC-UV are the most common techniques, other methods have been explored for the analysis of tyrosine kinase inhibitors, including Nilotinib. These include:

  • Capillary Electrophoresis (CE): This technique offers high separation efficiency and requires minimal sample and reagent volumes. CE coupled with mass spectrometry (CE-MS) has been used for the determination of various tyrosine kinase inhibitors.[6][7]

  • Immunoassays: While no specific immunoassay for Nilotinib quantification was identified in the literature search, this approach could potentially be developed for high-throughput screening.

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This technique has been used to identify Nilotinib as an inhibitor of inflammation in acute myeloid leukemia, demonstrating its utility in cellular assays.[8][9]

These alternative methods are not as widely adopted for routine quantitative bioanalysis of Nilotinib as LC-MS/MS and HPLC-UV, but they represent potential future directions in the field.

References

Safety Operating Guide

Proper Disposal of Nilotinib Hydrochloride Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Nilotinib Hydrochloride Monohydrate, an antineoplastic agent, is critical for ensuring personnel safety and environmental protection.[1] As a substance classified as hazardous and toxic to aquatic life, it necessitates strict adherence to established disposal protocols.[2][3] This guide provides essential, step-by-step instructions for the safe handling and disposal of Nilotinib waste in a laboratory or research setting.

Core Principles for Disposal

This compound and any materials contaminated with it must be managed as hazardous waste.[4] The following core principles must be observed:

  • Do Not Dispose in General Waste: This substance must not be disposed of with household or general laboratory trash.[2]

  • Prohibit Sewer Disposal: Do not allow the product to enter sewage systems, drains, ground water, or any water course.[2][4][5] The U.S. Environmental Protection Agency (EPA) explicitly bans the sewering of hazardous waste pharmaceuticals.[6]

  • Use Licensed Waste Contractors: Disposal must be carried out by a licensed medical or hazardous waste contractor.[7][8]

  • Treat All Contaminated Items as Hazardous: All uncleaned packaging, personal protective equipment (PPE), and labware that has come into contact with Nilotinib must be handled with the same precautions as the substance itself.[2][5]

Hazard and Transportation Information

Nilotinib is subject to specific hazard classifications and transport regulations. This information is crucial for correct labeling and handling by waste management services.

Hazard ClassificationCode / IdentifierDescription
Transport UN Number UN 3077Designates an "Environmentally hazardous substance, solid, n.o.s. (Nilotinib)".[2][4]
Water Hazard Class Class 3 (Self-assessment)Indicates the substance is extremely hazardous for water.[2]
GHS Hazard Statements H361, H372, H410Suspected of damaging fertility or the unborn child (H361), Causes damage to organs through prolonged or repeated exposure (H372), and is Very toxic to aquatic life with long lasting effects (H410).[3]
Waste Properties HP 10, HP 14Classified as toxic for reproduction (HP 10) and ecotoxic (HP 14).[4]

Step-by-Step Disposal Procedure

  • Segregation at the Source: Immediately segregate all waste contaminated with Nilotinib. This includes unused or expired powder, contaminated gloves, gowns, bench protectors, vials, syringes, and cleaning materials.[9]

  • Use Designated Hazardous Waste Containers: Place all Nilotinib waste into a dedicated, properly labeled hazardous waste container.[9] For hazardous pharmaceutical waste, these containers are typically black and clearly marked.[8][10]

  • Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste Pharmaceuticals" and includes the name "Nilotinib," in accordance with EPA, state, and local regulations.[8][11]

  • Secure Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic, pending collection. This area should be clearly marked as a hazardous waste accumulation point.

  • Professional Collection and Final Disposal: Arrange for a licensed hazardous waste management service to collect the waste.[7] The recommended final disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][7][8] Alternatively, disposal may occur at a licensed hazardous waste landfill.[7]

Protocol for Spill Management

Accidental spills of Nilotinib must be managed immediately and effectively to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Restrict access to the spill area to prevent unauthorized entry.[5]

  • Don Personal Protective Equipment (PPE): Before cleanup, personnel must wear appropriate PPE, including double gloves, a protective gown, eye protection (goggles and face shield), and respiratory protection if dust is generated.[5][11][12]

  • Contain the Spill: Gently cover the spill with absorbent pads or granules to prevent the powder from becoming airborne. Avoid raising dust.[5]

  • Collect the Material: Carefully sweep up or absorb the spilled material and place it into a designated hazardous waste container.[5]

  • Decontaminate the Area: Clean the spill area thoroughly a minimum of three times using a detergent solution, followed by a rinse with water.[13]

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbent pads, wipes, contaminated PPE) are considered hazardous waste and must be placed in the sealed hazardous waste container for disposal.[11][13]

  • Report the Incident: Report any spills to the appropriate safety officer or supervisor in accordance with your institution's policies.[13]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

NilotinibDisposalWorkflow cluster_generation Waste Generation cluster_procedure On-Site Procedure cluster_disposal Final Disposal (Contractor) start Generation of Nilotinib Waste bulk Bulk / Unused Nilotinib contaminated Contaminated Materials (PPE, Glassware, etc.) spill Spill Debris segregate 1. Segregate as Hazardous Waste bulk->segregate contaminated->segregate spill->segregate contain 2. Place in Labeled, Sealed Hazardous Waste Container (Black Bin) segregate->contain storage 3. Store in Secure Designated Area contain->storage pickup 4. Pickup by Licensed Hazardous Waste Contractor storage->pickup transport 5. Transport to Permitted Facility pickup->transport incinerate High-Temperature Incineration transport->incinerate Preferred Method landfill Hazardous Waste Landfill transport->landfill Alternative

Caption: Workflow for the safe disposal of Nilotinib waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Nilotinib Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for all laboratory personnel handling Nilotinib Hydrochloride Monohydrate. Adherence to these protocols is mandatory to ensure a safe research environment and prevent hazardous exposure.

This compound is a potent compound requiring stringent handling protocols. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to minimize risk and ensure the well-being of researchers and scientists.

Hazard Identification and Personal Protective Equipment

This compound presents several health hazards.[1] Understanding these risks is the first step in safe handling. The primary hazards include skin irritation, the potential to cause an allergic skin reaction, serious eye damage, and respiratory sensitization.[1] It is also suspected of causing genetic defects and reproductive harm, and may cause damage to organs through prolonged or repeated exposure.[1][2] Furthermore, this compound is hazardous to the aquatic environment.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory for all personnel handling this compound.

Personal Protective EquipmentSpecifications and Use
Respiratory Protection A NIOSH-approved respirator is required when handling the powder form to prevent inhalation of dust particles.[1][3]
Eye and Face Protection Safety goggles with side-shields are essential to protect against splashes and airborne particles.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) must be worn at all times.[3] Gloves should be inspected before use and disposed of properly after handling the compound.
Body Protection An impervious lab coat or gown is required to prevent skin contact.[1][3]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a designated controlled area, such as a chemical fume hood or a glove box, to ensure proper ventilation and containment.

  • Preparation: Before handling, ensure the work area is clean and uncluttered. All necessary equipment, including PPE, weighing materials, and waste containers, should be readily accessible.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the powdered compound within a certified chemical fume hood with a high-efficiency particulate air (HEPA) filter to minimize inhalation exposure.[2]

    • Use dedicated, clearly labeled equipment for handling this compound.

    • Handle the compound gently to avoid generating dust.

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after each use. A common decontamination method involves scrubbing with alcohol.[1]

    • Wash hands thoroughly with soap and water after removing gloves.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling prep_area Designate & Prepare Controlled Area don_ppe Don Full Personal Protective Equipment prep_area->don_ppe weigh Weigh Powdered Compound prep_area->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate Complete Handling dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Remove PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe handling workflow for this compound.

Emergency Procedures for Exposure

In the event of an accidental exposure, immediate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[4][5] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure to others.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be segregated into clearly labeled, sealed hazardous waste containers.

  • Solid Waste Disposal:

    • Collect all solid waste, such as contaminated gloves, wipes, and plasticware, in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • For larger quantities of the compound, it is recommended to dissolve or mix the material with a combustible solvent and dispose of it via a licensed chemical incinerator equipped with an afterburner and scrubber.

  • Liquid Waste Disposal:

    • Collect all liquid waste in a sealed, properly labeled hazardous waste container.

    • Do not pour any waste containing this compound down the drain.[1]

  • Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Disposal Plan for this compound Waste cluster_collection Waste Collection cluster_treatment Waste Treatment & Disposal segregate Segregate Contaminated Waste solid_waste Solid Waste Container segregate->solid_waste liquid_waste Liquid Waste Container segregate->liquid_waste label_container Label Hazardous Waste Container solid_waste->label_container liquid_waste->label_container store_securely Store Securely for Pickup label_container->store_securely ehs_pickup Arrange for EHS Disposal store_securely->ehs_pickup incineration Licensed Chemical Incineration ehs_pickup->incineration

Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nilotinib Hydrochloride Monohydrate
Reactant of Route 2
Reactant of Route 2
Nilotinib Hydrochloride Monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.